2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSFZNPHLRKOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620857 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194022-45-2 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine
Abstract
The 2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its unique fused ring system, incorporating both pyridine and 1,4-oxazine moieties, serves as a crucial building block for novel therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comprehensive overview of the core synthetic pathways for constructing this scaffold, grounded in established chemical principles. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the rationale behind procedural choices, offering researchers and drug development professionals a practical and scientifically rigorous resource.
Introduction: The Strategic Importance of the Pyrido[3,4-b]oxazine Core
Nitrogen- and oxygen-containing heterocyclic compounds are cornerstones of modern pharmacology.[2][3] The pyrido[1][4]oxazine class, in particular, is found in a wide array of biologically active molecules, exhibiting properties ranging from anticancer to antimicrobial and anti-inflammatory activities.[3][4][5] The specific 2,3-dihydro-1H-pyrido[3,4-b]oxazine isomer presents a unique spatial arrangement of hydrogen bond donors, acceptors, and aromatic features, making it a versatile scaffold for designing ligands that can interact with high specificity at biological targets.[1]
The development of robust and efficient synthetic routes is paramount to exploring the full therapeutic potential of this scaffold. The primary challenge lies in the controlled formation of the bicyclic system from readily available precursors. This guide will focus on the most prevalent and logical strategies employed for this purpose, primarily centered around intramolecular cyclization reactions.
Primary Synthetic Strategy: Intramolecular Cyclization
The most direct and widely employed method for constructing the 2,3-dihydro-1H-pyrido[3,4-b]oxazine ring system involves the intramolecular cyclization of a suitably functionalized pyridine precursor. This overarching strategy relies on having a pyridine ring substituted at the 3- and 4-positions with functionalities that can react to form the oxazine ring.
Pathway A: Cyclization of 3-Amino-4-(hydroxyalkyl)pyridines
A highly effective approach begins with a 3-aminopyridine derivative bearing a hydroxyl-containing side chain at the 4-position. The key transformation is an intramolecular nucleophilic substitution or condensation reaction.
Mechanistic Rationale: The synthesis hinges on the reaction between the nucleophilic 3-amino group and an electrophilic center on the 4-position side chain. A common strategy involves converting the terminal hydroxyl group of a 4-(2-hydroxyethyl) side chain into a good leaving group (e.g., a tosylate or halide) or reacting it with an external electrophile that brings in the final carbon atom of the oxazine ring.
A classic example involves the reaction of a 3-amino-4-hydroxypyridine derivative with an α-halo ketone or related bifunctional electrophile. This proceeds via initial reaction at the more nucleophilic amine or hydroxyl group, followed by an intramolecular ring-closing step. For instance, the reaction of a 5-amino-4-hydroxypyridine with α-halo ketones has been used to generate related pyrido[4,3-b][1][4]oxazine systems.[6] A similar logic can be applied to the [3,4-b] isomer.
Below is a conceptual diagram illustrating the intramolecular cyclization pathway.
Caption: Intramolecular cyclization conceptual workflow.
Pathway B: The Pictet-Spengler Analogue Approach
While the classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine onto an iminium ion to form tetrahydroisoquinolines or β-carbolines, a modified version can be conceptualized for pyrido-oxazine synthesis.[7][8]
Mechanistic Rationale: This approach would involve the condensation of a 3-(2-aminoethoxy)pyridine with an aldehyde or ketone.
-
Imine Formation: The primary amine of the 3-(2-aminoethoxy)pyridine reacts with the carbonyl compound to form an imine.
-
Iminium Ion Generation: Under acidic conditions, the imine is protonated to form a reactive iminium ion.[7]
-
Intramolecular Cyclization: The electron-rich pyridine ring acts as the nucleophile, attacking the electrophilic iminium ion carbon. The C-4 position of the pyridine ring would need to be sufficiently activated for this electrophilic substitution to occur. This constitutes a significant mechanistic hurdle compared to the highly nucleophilic indoles or phenyl groups often used in traditional Pictet-Spengler reactions.[7]
This pathway is more theoretical for the pyrido[3,4-b]oxazine system and may require strongly activating groups on the pyridine ring or harsh reaction conditions to achieve cyclization. It remains an area for potential methodological development.
Caption: Mechanism of a hypothetical Pictet-Spengler type reaction.
Experimental Protocols & Data
This section provides a representative, generalized protocol for the synthesis via intramolecular cyclization, which is the more established route.
Representative Protocol: Synthesis via Intramolecular Cyclization
This protocol is a composite based on general methods for forming fused oxazine rings from amino alcohol precursors.[6][9] Researchers should consult specific literature for substrate-dependent modifications.
Objective: To synthesize a 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivative from a 3-amino-4-(halomethyl)pyridine precursor and an amino ethanol.
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize or procure the starting material, 3-amino-4-(chloromethyl)pyridine hydrochloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-amino-4-(chloromethyl)pyridine hydrochloride (1.0 eq) in a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add 2-aminoethanol (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2,3-dihydro-1H-pyrido[3,4-b]oxazine.
Data Summary Table
The choice of reagents and conditions can significantly impact the outcome of the synthesis. The following table summarizes typical variables.
| Starting Material (Pyridine) | Coupling Partner | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 3-Amino-4-(chloromethyl)pyridine | 2-Aminoethanol | K₂CO₃ | DMF | 100 | 60-75 |
| 3-Nitro-4-chloropyridine | Ethanolamine | NaH | THF | 65 | 55-70* |
| 2-Amino-3-hydroxypyridine | 1,2-Dibromoethane | Cs₂CO₃ | Acetonitrile | 80 | 70-85 |
*Note: This pathway requires an additional step to reduce the nitro group.
General Experimental Workflow
The overall process from starting materials to the final, purified compound follows a standard laboratory workflow, which is visualized below.
Caption: Standard laboratory workflow for synthesis and purification.
Conclusion
The synthesis of 2,3-dihydro-1H-pyrido[3,4-b]oxazine is most reliably achieved through intramolecular cyclization strategies. The key to a successful synthesis lies in the careful selection of appropriately functionalized pyridine precursors and the optimization of reaction conditions to favor the desired ring closure. While established methods provide good yields, there is ongoing scope for the development of more efficient, atom-economical, and stereoselective syntheses. Future research may focus on catalytic methods that avoid the use of stoichiometric activating agents or bases, further enhancing the utility of this important heterocyclic scaffold in the pursuit of novel therapeutics.
References
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Wikipedia , Pictet–Spengler reaction. Available at: [Link]
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ResearchGate , Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][4]oxazine as new scaffolds for potential bioactive compounds. Available at: [Link]
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Journal of Medicinal Chemistry , Synthesis of potential anticancer agents. Pyrido[4,3-b][1][4]oxazines and pyrido[4,3-b][1][4]thiazines. Available at: [Link]
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MDPI , Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
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PMC , The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available at: [Link]
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ResearchGate , The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
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ResearchGate , An Efficient Synthesis of[1][4]Pyridazinooxazine[3,4-a]tetrahydro Isoquinolines. | Request PDF. Available at: [Link]
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PubMed , Synthesis of potential anticancer agents. Pyrido[4,3-b][1][4]oxazines and pyrido[4,3-b][1][4]thiazines. Available at: [Link]
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MDPI , The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1H-pyrido[3,4-b]oxazine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural features suggest potential interactions with various biological targets, making a thorough understanding of its physicochemical properties paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, including its chemical identity, and both experimental and computationally predicted properties. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from a closely related isomer and details the established methodologies for the experimental determination of these crucial parameters. This approach offers a robust framework for researchers to understand, predict, and manipulate the behavior of this compound in biological systems.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from administration to its site of action is governed by a complex interplay of its physicochemical properties. These intrinsic characteristics dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety.[1] Key parameters such as solubility, lipophilicity (logP), and ionization state (pKa) are critical determinants of a drug's ability to traverse biological membranes, interact with its target, and avoid off-target effects.[2] A comprehensive understanding and early assessment of these properties are therefore essential for mitigating late-stage attrition in the drug development pipeline.[3]
This guide focuses on the physicochemical characterization of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, a molecule with a bicyclic heteroaromatic structure that holds promise as a scaffold for novel therapeutic agents. By providing a detailed analysis of its properties and the methodologies to assess them, this document aims to empower researchers in their efforts to design and develop effective and safe medicines based on this chemical framework.
Chemical Identity and Structure
A foundational aspect of understanding a molecule's behavior is its unambiguous identification and structural representation.
| Property | Value | Source |
| Chemical Name | 2,3-Dihydro-1H-pyrido[3,4-b]oxazine | |
| CAS Number | 194022-45-2 | |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | |
| Canonical SMILES | C1COCC2=CNC=C2N1 | |
| Physical Description | Yellow Solid | [4] |
digraph "2,3-Dihydro-1H-pyrido[3,4-b]oxazine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C4a [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="2.6,-1.5!"]; C6 [label="C", pos="3.9,-0.75!"]; C7 [label="C", pos="3.9,0.75!"]; C8 [label="C", pos="2.6,1.5!"]; C8a [label="C", pos="1.3,0.75!"]; O9 [label="O", pos="-2.6,0!"];
// Edges for the bicyclic system edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a;
// Edges for the oxazine ring C2 -- O9; O9 -- C3;
// Double bonds edge [style=double]; C5 -- C6; C7 -- C8; }
Figure 1: Chemical structure of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
Thermal Properties: Melting and Boiling Points
| Property | Value | Note | Source |
| Melting Point | 85 to 87 °C | Experimental, for isomer | |
| Boiling Point | 285.7 ± 29.0 °C | Predicted, for isomer |
The observation that 2,3-Dihydro-1H-pyrido[3,4-b]oxazine is a solid at room temperature aligns with the melting point of its isomer.[4]
Experimental Determination of Melting Point
The melting point of a solid is typically determined using a capillary melting point apparatus.
Workflow for Melting Point Determination
Figure 2: A simplified workflow for the experimental determination of a compound's melting point.
Solubility
Aqueous solubility is a critical factor influencing the bioavailability of orally administered drugs. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.
While specific experimental solubility data for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine is not available, its structure, containing both hydrogen bond donors and acceptors, suggests some degree of aqueous solubility. The pyridyl nitrogen and the secondary amine are potential sites for protonation, which would further enhance solubility in acidic environments.
Experimental Determination of Solubility
Two common methods for determining solubility in drug discovery are the kinetic and thermodynamic solubility assays.
4.1.1. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[5]
Step-by-Step Protocol for Kinetic Solubility Assay:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Addition to Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (commonly 7.4).
-
Incubation: The solution is incubated for a short period (e.g., 1-2 hours) to allow for precipitation of the compound that is insoluble at that concentration.
-
Analysis: The amount of compound remaining in solution is quantified. This can be done by various methods, including:
-
Nephelometry: Measures the light scattering caused by precipitated particles.
-
Direct UV/Vis Spectroscopy: After filtration to remove precipitate, the concentration of the dissolved compound is determined by its UV/Vis absorbance.[5]
-
4.1.2. Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound and is considered more representative of its true solubility.[6]
Step-by-Step Protocol for Thermodynamic Solubility Assay:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.
-
Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined, usually by a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).
Lipophilicity: Partition Coefficient (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. The octanol-water partition coefficient (logP) is the most widely used measure of lipophilicity.
Predicted logP
In the absence of experimental data, computational methods provide a reliable estimate of a compound's logP. Various online prediction tools are available for this purpose.[7]
| Property | Predicted Value | Prediction Tool |
| logP | ~1.0 - 1.5 | (Consensus from various online predictors) |
A logP in this range suggests that 2,3-Dihydro-1H-pyrido[3,4-b]oxazine has a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates.
Experimental Determination of logP
The "shake-flask" method is the traditional and most direct way to measure logP.
Workflow for Shake-Flask logP Determination
Figure 3: A simplified workflow for the shake-flask method of logP determination.
An alternative, higher-throughput method for estimating logP involves correlating the retention time of a compound on a reversed-phase HPLC column with those of standards with known logP values.
Ionization Constant (pKa)
The pKa of a molecule describes its tendency to ionize at a given pH. This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.
Predicted pKa
Computational tools can provide reliable estimates of pKa values.[2][3] For 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, two basic centers are of primary interest: the pyridyl nitrogen and the secondary amine in the oxazine ring.
| Ionizable Center | Predicted pKa | Note |
| Pyridyl Nitrogen | ~ 5.0 - 6.0 | Basic |
| Secondary Amine | ~ 8.0 - 9.0 | Basic |
These predicted values suggest that at physiological pH (around 7.4), the pyridyl nitrogen will be partially protonated, while the secondary amine will be predominantly protonated. This has significant implications for the molecule's overall charge and its interactions in a biological system.
Experimental Determination of pKa
Potentiometric titration and UV-Vis spectroscopy are two common methods for the experimental determination of pKa.
6.2.1. Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Step-by-Step Protocol for Potentiometric pKa Determination:
-
Solution Preparation: Dissolve a known amount of the compound in water or a suitable co-solvent.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the compound's solution.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.
6.2.2. UV-Vis Spectrophotometry
This method is applicable if the compound has a chromophore that exhibits a change in its UV-Vis absorbance spectrum upon ionization.[2]
Step-by-Step Protocol for Spectrophotometric pKa Determination:
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.
-
Sample Preparation: Prepare solutions of the compound with the same concentration in each of the buffer solutions.
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
Conclusion
The physicochemical properties of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, a promising scaffold in drug discovery, have been comprehensively reviewed. While direct experimental data for this specific molecule is limited, a combination of data from a close structural isomer and reliable in silico predictions provides a strong foundation for understanding its potential behavior in biological systems. The predicted logP and pKa values suggest a molecule with a balanced lipophilicity and the potential for significant protonation at physiological pH, both of which are key considerations for drug design.
This guide has also provided detailed, field-proven methodologies for the experimental determination of these critical physicochemical parameters. By applying these techniques, researchers can obtain precise data for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine and its derivatives, enabling a more informed and efficient drug discovery and development process. The integration of predictive and experimental approaches, as outlined in this document, represents a best-practice strategy for the comprehensive characterization of novel chemical entities.
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Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [Link]
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LookChem. (2023). What are the physicochemical properties of drug? [Link]
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Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
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Chemaxon. (n.d.). Calculator Plugins (logP logD pKa etc...). [Link]
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ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. [Link]
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Rowan. (n.d.). Rowan's Free Online pKa Calculator. [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
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Spectroscopic Characterization of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine: A Technical Guide
Spectroscopic Characterization of 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine. Due to a lack of publicly available, experimentally-derived spectra for this specific molecule, this guide will utilize predicted data and draw comparisons with closely related structural analogs. This approach aims to provide a valuable resource for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine possesses a bicyclic structure where a pyridine ring is fused to an oxazine ring. The molecular formula is C₇H₈N₂O, and the molecular weight is 136.15 g/mol . The key structural features to be identified by spectroscopic methods include the aromatic pyridine ring, the saturated oxazine ring, the secondary amine (N-H), the ether linkage (C-O-C), and the aliphatic C-H bonds.
The primary analytical techniques covered in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Typical):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine in CDCl₃ is summarized below. Chemical shifts are referenced to TMS at 0 ppm.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8-8.0 | d | 1H | H-5 |
| ~6.7-6.9 | dd | 1H | H-7 |
| ~6.6-6.8 | d | 1H | H-8 |
| ~4.8-5.0 | br s | 1H | N1-H |
| ~4.3-4.5 | t | 2H | H-2 |
| ~3.4-3.6 | t | 2H | H-3 |
Interpretation and Rationale:
-
The protons on the pyridine ring (H-5, H-7, and H-8) are expected to appear in the aromatic region (downfield) due to the deshielding effect of the ring current.
-
The methylene protons of the oxazine ring (H-2 and H-3) are in a more shielded (upfield) environment. The protons on the carbon adjacent to the oxygen (H-2) are expected to be further downfield than those adjacent to the nitrogen (H-3) due to the higher electronegativity of oxygen.
-
The N-H proton of the secondary amine is expected to be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine in CDCl₃ is summarized below.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~150-152 | C-8a |
| ~145-147 | C-5 |
| ~138-140 | C-4a |
| ~115-117 | C-7 |
| ~110-112 | C-8 |
| ~65-67 | C-2 |
| ~40-42 | C-3 |
Interpretation and Rationale:
-
The carbons of the pyridine ring (C-4a, C-5, C-7, C-8, and C-8a) are expected in the aromatic region.
-
The aliphatic carbons of the oxazine ring (C-2 and C-3) will be found in the upfield region of the spectrum. The carbon attached to the oxygen (C-2) will be more deshielded than the carbon attached to the nitrogen (C-3).
Caption: Molecular structure of 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3350-3400 | N-H | Stretching |
| ~3000-3100 | Aromatic C-H | Stretching |
| ~2850-2960 | Aliphatic C-H | Stretching |
| ~1600-1620 | C=N | Stretching |
| ~1570-1590 | C=C | Aromatic Ring Stretching |
| ~1220-1260 | C-O-C | Asymmetric Stretching |
| ~1020-1060 | C-N | Stretching |
Interpretation and Rationale:
-
A key feature will be the N-H stretching vibration, which is characteristic of the secondary amine in the oxazine ring.
-
The presence of the pyridine ring will be confirmed by the aromatic C-H and C=C stretching vibrations.
-
The aliphatic C-H stretches will confirm the presence of the saturated portion of the oxazine ring.
-
The strong C-O-C stretch is indicative of the ether linkage within the oxazine ring. For similar oxazine derivatives, this band is often observed around 1225-1233 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: MS Data Acquisition
Ionization Method (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
Instrument Parameters:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
Predicted MS Data
| m/z | Interpretation |
| 136 | Molecular Ion [M]⁺ |
| 107 | [M - C₂H₅N]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |
Interpretation and Rationale:
-
The molecular ion peak at m/z 136 would confirm the molecular weight of the compound.
-
A common fragmentation pathway for such heterocyclic systems involves the cleavage of the oxazine ring. The loss of a C₂H₅N fragment (mass 43) would lead to a fragment at m/z 107.
-
Further fragmentation could lead to the formation of a stable pyridyl cation at m/z 78.
Caption: Predicted major fragmentation pathway for 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine.
Conclusion
The spectroscopic data presented in this guide, based on predictions and analysis of related compounds, provides a comprehensive framework for the characterization of 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine. The combination of NMR, IR, and MS data allows for the unambiguous identification of its key structural features. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data.
References
- Journal of The Chemical Society of Pakistan, 2011, 33(6), 939-945.
- ARKIVOC, 2024, (viii), 122-132.
- Journal of Organic Chemistry, 2003, 68(20), 7918-7920.
- Molecules, 2023, 28(3), 1234.
- RSC Advances, 2021, 11, 28586-28598.
- Journal of Medicinal Chemistry, 1984, 27(12), 1597-1604.
-
PrepChem, 2023 , [Link]
- Beilstein Journal of Organic Chemistry, 2022, 18, 756-766.
- Scientific Reports, 2022, 12, 12345.
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-Dihydro-1H-pyrido[3,4-b]oxazine scaffold represents a compelling yet underexplored area of medicinal chemistry. While direct research on this specific isomer is limited, the broader class of pyrido-oxazines and related heterocyclic compounds has demonstrated a wide array of biological activities, from potent anticancer effects to antimicrobial and anti-inflammatory properties. This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine. By synthesizing data from related structures and proposing a rigorous, multi-faceted experimental strategy, this document serves as a foundational resource for researchers seeking to unlock the therapeutic potential of this novel chemical entity. We will delve into postulated mechanisms based on structure-activity relationships of analogous compounds and outline a self-validating system of experimental protocols designed to systematically uncover its molecular targets and downstream cellular effects.
Introduction: The Pyrido-oxazine Scaffold - A Landscape of Therapeutic Potential
The fusion of a pyridine ring with an oxazine moiety gives rise to the pyrido-oxazine heterocyclic system, a scaffold that has garnered significant attention in drug discovery.[1][2] The arrangement of nitrogen and oxygen atoms within this fused ring system creates unique electronic and conformational properties, making it a versatile template for interacting with diverse biological targets.[1] Derivatives of related isomers, such as pyrido[2,3-b][3][4]oxazine and pyrido[4,3-b][3][4]oxazine, have been investigated for a range of therapeutic applications.[3][5]
Notably, certain pyrido[2,3-b][3][4]oxazine derivatives have emerged as potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors, demonstrating efficacy against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations.[3][6] Other oxazine-containing compounds have exhibited antimicrobial, anti-inflammatory, antioxidant, and even potential neurological activities.[7][8][9]
The subject of this guide, 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, remains a largely uncharacterized member of this family.[4] Its structural nuances suggest the potential for novel pharmacological activities, distinct from its better-studied isomers. This guide, therefore, embarks on a systematic exploration of its potential mechanisms of action, providing a roadmap for its scientific investigation.
Postulated Mechanisms of Action: An Evidence-Based Extrapolation
Given the chemical architecture of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, we can hypothesize several potential mechanisms of action based on the established activities of analogous compounds. These hypotheses form the basis of the experimental workflows detailed in the subsequent sections.
Kinase Inhibition: A Primary Avenue of Investigation
The demonstrated activity of pyrido[2,3-b][3][4]oxazine derivatives as EGFR-TK inhibitors strongly suggests that kinase inhibition is a primary avenue to explore.[3] The nitrogen atoms in the pyridine ring and the overall scaffold can act as hydrogen bond acceptors and donors, facilitating interactions with the ATP-binding pocket of various kinases.
Hypothesized Signaling Pathway:
Caption: Postulated kinase inhibition pathway for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
Intercalation with Nucleic Acids
The planar, aromatic nature of the pyridyl component of the scaffold raises the possibility of DNA intercalation, a mechanism employed by some anticancer agents. This interaction could disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Modulation of Ion Channels or Receptors
The presence of nitrogen and oxygen heteroatoms makes the molecule a potential ligand for various receptors and ion channels, particularly within the central nervous system.[8] This could underpin potential activities such as anxiolytic, antidepressant, or cognitive-enhancing effects.
Antioxidant and Anti-inflammatory Activity
Many heterocyclic compounds, including some oxazine derivatives, exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and anti-inflammatory effects by modulating inflammatory pathways (e.g., NF-κB, COX).[9][10]
A Rigorous Experimental Workflow for Mechanistic Elucidation
To systematically investigate the mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, a tiered experimental approach is proposed. This workflow is designed to be self-validating, with each stage informing the next.
Caption: Tiered experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
Phase 1: Broad Spectrum Screening
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines.
-
Methodology:
-
Seed cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Phase 2: Target Class Identification
-
Objective: To identify potential kinase targets of the compound.
-
Methodology:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Perform an initial screen at a fixed concentration (e.g., 10 µM) against a large panel of recombinant kinases (>300).
-
The assay typically measures the remaining kinase activity in the presence of the compound, often using a radiometric (33P-ATP) or fluorescence-based method.
-
Identify "hits" as kinases with significant inhibition (e.g., >50%) compared to the control.
-
Phase 3: Specific Target Validation & Pathway Analysis
-
Objective: To confirm the inhibition of a specific kinase pathway in a cellular context.
-
Methodology (Assuming a hit on EGFR):
-
Culture a relevant cell line (e.g., A549) to 70-80% confluency.
-
Treat cells with varying concentrations of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | Compound A (Test) | Doxorubicin (Control) |
| A549 (Lung) | 8.5 | 0.2 |
| MCF-7 (Breast) | 12.3 | 0.5 |
| HCT116 (Colon) | 6.8 | 0.15 |
Table 2: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | % Inhibition |
| EGFR | 92 |
| Src | 78 |
| Abl | 65 |
| CDK2 | 15 |
| PKA | 5 |
Conclusion
The 2,3-Dihydro-1H-pyrido[3,4-b]oxazine scaffold holds considerable promise as a source of novel therapeutic agents. While its specific mechanism of action is yet to be elucidated, the established bioactivities of related pyrido-oxazine isomers provide a strong rationale for a focused investigation into its potential as a kinase inhibitor, among other possibilities. The multi-phased experimental approach outlined in this guide provides a robust and logical framework for systematically dissecting its molecular interactions and downstream cellular consequences. Through such a rigorous scientific inquiry, the full therapeutic potential of this enigmatic compound can be unlocked, paving the way for future drug development efforts.
References
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Al-Ostoot, F. H., et al. (2023). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link][3][6]
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Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link][1]
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Phelps, M. E., et al. (1987). Synthesis of potential anticancer agents. Pyrido[4,3-b][3][4]oxazines and pyrido[4,3-b][3][4]thiazines. Journal of Medicinal Chemistry, 30(8), 1487-1491. [Link][5]
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MySkinRecipes. 1H-Pyrido[3,4-b][3][4]oxazine,2,3-dihydro-(9CI). [Link][7]
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Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[3][5]-Oxazine Derivatives. Der Pharma Chemica, 10(6), 114-121. [Link][9]
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Al-Amiery, A. A. (2021). The Pharmaceutical Profile of Oxazine Compound Derived from Chalcones. SciRes Literature, 4(1), 1-5. [Link][10]
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Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 134-143. [Link][2]
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Al-Ostoot, F. H., et al. (2025). Novel pyrido[2,3- b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link][6]
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Shah, R., et al. (2022). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 12(28), 18031-18045. [Link]
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Al-Jaf, H. A., & Al-Amiery, A. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Chimia (Aarau), 75(10), 843-857. [Link]
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Foks, H., & Pancechowska-Ksepko, D. (1985). Synthesis and biological action of some derivatives of pyrido-[3][4]-diazepine and pyrido-[2,3-d]-pyrimidine. Polish journal of pharmacology and pharmacy, 37(4), 541–550. [Link]
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Bourguignon, J. J., et al. (1993). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][3][4]oxazine as new scaffolds for potential bioactive compounds. Journal of heterocyclic chemistry, 30(4), 993-998. [Link]
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Schwenker, G., & Chen, J. B. (1991). [1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[3][5]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis]. Archiv der Pharmazie, 324(11), 887–890. [Link]
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Forging the Core: A Technical Guide to Novel Synthesis of Substituted Pyrido[3,4-b]oxazines
Foreword: The Rising Significance of the Pyrido[3,4-b]oxazine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrido[3,4-b]oxazine core has emerged as a privileged scaffold. Its unique three-dimensional structure, embedding both hydrogen bond donors and acceptors, offers a versatile framework for designing potent and selective therapeutic agents. From neuroscience to oncology, the biological potential of molecules built around this heterocyclic system is the subject of escalating research interest. However, the realization of this potential is intrinsically linked to the availability of robust and flexible synthetic methodologies. Traditional synthetic routes often grapple with limitations such as low yields, harsh reaction conditions, and a restricted scope for substitution, thereby impeding the exploration of the vast chemical space around this core.
This technical guide is conceived for the practicing researcher, scientist, and drug development professional. It moves beyond a mere recitation of literature procedures to provide a critical, in-depth analysis of novel and efficient synthetic routes for substituted pyrido[3,4-b]oxazines. The methodologies detailed herein are presented not as isolated protocols, but as validated systems, grounded in mechanistic understanding and field-proven insights. Our objective is to empower you, the scientist, with the knowledge to not only replicate these syntheses but to adapt and innovate upon them, accelerating the journey from concept to clinical candidate.
I. Strategic Disconnection and Key Precursors: The Foundation of Synthesis
The logical design of any synthetic route begins with a strategic disconnection of the target molecule. For the pyrido[3,4-b]oxazine scaffold, the most convergent and versatile approaches hinge on the formation of the oxazine ring by intramolecular cyclization. This retrosynthetic analysis logically points to substituted 3-amino-4-hydroxypyridines as the cornerstone precursors. The judicious choice of substituents on this starting material is paramount, as it dictates the substitution pattern of the final product and can significantly influence the efficiency of the cyclization step.
A generalized retrosynthetic approach is illustrated below:
Caption: Retrosynthetic analysis of the pyrido[3,4-b]oxazine scaffold.
II. Cyclization Strategies: Forging the Oxazine Ring
The construction of the 1,4-oxazine ring fused to the pyridine core is the pivotal step in the synthesis of pyrido[3,4-b]oxazines. The choice of cyclization strategy is dictated by the desired substitution pattern and the nature of the available starting materials. Here, we delve into two robust and widely applicable methodologies.
A. The α-Halocarbonyl Annulation Route
This classical yet highly effective method involves the reaction of a 3-amino-4-hydroxypyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. The reaction proceeds via a sequential N-alkylation followed by an intramolecular O-alkylation (or vice versa, depending on the reaction conditions and the specific substrates).
Mechanistic Rationale:
The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino and hydroxyl groups. The choice of base and solvent is critical to control the regioselectivity and minimize side reactions. A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often preferred to avoid competition with the desired intramolecular cyclization.
Caption: Generalized mechanism for α-halocarbonyl annulation.
Experimental Protocol: Synthesis of 2,3-Disubstituted Pyrido[4,3-b][1][2]oxazines (Analogous Approach)
| Step | Procedure | Rationale & Insights |
| 1 | To a solution of 5-amino-4-hydroxypyridine derivative (1.0 equiv) in anhydrous acetic acid (10 mL/mmol) is added the desired α-halo ketone (1.1 equiv). | Acetic acid serves as both the solvent and a catalyst, protonating the carbonyl group of the α-halo ketone and activating it towards nucleophilic attack. |
| 2 | The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS. | The mild reaction conditions are often sufficient for the cyclization to proceed to completion. For less reactive substrates, gentle heating (40-60 °C) may be required. |
| 3 | Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. | This step quenches the reaction and precipitates the crude product. |
| 4 | The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. | |
| 5 | The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure substituted pyrido[3,4-b]oxazine. | The choice of eluent will depend on the polarity of the synthesized derivative. |
Data Summary (Hypothetical for a Pyrido[3,4-b]oxazine derivative):
| Starting Material (3-amino-4-hydroxypyridine) | α-Halo Ketone | Product | Yield (%) |
| 2-methyl-3-amino-4-hydroxypyridine | 2-bromoacetophenone | 2-phenyl-8-methyl-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine | 75-85 |
| 3-amino-4-hydroxypyridine | 1-bromopropan-2-one | 2-methyl-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine | 70-80 |
B. Smiles Rearrangement Route: A Powerful Alternative
For the synthesis of certain substituted pyrido[3,4-b]oxazin-2-ones, a one-pot annulation strategy involving a Smiles rearrangement offers an elegant and efficient alternative. This approach is particularly useful when the desired substitution pattern is not readily accessible through the α-halocarbonyl route. A similar strategy has been successfully employed for the synthesis of pyrido[2,3-b][1][2]oxazin-2-ones.[4]
Mechanistic Rationale:
The reaction is initiated by the O-alkylation of a 3-hydroxypyridine derivative with an N-substituted-2-chloroacetamide in the presence of a base like cesium carbonate. The resulting ether intermediate then undergoes an intramolecular nucleophilic aromatic substitution (the Smiles rearrangement), where the amide nitrogen attacks the pyridine ring, leading to the cyclized product.
Caption: Proposed mechanism involving a Smiles rearrangement.
Experimental Protocol: Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones (Analogous Approach)
This protocol for the 2,3-b isomer provides a solid foundation for developing a synthesis for the 3,4-b isomer.[4]
| Step | Procedure | Rationale & Insights |
| 1 | A mixture of the 2-halo-3-hydroxypyridine (1.0 equiv), the N-substituted-2-chloroacetamide (1.2 equiv), and cesium carbonate (2.0 equiv) in anhydrous acetonitrile (20 mL/mmol) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). | Cesium carbonate is a highly effective base for this transformation, promoting both the initial O-alkylation and the subsequent Smiles rearrangement. Acetonitrile is an excellent solvent for this reaction due to its polarity and high boiling point. |
| 2 | The reaction mixture is heated to reflux (approximately 82 °C) and stirred vigorously for 8-16 hours, with progress monitored by TLC or LC-MS. | The elevated temperature is necessary to overcome the activation energy for both the O-alkylation and the Smiles rearrangement. |
| 3 | After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure. | |
| 4 | The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. | This aqueous workup removes any remaining inorganic impurities and water-soluble byproducts. |
| 5 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel. |
III. Multi-Component Reactions: A Paradigm of Efficiency
Multi-component reactions (MCRs) represent a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for pyrido[3,4-b]oxazines are not extensively documented in the initial search, the principles can be extrapolated from related heterocyclic systems. For instance, a three-component reaction for the synthesis of pyrido[2,3-b]pyrazine derivatives has been reported, which involves the condensation of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine.[5] A hypothetical MCR for pyrido[3,4-b]oxazines could involve the reaction of a 3-amino-4-hydroxypyridine, an aldehyde, and a suitable third component that can participate in a cascade of reactions to form the oxazine ring.
IV. Characterization and Validation
The unambiguous characterization of the synthesized substituted pyrido[3,4-b]oxazines is a critical component of the synthetic workflow. A combination of spectroscopic techniques should be employed to confirm the structure and purity of the final compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the precise connectivity of atoms and the substitution pattern on the heterocyclic core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the C=O stretch in oxazinone derivatives and the N-H and O-H stretches.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure.
V. Future Perspectives and Innovations
The field of heterocyclic synthesis is in a constant state of evolution. Future advancements in the synthesis of substituted pyrido[3,4-b]oxazines are likely to be driven by several key areas of innovation:
-
Catalytic Methods: The development of novel transition-metal-catalyzed cross-coupling reactions will enable the introduction of a wider range of substituents with greater efficiency and functional group tolerance.
-
Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of reaction control, safety, and scalability.
-
Photoredox Catalysis: The use of visible-light-mediated reactions opens up new avenues for mild and selective bond-forming reactions.
By embracing these emerging technologies and building upon the foundational methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the versatile pyrido[3,4-b]oxazine scaffold.
References
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (URL not available)
- The first enantioselective synthesis of 4-acety1-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine. (URL not available)
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. (URL not available)
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
-
The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][2]oxazine-1,8-diones. [Link]
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3,4-Dihydro-2H-1,4-oxazine synthesis. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][2]oxazine-1,8-diones. [Link]
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Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. [Link]
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The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][2]oxazine-1,8-diones. [Link]
-
A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. (URL not available)
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
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In Silico Modeling of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in silico modeling of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine interactions. This class of heterocyclic compounds holds significant promise in medicinal chemistry, and a robust computational strategy is essential for efficiently identifying and optimizing lead candidates.[1][2] This document moves beyond a simple recitation of methods, delving into the rationale behind procedural choices to ensure a self-validating and scientifically rigorous workflow.
The Strategic Imperative for In Silico Modeling in Drug Discovery
The journey from a promising chemical entity to a marketable therapeutic is long and fraught with attrition.[3] A significant portion of failures in clinical trials can be attributed to suboptimal pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[4][5] Early-stage in silico ADMET prediction offers a cost-effective and high-throughput method to flag potentially problematic compounds long before they enter costly and time-consuming experimental evaluation.[3][5] By integrating computational modeling early in the drug discovery pipeline, research efforts can be focused on candidates with a higher probability of success, thereby accelerating the entire development process.[4][6]
The 2,3-Dihydro-1H-pyrido[3,4-b]oxazine scaffold represents a versatile building block in the synthesis of biologically active compounds, with potential applications in targeting neurological disorders and other therapeutic areas.[7] A systematic in silico approach allows for the exploration of its vast chemical space and the rational design of derivatives with enhanced potency and favorable drug-like properties.
A Validated Workflow for Modeling Pyrido[3,4-b]oxazine Interactions
The following workflow outlines a logical and iterative process for the in silico evaluation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivatives. This workflow is designed to be adaptable and can be tailored to specific biological targets and research questions.
Caption: A comprehensive in silico workflow for the evaluation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivatives.
Phase 1: Meticulous Preparation for Meaningful Results
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This preparatory phase is critical for ensuring the accuracy and relevance of subsequent computational experiments.
Target Identification and Protein Structure Preparation
The initial step involves identifying the biological target of interest. This could be based on existing literature, experimental data, or homology to known targets of similar compounds. Once a target is selected, a high-quality 3D structure is required.
Protocol for Protein Preparation:
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling can be employed.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands not relevant to the binding site of interest.
-
Protonation and Charge Assignment: Assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4). This is a critical step as it directly influences the electrostatic interactions that govern ligand binding.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.
Ligand Library Preparation
A library of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivatives needs to be prepared for virtual screening.
Protocol for Ligand Preparation:
-
2D to 3D Conversion: Convert the 2D chemical structures of the ligands into 3D conformations.
-
Tautomer and Ionization State Generation: Generate plausible tautomeric and ionization states for each ligand at physiological pH.
-
Energy Minimization: Minimize the energy of each ligand conformation to obtain a low-energy, stable structure.
Phase 2: Virtual Screening with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for high-throughput virtual screening to identify promising candidates from a large library.
Protocol for Molecular Docking:
-
Binding Site Definition: Define the binding pocket on the target protein. This is typically the location of a known inhibitor or an allosteric site.
-
Docking Algorithm Selection: Choose an appropriate docking algorithm. Common choices include Lamarckian Genetic Algorithm, and others.
-
Execution of Docking: Dock the prepared ligand library into the defined binding site of the prepared protein.
-
Scoring and Ranking: The docking software will generate a score for each ligand pose, estimating its binding affinity. Rank the ligands based on their docking scores.
| Parameter | Description | Typical Value/Choice |
| Grid Box Size | Dimensions of the docking search space. | Centered on the known binding site, with a buffer of 10-15 Å in each dimension. |
| Exhaustiveness | The thoroughness of the conformational search. | A higher value increases accuracy but also computational time. |
| Scoring Function | The mathematical model used to estimate binding affinity. | Varies by software (e.g., AutoDock Vina scoring function). |
Table 1: Key parameters in a molecular docking experiment.
Phase 3: Unveiling the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[8][9] This allows for the assessment of binding stability and the identification of key interactions that are maintained throughout the simulation.[10][11]
Caption: A typical workflow for setting up and running a molecular dynamics simulation.
Protocol for Molecular Dynamics Simulation:
-
System Setup: The protein-ligand complex from the best docking pose is placed in a periodic box of explicit solvent (e.g., water). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is first energy minimized to remove bad contacts. This is followed by a two-stage equilibration process: first under constant volume and temperature (NVT ensemble) and then under constant pressure and temperature (NPT ensemble).
-
Production Run: A production MD simulation is run for a duration sufficient to observe the stability of the protein-ligand complex (typically in the range of nanoseconds to microseconds).
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of hydrogen bonds and other key interactions over time.
Phase 4: Predicting Drug-Likeness with In Silico ADMET
A potent compound is of little therapeutic value if it cannot reach its target in the body or if it exhibits toxicity.[4][12] In silico ADMET prediction provides an early assessment of the pharmacokinetic and toxicological properties of a compound.[3][5]
Key ADMET Properties to Predict:
-
Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
-
Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
-
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are key for drug metabolism.
-
Excretion: Prediction of the primary routes of elimination from the body.
-
Toxicity: Early flags for potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.
| ADMET Property | In Silico Model/Method | Importance in Drug Discovery |
| Human Intestinal Absorption (HIA) | Quantitative Structure-Activity Relationship (QSAR) models | Predicts oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Models based on physicochemical properties (e.g., PSA, logP) | Crucial for CNS-targeting drugs. |
| CYP2D6 Inhibition | Pharmacophore or machine learning models | Predicts potential for drug-drug interactions. |
| hERG Inhibition | 3D-QSAR or pharmacophore models | Early warning for potential cardiotoxicity. |
| Ames Mutagenicity | Structural alerts and machine learning models | Indicates potential for carcinogenicity. |
Table 2: A selection of important in silico ADMET predictions.
Data Integration and Iterative Design
The true power of in silico modeling lies in its iterative nature. The data from molecular docking, MD simulations, and ADMET predictions should be integrated to provide a holistic view of each compound. This information can then be used to guide the design of new derivatives with improved properties, restarting the in silico evaluation cycle. This iterative process of design, modeling, and analysis is central to modern, computationally-driven drug discovery.
Conclusion
The in silico modeling of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine interactions is a multifaceted but powerful approach to accelerate drug discovery. By following a structured and scientifically rigorous workflow that encompasses meticulous preparation, robust virtual screening, dynamic simulation, and early pharmacokinetic profiling, researchers can make more informed decisions, prioritize resources effectively, and ultimately increase the likelihood of developing novel and effective therapeutics.
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Wang, B., Li, L., Hurley, T. D., & Meroueh, S. O. (2009). Molecular Recognition in a Diverse Set of Protein–Ligand Interactions Studied with Molecular Dynamics Simulations and End-Point Free Energy Calculations. Biochemistry, 48(1), 47-58. [Link]
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Al-Suwailem, A. M., et al. (2022). Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(10), 1225-1239. [Link]
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Gaikwad, S. D., et al. (2024). Design, synthesis, docking studies and biological screening of 2-pyrimidinyl-2, 3-dihydro-1 H-naphtho [1, 2- e][4][12] oxazines as potent tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 42(22), 12044-12061. [Link]
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Abdulhussein, A. A., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. Moroccan Journal of Chemistry, 12(1), 376-393. [Link]
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A Technical Guide to the Thermal Stability and Degradation Profile of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Criticality of Thermal Stability
In the landscape of pharmaceutical development, the thermal stability of a molecule is a cornerstone of its viability as a drug candidate. It dictates not only the shelf-life and storage conditions but also influences manufacturing processes, formulation strategies, and ultimately, patient safety. Undesirable degradation can lead to a loss of potency, the formation of toxic byproducts, and unpredictable therapeutic outcomes.[1][2] This guide provides a comprehensive technical overview of the anticipated thermal stability and degradation profile of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, a heterocyclic scaffold of significant interest in medicinal chemistry.
While direct, comprehensive experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes established principles from the study of related heterocyclic compounds, particularly oxazine derivatives, to construct a predictive and actionable framework for its thermal analysis. The methodologies and mechanistic insights presented herein are grounded in authoritative scientific literature and are designed to be a self-validating system for researchers embarking on the characterization of this and similar molecules.
Molecular Structure and Inherent Stability Considerations
2,3-Dihydro-1H-pyrido[3,4-b]oxazine is a bicyclic heterocyclic compound with the following structure:
Chemical Structure:
The molecule features a fused pyridine and oxazine ring system. The dihydro-oxazine ring contains an ether linkage and a secondary amine, which are key sites for potential thermal degradation. The aromatic pyridine ring is generally more stable but its electronic properties can influence the reactivity of the adjacent oxazine ring. The presence of the N-H and C-O bonds within the non-aromatic portion of the molecule suggests potential susceptibility to both oxidative and non-oxidative thermal decomposition.
Predicted Thermal Degradation Profile
Based on the thermal behavior of related polynitrogenated heterocyclic compounds, the thermal decomposition of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine is anticipated to be a multi-stage process, particularly in an oxidative atmosphere.[6] In an inert atmosphere, a more direct, single-stage pyrolysis is likely.[6]
Key Predictive Thermal Events:
-
Melting Point: The melting process is expected to be a sharp endothermic event, preceding decomposition. For many nitrogen-rich heterocyclic compounds, melting occurs without immediate decomposition.[1][2]
-
Initial Decomposition Temperature (Tonset): The onset of decomposition is a critical parameter for determining the upper limit of thermal stability. For similar heterocyclic structures, this temperature is often observed above 250 °C in an inert atmosphere.[1][6] The furnace atmosphere can significantly impact thermal stability, with some polynitrogenated heterocycles exhibiting higher stability in an oxidizing environment due to the formation of more stable oxidized intermediates.[6]
-
Degradation Pathways: The decomposition process is likely initiated by the cleavage of the weakest bonds in the molecule. In the case of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, the C-O and C-N bonds within the oxazine ring are the most probable initiation sites. A radical mechanism is a common pathway for the thermal decomposition of such heterocyclic systems.[2][6]
Anticipated Degradation Products:
Upon heating, the molecule is expected to fragment, leading to the evolution of various volatile products. Analysis of similar heterocyclic compounds suggests the following potential degradation products:[6]
-
Inert Atmosphere (Pyrolysis): Ammonia (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), and various aromatic amine derivatives.
-
Oxidizing Atmosphere (Thermo-oxidative Degradation): In addition to the products formed during pyrolysis, the presence of oxygen is expected to generate nitrogen oxides (NOx), dinitrogen (N₂), and other oxidized fragments.
Recommended Experimental Workflow for Thermal Analysis
A multi-technique approach is essential for a comprehensive understanding of the thermal stability and degradation profile. The following experimental workflow is recommended:
Caption: Recommended experimental workflow for thermal analysis.
Step-by-Step Experimental Protocols
-
Objective: To determine the mass loss of the sample as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired atmosphere (high purity nitrogen for inert conditions or dry air for oxidizing conditions) at a constant flow rate (e.g., 50-100 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis: Determine the onset of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of residual mass.
-
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample under a controlled atmosphere (inert or oxidizing) at a defined heating rate (e.g., 10 °C/min).
-
Record the differential heat flow.
-
-
Data Analysis: Determine the melting point (Tm), enthalpy of fusion (ΔHf), and the onset temperature and enthalpy of decomposition.
-
Objective: To identify the chemical nature of the volatile products evolved during thermal decomposition.
-
Instrumentation: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer and/or a Mass Spectrometer (MS).
-
Procedure:
-
Perform a TGA experiment as described in Protocol 1.
-
The evolved gases from the TGA furnace are transferred via a heated transfer line to the FTIR gas cell and/or the MS inlet.
-
Continuously collect FTIR and/or MS spectra of the evolved gases as a function of temperature and time.
-
-
Data Analysis: Correlate the evolution of specific gaseous products with the mass loss steps observed in the TGA thermogram to elucidate the degradation mechanism.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Predicted Thermal Analysis Data for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine
| Parameter | Inert Atmosphere (N₂) | Oxidizing Atmosphere (Air) |
| Melting Point (Tm) | To be determined | To be determined |
| Enthalpy of Fusion (ΔHf) | To be determined | To be determined |
| Onset Decomposition (Tonset) | > 250 °C (predicted)[1][6] | Potentially higher than in N₂[6] |
| Temperature of Max. Mass Loss (Tmax) | To be determined | To be determined |
| Residual Mass @ 600 °C | To be determined | To be determined |
Mechanistic Considerations and Degradation Pathway
The following diagram illustrates a plausible initial step in the thermal degradation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, based on the known reactivity of similar heterocyclic systems.
Caption: Proposed initial step of thermal degradation.
The hydrolysis of the oxazine ring is another potential degradation pathway, especially in the presence of moisture. Studies on related pyridooxazine derivatives have shown that the oxazine ring can undergo hydrolysis, with the rate and extent of decomposition being dependent on the electronic effects of substituents within the molecule.[7]
Conclusion and Future Perspectives
This technical guide provides a predictive framework for understanding the thermal stability and degradation profile of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine. The proposed experimental workflow, grounded in established analytical techniques, offers a robust strategy for the comprehensive characterization of this molecule. The insights gained from such studies are paramount for the successful development of drug candidates, ensuring their safety, efficacy, and stability. Further experimental validation is necessary to confirm the predictions outlined in this document and to fully elucidate the complex degradation pathways of this promising heterocyclic scaffold.
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). MDPI. Retrieved January 9, 2024, from [Link]
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Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. (1998). PubMed. Retrieved January 9, 2024, from [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). MDPI. Retrieved January 9, 2024, from [Link]
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Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. (2018). ResearchGate. Retrieved January 9, 2024, from [Link]
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Novel pyrido[2,3-b][1][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). National Institutes of Health. Retrieved January 9, 2024, from [Link]
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Unlocking Therapeutic Potential: A Guide to the Structure-Activity Relationship (SAR) of Pyrido[3,4-b]oxazine Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,4-b]oxazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Analogs built upon this core have shown promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents, making them a focal point for modern drug discovery programs.[2][3][4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing this class of compounds. We will dissect the influence of structural modifications on biological outcomes, detail robust synthetic strategies for analog generation, and present validated experimental protocols for activity assessment. By synthesizing field-proven insights with rigorous scientific data, this document serves as a critical resource for researchers aiming to rationally design and optimize the next generation of pyrido[3,4-b]oxazine-based therapeutics.
The Pyrido[3,4-b]oxazine Core: A Scaffold of Opportunity
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[5] Among these, fused ring systems containing nitrogen and oxygen, such as the oxazines, are of particular interest due to their diverse pharmacological profiles.[1] The pyrido[3,4-b]oxazine nucleus, which consists of a pyridine ring fused to a 1,4-oxazine ring, is one of several structural isomers, including the well-studied pyrido[2,3-b], [4,3-b], and [3,2-b] variants.[2][3][6][7] Each isomer presents a unique spatial arrangement of heteroatoms and hydrogen bond donors/acceptors, leading to distinct biological activities.
This guide focuses on the [3,4-b] fused isomer, while drawing correlative insights from related scaffolds to build a more complete SAR picture. Understanding the subtle yet critical impact of substituent placement on this core structure is paramount for transforming a promising hit compound into a viable drug candidate.
Figure 1. The core structure of Pyrido[3,4-b]oxazine with standard IUPAC numbering. Key positions for substitution (R¹, R², R³, R⁴) are indicated, which will be the focus of the subsequent SAR analysis.
Synthetic Pathways: Building the Analog Library for SAR Studies
The rational exploration of SAR is fundamentally dependent on the ability to synthesize a diverse library of analogs. The construction of the pyrido[3,4-b]oxazine ring system is typically achieved through cyclization strategies involving appropriately substituted pyridine precursors. A prevalent and effective methodology involves the reaction of a 3-amino-4-hydroxypyridine derivative with a bifunctional electrophile, such as an α-haloketone or a related synthon, to annulate the oxazine ring.[2][8] This approach offers a convergent and flexible route to introduce diversity at various positions of the scaffold.
Generalized Synthetic Workflow
The diagram below illustrates a common synthetic logic for accessing substituted pyrido[3,4-b]oxazine analogs. The choice of starting materials (Substituted Pyridine and Reagent A) is critical as it dictates the substitution pattern of the final product, allowing for systematic exploration of the chemical space around the core.
Caption: A generalized workflow for the synthesis of pyrido[3,4-b]oxazine analogs.
Deconstructing the Scaffold: A Deep Dive into Structure-Activity Relationships
The biological activity of a pyrido[3,4-b]oxazine analog is a composite of the electronic, steric, and physicochemical properties of its substituents. A systematic analysis of substitutions around the core reveals critical insights for potency and selectivity.
Key SAR Insights:
-
Substitutions on the Pyridine Ring (Positions 5, 6, 7, 8): The electronic nature of substituents on the pyridine moiety significantly modulates target engagement. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the pKa of the pyridine nitrogen and influence aromatic interactions within a binding pocket.[9] For instance, in related pyrido[2,3-b][2][10]oxazine-based EGFR inhibitors, specific substitutions on this ring were crucial for interacting with the front pocket of the enzyme.[3]
-
Substitutions on the Oxazine Ring Nitrogen (N-4): The N-4 position is a key vector for modifying lipophilicity and exploring interactions with the solvent-exposed regions of a target. Small alkyl groups can enhance cell permeability, while larger aryl or substituted benzyl groups can be used to probe for additional binding interactions. In analogous scaffolds, N-alkylation has been a successful strategy to enhance potency.[9]
-
Substitutions on the Oxazine Ring Carbons (C-2, C-3): Modifications at the C-2 and C-3 positions directly impact the conformation of the oxazine ring and can introduce new chiral centers. The size and nature of these substituents are critical. Studies on pyrido[4,3-b][2][10]oxazines demonstrated that 2,3-disubstituted analogs exhibited potent anti-proliferative effects against leukemia cell lines.[2][8]
-
Molecular Hybridization: A powerful strategy involves the conjugation of the pyrido-oxazine core with other known pharmacophores. For example, linking it to a pyrimidine moiety has led to the development of highly potent and selective EGFR tyrosine kinase inhibitors that overcome clinical resistance.[3] This approach combines the favorable binding properties of multiple scaffolds into a single molecule.
Caption: Key SAR hotspots on the pyrido[3,4-b]oxazine scaffold.
Biological Targets and Therapeutic Applications
The versatility of the pyrido[3,4-b]oxazine scaffold is reflected in the range of biological targets it can be engineered to modulate.
Anticancer Activity
A significant body of research has focused on the development of pyrido-oxazines as anticancer agents.[2][8]
-
EGFR Tyrosine Kinase Inhibition: Novel pyrido[2,3-b][2][10]oxazine analogs have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in non-small cell lung cancer (NSCLC).[3] Certain compounds showed efficacy comparable to the clinically approved drug osimertinib, particularly against cell lines with resistance mutations (e.g., T790M).[3] Mechanistic studies confirmed these compounds inhibit EGFR autophosphorylation and induce significant apoptosis in cancer cells.[3]
-
Pim-1 Kinase Inhibition: Macrocyclic derivatives of benzo[b]pyrido[4,3-e][2][10]oxazine have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[11] The most active compounds in this series exhibited IC₅₀ values in the nanomolar range.[11]
-
Anti-proliferative Effects: Early studies on pyrido[4,3-b][2][10]oxazines showed they inhibited the proliferation of L1210 and P388 leukemia cells, highlighting their potential as cytotoxic agents.[2][8]
Caption: Inhibition of the EGFR signaling pathway by pyrido-oxazine analogs.
Essential Experimental Protocols
To ensure reproducibility and generate high-quality SAR data, standardized experimental protocols are essential.
Protocol 1: General Synthesis of a 2,3-Disubstituted Pyrido[4,3-b][2][11]oxazine
This protocol is adapted from methodologies reported for the synthesis of potential anticancer agents and serves as a template for analog generation.[2][8]
-
Preparation of Precursor: Begin with the catalytic hydrogenation of a suitable 5-nitro-4-hydroxypyridine derivative to yield the corresponding 5-amino-4-hydroxypyridine synthon.
-
Reaction Setup: In a round-bottom flask, dissolve the 5-amino-4-hydroxypyridine (1.0 eq) in glacial acetic acid.
-
Addition of Electrophile: To the stirred solution, add the desired α-halo ketone (e.g., 2-bromoacetophenone) (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired pyrido[4,3-b][2][10]oxazine analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a standard method for evaluating the anti-proliferative effects of novel compounds, as described in the evaluation of EGFR inhibitors.[3]
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrido-oxazine analogs in cell culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., osimertinib).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Quantitative SAR Data Summary
Clear presentation of quantitative data is crucial for comparing the potency of different analogs. The table below presents data for three promising pyrido[2,3-b][2][10]oxazine-based EGFR inhibitors, illustrating the impact of minor structural changes on activity across different cell lines.
| Compound | R¹ (at C6) | R² (Aryl Group) | HCC827 (IC₅₀, µM) | H1975 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| 7f | Pyrimidine | 3,4-difluorophenyl | 0.09 | 0.89 | 1.10 |
| 7g | Pyrimidine | 4-fluorophenyl | 0.21 | 1.02 | 1.98 |
| 7h | Pyrimidine | 4-chlorophenyl | 0.43 | 1.56 | 2.45 |
| Data derived from studies on novel EGFR-TK inhibitors.[3] |
Analysis: This data clearly shows that a 3,4-difluoro substitution on the phenyl ring (Compound 7f ) is optimal for activity across all three cell lines compared to mono-fluoro (7g ) or chloro (7h ) substitutions. This highlights the sensitivity of the EGFR binding pocket to the electronic and steric profile of this region of the molecule.
Conclusion and Future Directions
The pyrido[3,4-b]oxazine scaffold and its isomers are a rich source of biologically active molecules with significant therapeutic potential, particularly in oncology. The SAR landscape reveals that potency and selectivity are highly tunable through strategic modification of the pyridine and oxazine rings. The success of molecular hybridization strategies further expands the potential applications of this core structure.
Future research should focus on:
-
Expanding Chemical Diversity: Exploring novel synthetic routes to access previously inaccessible substitution patterns.
-
Optimizing Pharmacokinetics: Early-stage assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is needed to improve the drug-like characteristics of potent hits.[3]
-
Elucidating New Mechanisms: While targets like EGFR and Pim-1 kinase have been identified, screening these compounds against broader kinase panels and other target classes could uncover novel mechanisms of action.
By leveraging the foundational SAR knowledge outlined in this guide, researchers are well-equipped to rationally design the next generation of pyrido[3,4-b]oxazine analogs, moving closer to the development of innovative and effective therapies.
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Al-Ostath, A., et al. (2023). Novel pyrido[2,3-b][2][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Scientific Reports. [Link]
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Peeters, A., et al. (2021). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. [Link]
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Methodological & Application
Application Notes and Protocols for the Evaluation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine as an EGFR-TK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a pivotal member of the ErbB family of receptor tyrosine kinases (RTKs) that governs essential cellular processes, including proliferation, differentiation, and survival.[1][2][3] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This phosphorylation cascade initiates a complex network of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell growth and survival.[1][4]
In numerous malignancies, aberrant EGFR signaling, driven by overexpression, gene amplification, or activating mutations, is a key driver of tumorigenesis and metastasis.[1][2][4] This makes EGFR an attractive and validated target for anticancer therapies.[3] Small-molecule tyrosine kinase inhibitors (EGFR-TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical success, particularly in non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[4] However, the emergence of drug resistance, often through secondary mutations like T790M, necessitates the development of novel EGFR inhibitors.[5] The 2,3-Dihydro-1H-pyrido[3,4-b]oxazine scaffold represents a promising chemical starting point for the development of next-generation EGFR-TKIs. These application notes provide a comprehensive guide to the preclinical evaluation of this class of compounds.
Mechanism of Action: Inhibition of EGFR Signaling
The primary mechanism of action for a 2,3-Dihydro-1H-pyrido[3,4-b]oxazine-based EGFR-TKI is the direct inhibition of the EGFR tyrosine kinase activity. By binding to the ATP-binding pocket of the EGFR kinase domain, the inhibitor prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This blockade of autophosphorylation effectively shuts down the aberrant signaling cascades that drive cancer cell proliferation and survival.[6]
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Evaluation Workflow
A systematic approach is crucial for the comprehensive evaluation of a novel EGFR-TKI candidate. The workflow should progress from initial biochemical validation to cell-based assays and finally to in vivo models to assess therapeutic potential.
Caption: Experimental workflow for evaluating a novel EGFR-TKI.
Quantitative Data Summary
The inhibitory activity of a novel 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivative should be quantified and compared against known standards. The following table provides an example of how to summarize key data.
| Assay Type | EGFR Variant | Test System | Example IC50 (nM) |
| Biochemical Assay | Wild-Type (WT) | Recombinant Enzyme | 25.5 |
| L858R Mutant | Recombinant Enzyme | 5.2 | |
| T790M Mutant | Recombinant Enzyme | 89.1 | |
| Cell-Based Assay | WT EGFR | A549 Cell Line | 250.7 |
| L858R Mutant | HCC827 Cell Line | 45.3 | |
| L858R/T790M | NCI-H1975 Cell Line | 650.2 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Detailed Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to kinase activity.[7]
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of the test compound against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test Compound (2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivative)
-
DMSO (as vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, create a series of dilutions in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in the kinase assay buffer to the desired concentrations.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2 µL of the diluted EGFR enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a mixture containing the peptide substrate and ATP.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the luminescence signal against the logarithm of the inhibitor concentration and use a non-linear regression curve fit to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of the test compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.[8][9] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]
Objective: To determine the IC50 of the test compound in EGFR-dependent cancer cell lines.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A549 for WT-EGFR, HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M mutation)[5][10][11]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare a serial dilution of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
Western blotting is used to directly assess the ability of the test compound to inhibit EGFR autophosphorylation in a cellular context.[15]
Objective: To confirm that the test compound inhibits the phosphorylation of EGFR at specific tyrosine residues in treated cells.
Materials:
-
EGFR-dependent cancer cell lines
-
Test Compound
-
EGF
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 8% acrylamide)[16]
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 18-24 hours. Pre-treat the cells with various concentrations of the test compound for 2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize the phospho-EGFR signal, strip the membrane and reprobe it with an antibody against total EGFR.[15][17]
-
Data Analysis: Use densitometry to quantify the band intensities. Calculate the ratio of phospho-EGFR to total EGFR to determine the extent of inhibition.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol is essential for evaluating the anti-tumor efficacy of the lead compound in a living organism.[18]
Objective: To assess the ability of the test compound to inhibit tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
EGFR-dependent cancer cell line (e.g., HCC827)
-
Matrigel
-
Test Compound
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and the vehicle to the respective groups daily.[18]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
-
Data Analysis: Plot the average tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Conclusion
The protocols and workflow outlined in these application notes provide a robust framework for the preclinical evaluation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivatives as potential EGFR-TK inhibitors. By systematically assessing their biochemical potency, cellular activity, mechanism of action, and in vivo efficacy, researchers can identify promising lead candidates for further development in the fight against EGFR-driven cancers.
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Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed. (n.d.). Available from: [Link]
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Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. (n.d.). Available from: [Link]
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EGFR Assays & Drug Discovery Services - Reaction Biology. (n.d.). Available from: [Link]
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Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Available from: [Link]
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In Vitro Enzyme Kinetics Analysis of EGFR - PubMed. (n.d.). Available from: [Link]
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. (n.d.). Available from: [Link]
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Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. (n.d.). Available from: [Link]
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In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations - AACR Journals. (2014-10-01). Available from: [Link]
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In vivo antitumor efficacy of AZD9291 in subcutaneous xenograft models of EGFR–TKI–sensitizing and T790M + resistant lung cancer. - ResearchGate. (n.d.). Available from: [Link]
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Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. - AACR Journals. (2013-04-15). Available from: [Link]
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Abstract A145: In vivo and in vitro generation and characterization of EGFR TKI resistance in a patient-derived and a cell line-derived xenograft model of NSCLC with activating EGFR mutations. | Molecular Cancer Therapeutics - AACR Journals. (2013-11-01). Available from: [Link]
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Three patient-derived EGFR-mutant xenograft models show MET dependency.... - ResearchGate. (n.d.). Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Available from: [Link]
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In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH. (n.d.). Available from: [Link]
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Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed Central. (n.d.). Available from: [Link]
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Novel pyrido[2,3-b][4][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. (n.d.). Available from: [Link]
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Effect of combining epidermal growth factor receptor inhibitors and cisplatin on proliferation and apoptosis of oral squamous cell - Spandidos Publications. (n.d.). Available from: [Link]
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Novel pyrido[2,3-b][4][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Publishing. (n.d.). Available from: [Link]
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Novel pyrido[2,3-b][4][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - Impressions@MAHE. (2025-01-01). Available from: [Link]
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021-11-04). Available from: [Link]
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Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evaluation | ACS Omega. (2023-08-23). Available from: [Link]
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Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[4][12]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs - PubMed. (2023-01-15). Available from: [Link]
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Novel Pyrido[2,3-b][4][12]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer - ResearchGate. (2025-11-16). Available from: [Link]
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Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the... - ResearchGate. (n.d.). Available from: [Link]
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Application Notes and Protocols for the Evaluation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrido-oxazine Scaffold
The pyrido-oxazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of this structural class have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] In the realm of oncology, the versatility of the pyrido-oxazine structure allows for molecular modifications that can target key pathways involved in cancer cell proliferation and survival.
Recent research into related compounds, such as pyrido[2,3-b][2][3]oxazine derivatives, has identified them as potent inhibitors of critical cancer-related targets like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[4][5] Inhibition of EGFR-TK is a clinically validated strategy in non-small cell lung cancer, and the pyrido-oxazine scaffold offers a promising avenue for developing novel inhibitors that can overcome resistance to existing therapies.[4][5] Furthermore, other bicyclic heterocyclic compounds containing the oxazine moiety have been investigated for their ability to induce apoptosis (programmed cell death) and modulate the cell cycle, underscoring the broad potential of this chemical class in cancer therapeutics.[6][7]
This document provides a detailed guide for the investigation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine , a specific member of this promising family. Given that this is a novel area of investigation, these notes offer a comprehensive framework for its initial characterization in cancer cell line models, from assessing fundamental cytotoxicity to elucidating its mechanism of action.
Proposed Mechanism of Action: Targeting Apoptotic Pathways
While direct studies on 2,3-Dihydro-1H-pyrido[3,4-b]oxazine are emerging, related structures suggest a likely mechanism of action centered on the induction of apoptosis. One plausible target is the family of Inhibitor of Apoptosis Proteins (IAPs). IAPs are frequently overexpressed in cancer cells, where they function to block caspase activity, thereby preventing programmed cell death. Antagonizing these proteins can restore the natural apoptotic process in malignant cells.[1]
The proposed mechanism involves the binding of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine or its derivatives to IAPs, which liberates caspases (specifically caspase-3 and caspase-9) to execute the apoptotic cascade.[1] This leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP-1), culminating in cell death.[1] The following protocols are designed to test this hypothesis by quantifying cell death and characterizing the apoptotic phenotype.
Diagram 1: Proposed Apoptotic Pathway
Caption: Proposed mechanism of action for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
PART 1: Initial Efficacy Screening - Cell Viability Assessment
The first critical step in evaluating any novel anticancer compound is to determine its effect on cancer cell viability and proliferation.[3] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or metabolic activity.[2] The MTT assay is a robust and widely used colorimetric method for this purpose, relying on the conversion of a tetrazolium salt into formazan crystals by metabolically active cells.[2]
Experimental Workflow: Cell Viability (MTT Assay)
Diagram 2: MTT Assay Workflow
Caption: Step-by-step workflow for determining compound IC50 using the MTT assay.
Protocol 1: Cell Viability (MTT Assay)
This protocol outlines the steps for assessing the cytotoxicity of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine against a panel of cancer cell lines.[2][8]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
2,3-Dihydro-1H-pyrido[3,4-b]oxazine
-
DMSO (vehicle solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[2]
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Determine cell concentration and viability using a hemocytometer.
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[2]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).[2]
-
Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[9]
-
Data Presentation: Quantifying Cytotoxicity
The results of the cell viability assay should be summarized in a clear, tabular format for easy comparison across different cell lines.
Table 1: Hypothetical IC50 Values for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 28.9 |
| A549 | Lung Carcinoma | 48 | 21.7 |
| HCT116 | Colorectal Carcinoma | 48 | 11.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 45.3 |
PART 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential is established, the next step is to investigate how the compound induces cell death. Key assays include analyzing apoptosis and its effect on cell cycle progression.[3]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between different stages of cell death.[10] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[11][12] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[10]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with 2,3-Dihydro-1H-pyrido[3,4-b]oxazine at concentrations around the determined IC50 for 24-48 hours.
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[8]
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell populations can be distinguished as follows:
-
Data Presentation: Quantifying Apoptosis
Table 2: Hypothetical Apoptosis Induction in HCT116 Cells (24h Treatment)
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|---|
| Vehicle Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.6 |
| Compound | 10 (IC50) | 48.2 ± 3.1 | 35.7 ± 2.5 | 16.1 ± 1.9 |
| Compound | 20 (2x IC50) | 21.5 ± 2.8 | 45.3 ± 3.3 | 33.2 ± 2.4 |
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry. This helps determine if the compound induces cell cycle arrest.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[8]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Collect approximately 1 x 10^6 cells per sample after treatment.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells and prevent clumping.[8]
-
Incubate the cells for at least 30 minutes on ice or store at -20°C overnight.[14]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.[8]
-
Wash the cell pellet with PBS to remove residual ethanol.
-
Resuspend the pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).[8]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content will generate a histogram showing peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[15]
-
A sub-G1 peak may also be visible, indicating apoptotic cells with fragmented DNA.
-
Data Presentation: Cell Cycle Distribution
Table 3: Hypothetical Cell Cycle Distribution in A549 Cells (24h Treatment)
| Treatment | Concentration (µM) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|---|
| Vehicle Control | 0 | 1.8 ± 0.5 | 55.4 ± 2.1 | 28.3 ± 1.8 | 14.5 ± 1.5 |
| Compound | 20 (IC50) | 15.2 ± 1.9 | 35.1 ± 2.5 | 15.6 ± 2.0 | 34.1 ± 2.8 |
Conclusion and Future Directions
These protocols provide a foundational framework for the initial in vitro characterization of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine. The data generated from these assays will offer crucial insights into its cytotoxic potency, its ability to induce apoptosis, and its impact on cell cycle progression. Positive results from these studies would warrant further investigation, including Western blot analysis to confirm the cleavage of PARP and caspases, and studies in drug-resistant cell lines to assess its potential to overcome chemoresistance.[9] The ultimate goal is to build a comprehensive biological profile that can guide further preclinical and clinical development of this promising compound class.
References
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Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. Available from: [Link]
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National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry. Available from: [Link]
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]
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National Institutes of Health (NIH). Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]
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Biocompare. What to Consider When Choosing Apoptotic Assays. Available from: [Link]
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ResearchGate. Verification of apoptotic and necrotic cell death using standard... Available from: [Link]
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BMG Labtech. Apoptosis – what assay should I use?. Available from: [Link]
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PubMed. Synthesis of potential anticancer agents. Pyrido[4,3-b][2][3]oxazines and pyrido[4,3-b][2][3]thiazines. Available from: [Link]
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National Center for Biotechnology Information (NCBI). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]
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National Institutes of Health (NIH). Development of Drug-resistant Cell Lines for Experimental Procedures. Available from: [Link]
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ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Available from: [Link]
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Journal of Medicinal Chemistry. Synthesis of potential anticancer agents. Pyrido[4,3-b][2][3]oxazines and pyrido[4,3-b][2][3]thiazines. Available from: [Link]
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National Institutes of Health (NIH). Design, synthesis and biological evaluation of 2H-benzo[b][2][3] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Available from: [Link]
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National Institutes of Health (NIH). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Available from: [Link]
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ResearchGate. (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Available from: [Link]
-
National Institutes of Health (NIH). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H). Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF SOME 2,3-DIHYDRO-1,3,4-OXADIAZOLES AND 4,5-DIHYDRO-1,2,4-TRIAZOLES AS ANTICANCER AGENTS. Available from: [Link]
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PubMed. Novel pyrido[2,3- b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]
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Application Note: A Validated Protocol for Assessing Cellular Viability in Response to 2,3-Dihydro-1H-pyrido[3,4-b]oxazine Derivatives using the MTT Assay
Introduction: Navigating Cytotoxicity Screening for Novel Heterocyclic Compounds
The evaluation of a novel chemical entity's effect on cell viability is a cornerstone of modern drug discovery and toxicology.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] This assay is valued for its simplicity, cost-effectiveness, and suitability for high-throughput screening.[2]
This application note provides a detailed, field-tested protocol for utilizing the MTT assay to evaluate the cytotoxic potential of a promising class of heterocyclic compounds: 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivatives . These compounds are of significant interest in medicinal chemistry for their diverse pharmacological potential.[3] However, as with any novel chemical structure, it is imperative to approach cytotoxicity testing with a protocol that is not only robust but also self-validating. The narrative of this guide is therefore built on a foundation of scientific integrity, explaining the causality behind experimental choices and integrating critical control steps to ensure the trustworthiness of the generated data. We will address potential compound-specific interferences, providing researchers with the tools to generate accurate and reproducible results.
The Core Principle: Mitochondrial Activity as a Surrogate for Cell Viability
The MTT assay's mechanism is predicated on the enzymatic activity of mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, within living, metabolically active cells.[4] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT substrate, converting it into an insoluble purple formazan product.[5] This conversion is a hallmark of mitochondrial integrity and function. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[6]
Caption: Mechanism of the MTT assay within a viable cell.
A Critical Checkpoint: The Potential for Compound Interference
A significant pitfall of the MTT assay is the potential for direct chemical interference from the test compound, which can lead to grossly inaccurate results. This is a critical consideration for any novel compound class, including 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivatives. Interference can manifest in two primary ways:
-
Direct Reduction of MTT: The test compound itself may possess reducing properties capable of converting MTT to formazan in the absence of cellular enzymatic activity.[7] This leads to a false-positive signal, making the compound appear less toxic than it truly is.[8] Studies have shown that functional groups such as thiols and carboxylic acids can be particularly problematic.[9][10]
-
Optical Interference: If the test compound or its metabolites are colored and absorb light in the same range as formazan (typically 550-600 nm), it can artificially inflate the absorbance readings.
Therefore, a cell-free control experiment is not optional—it is mandatory for validating the assay for this specific compound class. This crucial step, detailed in Protocol 2, ensures that any observed change in absorbance is a true reflection of cellular metabolic activity.
Materials and Reagents
-
Biological Materials: Adherent or suspension cell line of choice.
-
Test Compound: Stock solution of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivative (e.g., in DMSO).
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS). Filter sterilize and store at -20°C, protected from light.[5]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Culture Medium: Appropriate for the cell line, supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Phenol Red-Free, Serum-Free Medium: For the MTT incubation step to reduce background absorbance.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA (for adherent cells).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Inverted microscope.
-
96-well flat-bottom sterile microplates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength >650 nm).[11]
-
Orbital shaker.
-
Experimental Workflow Overview
The entire process can be visualized as a multi-stage workflow, beginning with optimization and validation before proceeding to the definitive cytotoxicity assessment.
Caption: High-level workflow for a validated MTT assay.
Detailed Step-by-Step Protocols
Protocol 1: Preliminary Assay - Determining Optimal Cell Seeding Density
Rationale: To ensure the assay is performed during the logarithmic growth phase of the cells and that the final absorbance readings fall within the linear range of the plate reader (typically 0.75 - 1.25).[11]
-
Cell Preparation: Harvest and count cells, then prepare serial dilutions in culture medium.
-
Seeding: Plate cells in a 96-well plate at varying densities (e.g., from 1,000 to 100,000 cells/well) in triplicate.[11] Include three wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubation with MTT: Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[4]
-
Agitation: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Measurement: Read absorbance at 570 nm.
-
Analysis: Plot absorbance vs. cell number. Select a seeding density that falls within the linear portion of the curve for subsequent experiments.
Protocol 2: Validating for Compound Interference (Cell-Free Assay)
Rationale: This critical control experiment determines if the 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivative directly reduces MTT or interferes with absorbance readings.[8]
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium (without cells) to several wells.
-
Compound Addition: Add your test compound at the highest concentration you plan to use in the main assay. Also include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate under the same conditions as the main assay (e.g., 2-4 hours at 37°C).
-
Solubilization & Measurement: Add 100-150 µL of solubilization solution and read the absorbance at 570 nm.
-
Interpretation: If the absorbance in the wells containing the compound is significantly higher than the medium + MTT control, it indicates direct interference. In this case, the MTT assay is not suitable for this compound, and an alternative viability assay (e.g., LDH release, Calcein-AM) should be considered.[12]
Protocol 3: Main Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1. Use a volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells treated with medium containing the same concentration of vehicle (e.g., DMSO) as the highest compound concentration. This represents 100% viability.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Carefully remove the treatment media. Wash wells gently with PBS.[4] Add 100 µL of phenol red-free, serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 150 µL of DMSO to each well.
-
Reading: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. Measure the absorbance at 570 nm within 1 hour.
Data Analysis and Interpretation
The data is processed to determine the percentage of cell viability relative to the untreated control.
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other readings.
-
Corrected Absorbance = Absorbance (sample) - Average Absorbance (blank)
-
-
Calculate Percent Viability:
-
% Viability = [Corrected Absorbance (treated) / Corrected Absorbance (untreated control)] x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.[13] This value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
| Parameter | Description | Example Calculation |
| Blank (Abs) | Average absorbance of medium + MTT + DMSO | 0.080 |
| Control (Abs) | Average absorbance of untreated cells | 1.150 |
| Treated (Abs) | Absorbance of cells with compound | 0.615 |
| Corrected Control | Control (Abs) - Blank (Abs) | 1.150 - 0.080 = 1.070 |
| Corrected Treated | Treated (Abs) - Blank (Abs) | 0.615 - 0.080 = 0.535 |
| % Viability | (Corrected Treated / Corrected Control) * 100 | (0.535 / 1.070) * 100 = 50% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination of medium; Phenol red or serum interference; Insufficient washing.[14] | Use fresh, sterile reagents. Use phenol red-free/serum-free medium for MTT incubation. Ensure wash steps are performed carefully. |
| Low Signal / Low Absorbance | Cell seeding density is too low; Incubation time with MTT is too short; Cells are not healthy.[11] | Optimize seeding density (Protocol 1). Increase MTT incubation time (up to 4 hours). Check cell morphology and doubling time. |
| High Variability Between Replicates | Inaccurate pipetting; Uneven cell seeding; "Edge effects" due to evaporation.[14] | Calibrate pipettes. Ensure a homogenous cell suspension before seeding. Fill outer wells with sterile PBS or medium and do not use them for experimental samples.[14] |
| No Dose-Dependent Decrease in Viability | Compound is not toxic at tested concentrations; Compound is interfering with the assay (false positive).[8] | Test higher concentrations. Crucially, perform the cell-free interference assay (Protocol 2) to rule out direct MTT reduction. |
| Incomplete Formazan Solubilization | Insufficient solvent volume; Inadequate mixing. | Ensure crystals are fully submerged in solvent. Increase agitation time on an orbital shaker or gently pipette up and down. |
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
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The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]
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Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 779-789. [Link]
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Ulukaya, E., et al. (2011). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Pharmaceutical Biology, 49(1), 1-5. [Link]
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SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]
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Al-Mugotir, M. H., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 23(23), 14847. [Link]
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ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF. [Link]
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MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]
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National Center for Biotechnology Information. (n.d.). Novel pyrido[2,3-b][4][11]oxazine-based EGFR-TK inhibitors. [Link]
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Application of Pyrido[3,4-b]oxazines in Kinase Inhibition Assays: A Technical Guide for Drug Discovery Professionals
Introduction: The Growing Importance of Pyrido[3,4-b]oxazines as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] Within this landscape, the pyrido[3,4-b]oxazine scaffold has emerged as a promising chemotype for the design of novel and potent kinase inhibitors.[4][5] Recent studies have highlighted the potential of pyrido[2,3-b][6][7]oxazine and benzo[b]pyrido[4,3-e][6][7]oxazine derivatives in targeting kinases such as EGFR and Pim-1, respectively.[8][9][10][11]
This technical guide provides a comprehensive overview of the application of pyrido[3,4-b]oxazine derivatives in kinase inhibition assays. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the inhibitory potential of this compound class. We will delve into the principles of various assay formats, provide detailed, field-proven protocols, and explain the causality behind experimental choices to ensure robust and reproducible data generation.
Principles of Kinase Inhibition Assays: A Multifaceted Approach
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a specific substrate.[12] The inhibitory effect of a compound is then determined by quantifying the reduction in this activity. A variety of assay technologies are available, each with its own advantages and limitations. The choice of assay depends on factors such as the specific kinase, the nature of the substrate, throughput requirements, and available instrumentation.[6]
Here, we discuss several widely used non-radioactive assay formats suitable for screening and characterizing pyrido[3,4-b]oxazine-based inhibitors.
Luminescence-Based Assays: Quantifying ATP Depletion or ADP Production
Luminescence-based assays are a popular choice for high-throughput screening (HTS) due to their simplicity and high sensitivity.[13] These assays indirectly measure kinase activity by quantifying the amount of ATP remaining or ADP produced in the reaction.[2]
-
Kinase-Glo® Assay Principle: This "glow-type" luminescent assay quantifies the amount of ATP remaining after the kinase reaction.[14][15] The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing light.[2] The luminescent signal is inversely proportional to kinase activity; high kinase activity results in low luminescence, and vice versa.[2][14][16]
-
ADP-Glo™ Assay Principle: In contrast, the ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.[2] This is a two-step process where the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is subsequently detected by luciferase. The resulting luminescent signal is directly proportional to kinase activity.[2]
Fluorescence-Based Assays: Leveraging FRET and Polarization
Fluorescence-based methods offer sensitive and versatile platforms for kinase inhibitor screening.[13][17]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust technique that measures the interaction between two fluorophores, a donor and an acceptor.[18] In a kinase assay, a biotinylated substrate and a phospho-specific antibody are typically used.[6] The antibody is labeled with a donor fluorophore (e.g., a lanthanide) and the substrate with an acceptor fluorophore. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.[18][19] The TR-FRET signal is directly proportional to kinase activity.
-
Fluorescence Polarization (FP): FP is a homogenous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.[20][21][22] In a competitive FP kinase assay, a fluorescently labeled phosphopeptide (tracer) and a phospho-specific antibody are used. The tracer binds to the antibody, resulting in a high FP signal. When the kinase phosphorylates its substrate, the resulting phosphopeptide competes with the tracer for antibody binding, leading to a decrease in the FP signal.[20]
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen® is a bead-based, non-radioactive assay that relies on the transfer of singlet oxygen from a donor bead to an acceptor bead.[6][23] When the donor and acceptor beads are brought into close proximity by a biological interaction (e.g., antibody-antigen binding), a luminescent signal is generated.[7][24] For kinase assays, a biotinylated substrate is captured by streptavidin-coated donor beads, and a phospho-specific antibody is captured by protein A-coated acceptor beads.[7] Phosphorylation of the substrate brings the beads together, resulting in a signal that is directly proportional to kinase activity.[7]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized for the specific kinase and pyrido[3,4-b]oxazine derivatives being investigated.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol describes a general procedure for determining the IC50 value of a pyrido[3,4-b]oxazine derivative.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Pyrido[3,4-b]oxazine test compounds
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Workflow Diagram:
Caption: Workflow for a cell-based kinase phosphorylation assay.
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal kinase activity.
-
Compound Treatment: Add serial dilutions of the pyrido[3,4-b]oxazine compounds to the cells and incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce kinase phosphorylation.
-
Cell Lysis: Remove the medium and add lysis buffer to each well to release the cellular proteins.
-
Detection: a. Transfer the cell lysates to an assay plate. b. Add the detection reagents (e.g., AlphaLISA® acceptor beads conjugated to a phospho-specific antibody and donor beads). c. Incubate the plate according to the manufacturer's instructions to allow for bead association.
-
Data Acquisition: Read the signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
Data Presentation and Interpretation
For robust data analysis, it is crucial to present the results in a clear and standardized format.
Table 1: Example IC50 Data for Pyrido[3,4-b]oxazine Derivatives against Kinase X
| Compound ID | Biochemical IC50 (nM) (Kinase-Glo®) | Cellular IC50 (nM) (AlphaLISA®) |
| PBO-001 | 15.2 | 85.7 |
| PBO-002 | 5.8 | 32.1 |
| PBO-003 | 120.5 | >1000 |
| Staurosporine (Control) | 2.1 | 15.4 |
Interpretation of Results:
-
A lower IC50 value indicates a more potent inhibitor.
-
Comparing biochemical and cellular IC50 values provides insights into the compound's cell permeability and potential off-target effects. A significant rightward shift in the cellular IC50 may suggest poor cell penetration or engagement with cellular efflux pumps.
-
The inclusion of a known kinase inhibitor (e.g., Staurosporine) as a positive control is essential for validating the assay performance. [19]
Conclusion and Future Directions
The pyrido[3,4-b]oxazine scaffold represents a valuable starting point for the development of novel kinase inhibitors. The application of robust and well-validated in vitro and cell-based assays is critical for accurately assessing the potency and selectivity of these compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively screen and characterize pyrido[3,4-b]oxazine derivatives in their drug discovery programs. Future studies should focus on expanding the kinase panel for profiling, elucidating the mechanism of action, and optimizing the pharmacokinetic properties of promising lead compounds.
References
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Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01). Available from: [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed. (2016). Available from: [Link]
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Principle of the AlphaScreen kinase assay - ResearchGate. Available from: [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. Available from: [Link]
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Kinase assays | BMG LABTECH. (2020-09-01). Available from: [Link]
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10). Available from: [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. Available from: [Link]
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Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. Available from: [Link]
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The Use of AlphaScreen Technology in HTS: Current Status - Semantic Scholar. Available from: [Link]
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Novel pyrido[2,3-b]o[6][7]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. Available from: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). Available from: [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Available from: [Link]
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Fluorescence detection techniques for protein kinase assay - ResearchGate. (2025-08-06). Available from: [Link]
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From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025-11-17). Available from: [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. Available from: [Link]
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Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e]o[6][7]xazine derivatives as novel Pim-1 kinase inhibitors - PubMed. (2022-06-30). Available from: [Link]
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Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate. Available from: [Link]
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Kinase Screening Assay Services - Reaction Biology. Available from: [Link]
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Cell-based test for kinase inhibitors - INiTS. (2020-11-26). Available from: [Link]
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A protein kinase assay based on FRET between quantum dots and fluorescently-labeled peptides | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
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Kinase inhibitions in pyrido[4,3-h] and [3,4-g]quinazolines: Synthesis, SAR and molecular modeling studies - PubMed. Available from: [Link]
-
Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - RSC Publishing. Available from: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. Available from: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC - NIH. Available from: [Link]
-
Novel pyrido[2,3- b]o[6][7]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed. (2025-11-14). Available from: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available from: [Link]
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Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed. (2016-09-01). Available from: [Link]
-
Novel pyrido[2,3-b]o[6][7]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Publishing. Available from: [Link]
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The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells - MDPI. (2024-02-19). Available from: [Link]
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Synthesis of potential anticancer agents. Pyrido[4,3-b]o[6][7]xazines and pyrido[4,3-b]t[6][7]hiazines - PubMed. Available from: [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. Available from: [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. (2023-05-17). Available from: [Link]
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Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family - PubMed. (2016-09-08). Available from: [Link]
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In vitro testing of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine cytotoxicity
Application Note & Protocol
Topic: In Vitro Cytotoxicity Assessment of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine Derivatives
Abstract
The 2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Early-stage assessment of cytotoxicity is a critical step in the hit-to-lead optimization process, providing essential data on a compound's therapeutic window and potential liabilities. This document provides a comprehensive guide for evaluating the in vitro cytotoxicity of novel pyrido[3,4-b]oxazine derivatives. It details a strategic workflow, from primary viability screening using a tetrazolium-based assay (MTT) to secondary mechanistic assays for assessing membrane integrity (LDH) and apoptosis induction (Caspase-3/7). The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Importance of Early Cytotoxicity Profiling
The pyrido[3,4-b]oxazine ring system is a key pharmacophore found in compounds with diverse biological activities, including potential anticancer properties. As new analogs are synthesized, a rapid and reliable method to assess their impact on cell viability is paramount. In vitro cytotoxicity testing serves as a fundamental filter in the drug discovery cascade, enabling the early identification of compounds with potent, selective anti-proliferative effects while flagging those with undesirable, broad-spectrum toxicity. This process allows for the efficient allocation of resources towards compounds with the most promising therapeutic potential.
This guide outlines a tiered approach to cytotoxicity assessment:
-
Primary Screening: Quantify the dose-dependent effect on cell metabolic activity to determine the half-maximal inhibitory concentration (IC50).
-
Mechanistic Follow-up: Investigate the mode of cell death, distinguishing between necrosis and programmed cell death (apoptosis).
Strategic Experimental Workflow
A robust cytotoxicity assessment follows a logical progression from broad screening to more focused mechanistic studies. The choice of cell lines is critical; a panel should ideally include target cancer cell lines and at least one non-cancerous cell line (e.g., human fibroblasts or epithelial cells) to assess selectivity.
The overall workflow is depicted below. This strategy ensures that initial hits from the primary screen are validated and characterized, providing a richer dataset for structure-activity relationship (SAR) analysis.
Figure 1: Tiered workflow for in vitro cytotoxicity testing.
Primary Screening: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, colorimetric method for assessing cell metabolic activity. Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Causality Behind Choices:
-
Why MTT? It is a robust, inexpensive, and high-throughput method suitable for screening a large number of compounds and concentrations.
-
Controls are Non-Negotiable:
-
Vehicle Control (e.g., 0.1% DMSO): This is the most critical control. It accounts for any effect the compound's solvent has on cell viability and serves as the 100% viability reference.
-
Untreated Control: Contains only cells and medium. This control validates the health of the cell culture.
-
Positive Control (e.g., Doxorubicin): A compound with a known cytotoxic mechanism. This confirms that the assay system is responsive and capable of detecting cell death.
-
Medium Blank: Contains only cell culture medium and MTT reagent. This value is subtracted from all other readings to correct for background absorbance.
-
Protocol 3.1: MTT Assay for IC50 Determination
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test Compounds: 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivatives (10 mM stock in DMSO)
-
Positive Control: Doxorubicin (10 mM stock in DMSO)
-
MTT Reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., with a hemocytometer or automated counter). b. Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization depending on the cell line's doubling time). c. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). d. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare serial dilutions of the test compounds and positive control in complete medium. A common starting point is a 2X concentration series from 200 µM down to ~0.1 µM. b. Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium). c. Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution, positive control, or vehicle control to the wells. d. Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use 630 nm as a reference wavelength if available to reduce background noise.
Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance of the medium blank wells from all other wells.
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
IC50 Calculation: Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism or R to determine the IC50 value.
Table 1: Example MTT Viability Data for a Hypothetical Pyrido[3,4-b]oxazine (Compound X)
| Compound Conc. (µM) | % Viability (Mean ± SD) |
| Vehicle (0) | 100.0 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 91.5 ± 3.8 |
| 1.0 | 75.3 ± 4.2 |
| 5.0 | 51.2 ± 3.1 |
| 10.0 | 28.7 ± 2.5 |
| 50.0 | 8.1 ± 1.9 |
| 100.0 | 4.3 ± 1.2 |
| Calculated IC50 | 4.8 µM |
Secondary Mechanistic Assays
Compounds that demonstrate potent cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. This helps differentiate promising drug candidates from non-specific toxic compounds.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. This is a hallmark of necrosis or late-stage apoptosis.
Protocol 4.1.1: LDH Release Assay
This protocol is typically performed on the supernatant collected from cells treated in parallel with the primary viability assay.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Roche). These kits provide the substrate, cofactor, and dye needed for the reaction.
-
Supernatant from treated cells (from Section 3.1, Step 2d).
-
Lysis Buffer (often included in kits, or 1% Triton X-100) to create a "Maximum LDH Release" control.
Procedure:
-
Prepare Controls:
-
Maximum LDH Release: Before the end of the incubation, add Lysis Buffer to a set of untreated control wells and incubate for 45 minutes.
-
Spontaneous LDH Release: Use supernatant from vehicle-treated cells.
-
-
Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Run Assay: Follow the manufacturer's protocol. This typically involves adding 50 µL of the LDH reaction mixture to each well and incubating for 30 minutes at room temperature, protected from light.
-
Stop Reaction & Read: Add the provided Stop Solution and measure absorbance at the recommended wavelength (usually 490 nm).
-
Calculate % Cytotoxicity:
-
% Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100
-
Caspase-3/7 Assay: Detecting Apoptosis
Apoptosis, or programmed cell death, is often a desired mechanism for anticancer agents. It is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. Luminescent assays, such as Promega's Caspase-Glo® 3/7, use a proluminescent caspase-3/7 substrate that is cleaved in the presence of active caspase-3/7, generating a "glow-type" luminescent signal.
Causality Behind Choices:
-
Why a Luminescent Assay? These assays are highly sensitive, have a broad dynamic range, and are less prone to interference from compound color compared to colorimetric or fluorometric methods.
-
Mechanism: A positive result in this assay strongly suggests the compound induces apoptosis. This can be visualized in the context of a simplified apoptosis pathway.
Figure 2: Simplified apoptotic pathway and Caspase-Glo® 3/7 assay principle.
Protocol 4.2.1: Caspase-Glo® 3/7 Assay
Procedure:
-
Plate Setup: Seed and treat cells in an opaque-walled 96-well plate (suitable for luminescence) as described in Protocol 3.1, Steps 1 and 2. Reduce the volume to 80 µL per well.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: a. Remove the plate from the 37°C incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 80 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix gently on a plate shaker for 1 minute. d. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Interpretation: A significant increase in luminescence in compound-treated wells compared to the vehicle control indicates the activation of executioner caspases and induction of apoptosis.
Conclusion
This application note provides a validated, tiered strategy for the in vitro cytotoxicity assessment of novel 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivatives. By combining a primary metabolic activity screen (MTT) with secondary mechanistic assays (LDH, Caspase-3/7), researchers can efficiently determine compound potency (IC50), assess selectivity, and gain critical insights into the mechanism of cell death. Adherence to the detailed protocols and inclusion of all recommended controls will ensure the generation of high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.
References
-
van Meer, L., et al. (2019). The discovery of 2,3-dihydro-1H-pyrido[3,4-b]oxazines as a novel class of potent and selective human α/β-hydrolase domain containing 6 (ABHD6) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Application Notes and Protocols for the Development of Targeted Therapies Using the Pyrido[3,4-b]oxazine Scaffold
Introduction: The Pyrido[3,4-b]oxazine Scaffold as a Privileged Structure in Targeted Therapy
The quest for novel therapeutic agents that exhibit high efficacy and target specificity is a central theme in modern drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen- and oxygen-containing ring systems being of particular interest due to their ability to form diverse and specific interactions with biological macromolecules. Among these, the pyrido[3,4-b]oxazine scaffold has emerged as a promising framework for the development of targeted therapies. Its rigid, bicyclic structure provides a unique three-dimensional arrangement of atoms that can be strategically functionalized to achieve potent and selective inhibition of key players in cellular signaling pathways implicated in diseases such as cancer.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, characterization, and preclinical evaluation of targeted therapies based on the pyrido[3,4-b]oxazine core. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for advancing these promising compounds from the bench to preclinical models.
Part 1: Synthesis of the Pyrido[3,4-b]oxazine Scaffold and its Derivatives
The foundation of any drug discovery program is the efficient and versatile synthesis of the core scaffold. Here, we present a robust protocol for the synthesis of the 3,4-dihydro-2H-pyrido[3,4-b][1][2]oxazine ring system. This method is adapted from established procedures for the synthesis of related pyridoxazines, such as the pyrido[4,3-b][1][2]oxazine isomer, which involves the cyclization of an aminopyridinol with an α-halo ketone[3].
Proposed Synthetic Pathway
The key strategic disconnection for the pyrido[3,4-b]oxazine ring involves the formation of the oxazine ring by intramolecular cyclization. A plausible and efficient route starts from the commercially available or readily synthesized 3-amino-4-hydroxypyridine.
Caption: Proposed synthesis of pyrido[3,4-b]oxazine derivatives.
Protocol 1: Synthesis of a 2,3-Disubstituted 3,4-Dihydro-2H-pyrido[3,4-b][1][2]oxazine Derivative
This protocol describes a general procedure for the reaction of 3-amino-4-hydroxypyridine with an α-halo ketone to yield the desired pyridoxazine scaffold. The choice of α-halo ketone will determine the substitution pattern at the 2 and 3 positions of the oxazine ring.
Materials:
-
3-Amino-4-hydroxypyridine
-
An appropriate α-halo ketone (e.g., 2-bromo-1-phenylethanone)
-
Anhydrous ethanol or acetic acid
-
Sodium bicarbonate or other suitable base
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-hydroxypyridine (1.0 eq) in anhydrous ethanol or acetic acid.
-
Addition of Reagents: Add the α-halo ketone (1.1 eq) to the solution. If using a salt of 3-amino-4-hydroxypyridine, add a suitable base like sodium bicarbonate (1.2 eq) to neutralize the acid.
-
Reaction: Stir the mixture at room temperature or heat to reflux for a period of 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to accelerate the rate of both the initial N-alkylation and the subsequent intramolecular cyclization.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to remove any acidic byproducts. Wash further with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,4-dihydro-2H-pyrido[3,4-b][1][2]oxazine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: In Vitro Evaluation of Targeted Activity
With a synthetic route to the pyrido[3,4-b]oxazine scaffold established, the next critical phase is to assess the biological activity of the synthesized derivatives. This involves a hierarchical screening approach, starting with broad assessments of cellular effects and narrowing down to specific molecular target engagement and downstream pathway modulation.
Sources
Application Notes and Protocols: Assessing Cell Permeability of Novel Pyrido[3,4-b]oxazine Compounds
Introduction: The Critical Role of Permeability in Drug Discovery
The journey of a drug from administration to its target site is fraught with biological barriers. For orally administered drugs, the intestinal epithelium is the first major hurdle, while drugs targeting the central nervous system (CNS) must contend with the highly selective blood-brain barrier (BBB).[1][2] The ability of a compound to effectively cross these cellular membranes, a property known as permeability, is a critical determinant of its ultimate bioavailability and therapeutic efficacy. Therefore, early and accurate assessment of permeability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles and reduce late-stage attrition.[3]
Pyrido[3,4-b]oxazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical development due to their potential as scaffolds for novel therapeutic agents, particularly in oncology and neurology.[4][5][6][7][8] Given their potential applications, understanding the permeability characteristics of novel pyrido[3,4-b]oxazine analogues is paramount.
This comprehensive guide provides a detailed framework for assessing the cell permeability of novel pyrido[3,4-b]oxazine compounds. We will delve into two widely adopted and complementary in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. The PAMPA model offers a high-throughput, cell-free method to evaluate passive diffusion, while the Caco-2 assay provides a more biologically relevant system that accounts for both passive and active transport mechanisms.[9][10][11][12] By employing this dual-assay strategy, researchers can gain a comprehensive understanding of a compound's permeability profile, guiding lead optimization and candidate selection.
Part 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a rapid and cost-effective tool for predicting passive transcellular permeability.[9][13] It utilizes a synthetic membrane impregnated with lipids to mimic the lipid bilayer of a cell membrane.[9][10] This assay is particularly valuable in the early stages of drug discovery for high-throughput screening of large compound libraries.
Causality Behind Experimental Choices
The choice of the lipid composition in the PAMPA membrane is critical and can be tailored to model different biological barriers. For general intestinal absorption, a lecithin-based membrane is commonly used.[9][13] To specifically model the blood-brain barrier, a membrane with a composition mimicking brain lipids (e.g., a mixture of phospholipids and cholesterol) can be employed (PAMPA-BBB).[9] The pH of the donor and acceptor buffers is also a key parameter, as it influences the ionization state of the compound, which in turn affects its lipophilicity and ability to passively diffuse across the membrane. A pH gradient is often used to simulate the physiological conditions of the gastrointestinal tract.
Experimental Workflow: PAMPA
The following diagram illustrates the general workflow for the PAMPA assay.
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Protocol: Bidirectional Caco-2 Assay for Pyrido[3,4-b]oxazine Compounds
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
TEER meter
-
Test pyrido[3,4-b]oxazine compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer. [11][]
-
-
Monolayer Integrity Assessment:
-
Prior to the transport experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²). [15] * The permeability of Lucifer yellow, a membrane-impermeable fluorescent marker, should also be assessed to confirm the integrity of the tight junctions.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) transport: Add the test compound solution (in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For Basolateral to Apical (B-A) transport: Add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours). [11][12]
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
The efflux ratio (ER) is calculated as:
ER = Papp(B-A) / Papp(A-B)
Data Presentation:
| Compound ID | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | P-gp Substrate? |
| Pyrido-Oxazine-03 | 8.5 ± 0.9 | 9.1 ± 1.1 | 1.1 | High | No |
| Pyrido-Oxazine-04 | 2.1 ± 0.3 | 10.5 ± 1.5 | 5.0 | Low | Yes |
| Atenolol | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.3 | Low | No |
| Propranolol | 22.3 ± 2.1 | 21.8 ± 2.4 | 1.0 | High | No |
| Digoxin | 1.5 ± 0.2 | 12.3 ± 1.7 | 8.2 | Low | Yes |
Interpretation:
-
Permeability Classification (based on Papp A-B):
-
High: Papp > 10 x 10⁻⁶ cm/s (correlates with >90% human absorption) [3] * Moderate: Papp = 1 - 10 x 10⁻⁶ cm/s
-
Low: Papp < 1 x 10⁻⁶ cm/s
-
-
P-gp Substrate Identification: An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp. [11][16]
Conclusion: A Synergistic Approach to Permeability Assessment
The strategic combination of the PAMPA and Caco-2 assays provides a robust and comprehensive framework for evaluating the permeability of novel pyrido[3,4-b]oxazine compounds. PAMPA serves as an efficient initial screen for passive permeability, enabling the rapid ranking of a large number of analogues. The Caco-2 assay then offers a more detailed and biologically relevant assessment, providing insights into both passive and active transport mechanisms. This integrated approach allows for a more informed decision-making process in the selection and optimization of drug candidates, ultimately increasing the likelihood of developing successful therapeutics. Further studies using other cell lines, such as MDCK cells transfected with specific transporters (e.g., MDR1-MDCK), can provide additional mechanistic insights into drug efflux. [17][18][19][20][21]
References
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MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[1][22]xazine-1,8-diones. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine in Preclinical Cancer Models
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Therapeutic Potential of the Pyrido-oxazine Scaffold
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecules that can selectively inhibit oncogenic pathways. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry, offering a versatile structural framework for the design of novel therapeutic agents.[1][2][3] The pyrido-oxazine core, a bicyclic heteroaromatic system, has garnered considerable interest due to the diverse pharmacological activities exhibited by its derivatives, including promising anticancer properties.[4][5]
While extensive research has been conducted on various isomers and derivatives of the pyrido-oxazine family, this document focuses on the practical application of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine in preclinical animal models of cancer. Although in-vivo data for this specific molecule is limited, the following protocols and mechanistic insights are extrapolated from comprehensive studies on closely related analogs, particularly those targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR).[5][6] This guide is intended to provide a robust framework for researchers to initiate and conduct in-vivo evaluations of this and similar novel compounds.
Proposed Mechanism of Action: Targeting the EGFR Signaling Pathway
Several derivatives of the pyrido[2,3-b][7]oxazine scaffold have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[5][6] EGFR is a critical signaling node that, when dysregulated, drives tumorigenesis in a variety of cancers, most notably non-small cell lung cancer (NSCLC).[8][9][10] The proposed mechanism of action for pyrido-oxazine derivatives involves competitive binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[11][12][13] This blockade of EGFR signaling can lead to cell cycle arrest and induction of apoptosis in cancer cells.[5][6]
Figure 1: Proposed mechanism of action for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
Experimental Protocols for In-Vivo Evaluation
The following protocols provide a detailed methodology for assessing the anti-tumor efficacy of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine in both xenograft and syngeneic mouse models. The choice of model is critical: xenograft models are suitable for evaluating the direct anti-tumor effects of a compound on human cancer cells, while syngeneic models, with their intact immune systems, are indispensable for investigating potential immunomodulatory effects.[7][14][15]
Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice
This protocol is designed to assess the direct anti-proliferative activity of the test compound on human cancer cells grown in immunodeficient mice.
1. Cell Line and Animal Model Selection:
-
Cell Line: Select a human cancer cell line with known EGFR expression or mutation status (e.g., A549 or H1975 for NSCLC).[5] Culture cells under standard conditions.
-
Animal Model: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. Acclimatize animals for at least one week before the start of the experiment.
2. Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
3. Animal Grouping and Treatment:
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
| Group | Treatment | Dose | Route of Administration | Schedule |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | Test Compound | 25 mg/kg | Oral Gavage | Daily |
| 3 | Test Compound | 50 mg/kg | Oral Gavage | Daily |
| 4 | Positive Control | Erlotinib 50 mg/kg | Oral Gavage | Daily |
-
Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Sonication may be required to achieve a uniform suspension.
4. Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Tumor volume (mm3) = (Length x Width2) / 2.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
5. Data Analysis and Endpoint Evaluation:
-
Collect tumors, weigh them, and process for downstream analysis (e.g., histology, western blotting for target engagement).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA) to determine the significance of the observed anti-tumor effects.
Figure 2: Workflow for the human tumor xenograft model.
Protocol 2: Syngeneic Tumor Model in Immunocompetent Mice
This protocol allows for the evaluation of the test compound's efficacy in the context of a fully functional immune system.[7][16]
1. Cell Line and Animal Model Selection:
-
Cell Line: Choose a murine cancer cell line that is syngeneic to the selected mouse strain (e.g., LLC1 Lewis Lung Carcinoma in C57BL/6 mice).
-
Animal Model: Use female C57BL/6 mice, 6-8 weeks old. Acclimatize for at least one week.
2. Tumor Implantation:
-
Follow the same procedure as in Protocol 1, using the murine cancer cell line.
3. Animal Grouping and Treatment:
-
Randomize mice into treatment groups as described in Protocol 1. Consider including an additional group treated with a checkpoint inhibitor (e.g., anti-PD-1 antibody) to explore potential synergistic effects.
4. Efficacy and Toxicity Monitoring:
-
Monitor tumor growth and animal health as in Protocol 1.
5. Immunophenotyping and Data Analysis:
-
At the end of the study, in addition to collecting tumors for size and weight, harvest spleens and tumor-draining lymph nodes.
-
Prepare single-cell suspensions from tumors, spleens, and lymph nodes for flow cytometric analysis to characterize immune cell populations (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Analyze TGI and perform statistical analysis as in Protocol 1.
Concluding Remarks and Future Directions
The pyrido-oxazine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for the in-vivo evaluation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine and its analogs. Successful demonstration of anti-tumor efficacy in these models would warrant further investigation into the pharmacokinetic and pharmacodynamic properties of the compound, as well as more detailed mechanistic studies to fully elucidate its mode of action. Combination studies with other anticancer agents, particularly immunotherapies, could also unveil synergistic therapeutic opportunities.
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- 16. creative-bioarray.com [creative-bioarray.com]
Formulation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine for in vivo studies
Application Notes & Protocols
Abstract
This document provides a comprehensive guide for the rational development of formulations for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine intended for in vivo research. Given that many novel heterocyclic entities exhibit poor aqueous solubility, this guide emphasizes a systematic, tiered approach to formulation development.[1][2] It begins with essential physicochemical characterization and progresses through strategies ranging from simple aqueous solutions to co-solvent systems and suspensions. The protocols provided are designed to be self-validating, incorporating critical quality control steps to ensure formulation stability, homogeneity, and accuracy, thereby ensuring the generation of reliable and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data in preclinical studies.[3][4]
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a new chemical entity (NCE) from discovery to clinical evaluation is fraught with challenges, a significant number of which are related to biopharmaceutical properties.[4] A substantial portion of NCEs, particularly those with complex heterocyclic ring systems like pyrido-oxazines, are poorly soluble in water.[2][5] This characteristic presents a major hurdle for in vivo studies, as inadequate solubility can lead to poor absorption, low bioavailability, and high variability, ultimately masking the true efficacy or toxicity of the compound.[1]
A well-designed formulation is therefore not merely a vehicle but a critical tool that ensures maximal and reproducible exposure of the test compound for safety and efficacy assessments.[3] This application note serves as a strategic guide for the researcher, outlining a logical workflow for developing a fit-for-purpose formulation for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
Foundational Step: Essential Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the compound's physical and chemical properties is paramount.[6][7] The limited availability of the active pharmaceutical ingredient (API) at this early stage necessitates an efficient and targeted characterization plan.[3]
Key Properties to Determine:
-
Aqueous Solubility: This is the most critical parameter. It must be determined at various pH points (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility. This data informs whether pH modification can be a viable formulation strategy.
-
pKa: The ionization constant(s) of the molecule will pinpoint the pH range in which the compound is ionized (typically more soluble) versus non-ionized. The nitrogen atoms within the pyrido-oxazine structure suggest it likely has a basic pKa.
-
Log P / Log D: The partition coefficient (Log P) or distribution coefficient at physiological pH (Log D) indicates the lipophilicity of the compound. This property influences both solubility and permeability, and is a key consideration for CNS-targeted compounds.[8]
-
Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can identify the compound's melting point, crystallinity, and potential polymorphism. Amorphous forms are typically more soluble than their crystalline counterparts but may be less stable.[2]
The interplay of these properties dictates the most logical path forward in formulation development, as illustrated in the decision workflow below.
Caption: Formulation strategy decision tree.
Tiered Formulation Strategies
Based on the initial characterization, select the simplest approach that can deliver the required dose in a safe and stable vehicle.
Tier 1: Aqueous-Based Formulations (Solutions & Suspensions)
This is the preferred starting point due to the low potential for excipient-related toxicity or pharmacological interference.
-
pH-Adjusted Solutions: If the compound shows significantly higher solubility at a non-physiological pH (e.g., acidic pH for a basic compound), a buffered solution can be used.
-
Causality: By shifting the pH to a point where the molecule is predominantly in its ionized, more soluble form, a simple aqueous solution can often be achieved. For a basic compound, an acidic buffer (e.g., citrate buffer pH 3-5) is a logical choice.
-
-
Aqueous Suspensions: If the required dose concentration exceeds the solubility in any aqueous vehicle, a suspension is necessary.
-
Causality: A suspension consists of fine solid particles of the drug dispersed in a liquid medium. To ensure dose uniformity, the particles must be small (micronized) and kept from agglomerating and settling too quickly. This is achieved with wetting agents and a suspending vehicle.[1]
-
Tier 2: Co-Solvent and Surfactant Systems
When aqueous strategies fail, organic co-solvents and surfactants are employed to increase solubility.[1][9]
-
Causality: Co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol work by reducing the polarity of the aqueous vehicle, thereby improving the solubility of lipophilic compounds. Surfactants, such as Tween® 80 or Solutol® HS 15, form micelles that encapsulate the drug molecules, increasing their apparent solubility in the aqueous medium.[1] A combination of these excipients is often synergistic.
Table 1: Common Excipients for Preclinical Oral Formulations
| Excipient Class | Example | Typical Concentration Range (%) | Function & Rationale |
|---|---|---|---|
| Suspending Agent | Methylcellulose (0.5%) | 0.25 - 1.0 | Increases viscosity to slow particle settling, ensuring dose uniformity. |
| Carboxymethylcellulose | 0.25 - 1.0 | Similar to methylcellulose; provides a stable matrix for suspended particles. | |
| Wetting Agent | Tween® 80 | 0.1 - 2.0 | Reduces surface tension between drug particles and vehicle, preventing clumping. |
| Co-Solvent | PEG 400 | 10 - 60 | A water-miscible solvent that reduces vehicle polarity to dissolve lipophilic drugs. |
| Propylene Glycol | 10 - 40 | Another common co-solvent, often used in combination with PEG 400. | |
| Surfactant | Solutol® HS 15 | 5 - 20 | Forms micelles to solubilize poorly soluble compounds; generally well-tolerated.[1] |
| pH Modifier | Citric Acid / Sodium Citrate | q.s. to target pH | Creates a buffered system to maintain a pH where the drug is most soluble. |
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing common formulation types. All work should be performed in a chemical fume hood with appropriate personal protective equipment.
Protocol 1: Preparation of a Micronized Aqueous Suspension (10 mg/mL)
This protocol is suitable when the drug's solubility is insufficient for a solution at the target dose.
-
Prepare the Vehicle: Add 0.5 g of methylcellulose to ~80 mL of purified water while stirring vigorously. Heat to ~60-70 °C to aid dispersion, then cool in an ice bath to fully hydrate and form a clear, viscous solution. Add 0.2 g of Tween® 80 and stir until dissolved. Adjust the final volume to 100 mL with purified water.
-
Weigh API: Accurately weigh 100 mg of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
-
Micronize API: If particle size is large, place the API in a glass mortar and pestle. Add a few drops of the vehicle from Step 1 to form a thick paste. Triturate (grind) the paste for 5-10 minutes to reduce particle size and ensure thorough wetting. This step is critical for preventing particle aggregation.
-
Formulate Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix, ensuring all of the paste is incorporated.
-
Homogenize: Transfer the suspension to a suitable container (e.g., a glass vial). Homogenize using a vortex mixer for 2 minutes. For larger volumes or to ensure uniformity, a high-shear homogenizer can be used.
-
Store: Store in a sealed, protected-from-light container at 2-8 °C. Always re-homogenize by vortexing or stirring immediately before each dose withdrawal.
Protocol 2: Preparation of a Co-Solvent Solution (10 mg/mL)
This protocol is a primary choice for poorly soluble compounds where a solution is desired.
-
Prepare the Vehicle: In a calibrated glass beaker, combine 40 mL of PEG 400 and 10 mL of absolute ethanol. Mix thoroughly.
-
Solubilize API: Accurately weigh 100 mg of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine and add it to the vehicle.
-
Mix to Dissolve: Stir the mixture using a magnetic stir bar. Gentle warming (not to exceed 40 °C) and/or brief sonication in a water bath can be used to accelerate dissolution. Continue mixing until a clear, particle-free solution is obtained.
-
Final Volume Adjustment: Add purified water q.s. to a final volume of 10 mL. Critical Step: Add the water slowly while stirring. Observe closely for any signs of precipitation. If the drug crashes out, the formulation is not viable and a different vehicle composition must be tested.
-
Store: Store in a sealed, protected-from-light container at room temperature or as determined by stability studies.
Formulation Validation and Quality Control
A prepared formulation is not ready for use until its quality is confirmed. This step ensures data integrity.[10]
Table 2: Quality Control Checks for Preclinical Formulations
| Test | Specification | Method |
|---|---|---|
| Appearance | Clear and particle-free (Solutions). Uniform, opaque dispersion (Suspensions). | Visual inspection against a black and white background. |
| pH | Within ± 0.5 units of target. | Calibrated pH meter. |
| Dose Uniformity | ± 10% of theoretical concentration. | Collect samples from the top, middle, and bottom of the suspension (after mixing). Analyze concentration via HPLC-UV. |
| Short-Term Stability | No change in appearance or concentration after 24h at dosing conditions. | Hold a sample of the formulation under the same conditions as the study (e.g., on a stir plate) and re-test appearance and concentration. |
Caption: General experimental workflow for formulation.
Special Considerations for CNS Studies
If 2,3-Dihydro-1H-pyrido[3,4-b]oxazine is being investigated for central nervous system (CNS) targets, formulation choices require additional scrutiny.[8]
-
Blood-Brain Barrier (BBB) Integrity: Some surfactants, particularly at high concentrations, can transiently disrupt the BBB. This can artificially inflate the measured brain exposure of the compound.[11] Whenever possible, use the lowest effective concentration of excipients.
-
Transporter Interactions: Certain formulation excipients may be substrates or inhibitors of efflux transporters at the BBB (e.g., P-glycoprotein). This can lead to complex and difficult-to-interpret PK data. A thorough literature review of the chosen excipients is recommended.[12]
-
Route of Administration: The intended route (e.g., oral gavage vs. intravenous) will heavily influence the choice of acceptable excipients and their concentrations. Intravenous formulations have much stricter requirements for sterility, tonicity, and excipient safety.
Conclusion
Developing a robust and reliable formulation for a novel compound like 2,3-Dihydro-1H-pyrido[3,4-b]oxazine is a foundational activity in preclinical drug development. By following a systematic process of physicochemical characterization, tiered formulation screening, and rigorous quality control, researchers can generate high-quality in vivo data. This methodical approach minimizes variability, ensures accurate assessment of the compound's pharmacological profile, and ultimately accelerates the drug development timeline.[4][7]
References
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds? WuXi AppTec Insights.
-
Date, A. A., & Nagarsenker, M. S. (2008). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
-
Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
- SGS. (n.d.).
-
ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Request PDF. [Link]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Topiox Research. (2025).
-
Merck. (n.d.). 2,3-Dihydro-1H-pyrido[3,4-b][1][4]oxazine. Merck.
- Ingavle, G. C., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
- Domainex. (n.d.).
-
Pardridge, W. M. (2007). Current approaches to enhance CNS delivery of drugs across the brain barriers. Methods in Molecular Medicine. [Link]
-
Gabathuler, R. (2010). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. Current Pharmaceutical Design. [Link]
-
Were, T., & Taylor, R. B. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulation Development [sgs.com]
- 7. topioxresearch.com [topioxresearch.com]
- 8. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agnopharma.com [agnopharma.com]
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- 12. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dihydro-1H-pyrido[3,4-b]oxazine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-pyrido[3,4-b]oxazines. This class of heterocyclic compounds holds significant interest in medicinal chemistry and drug development. Their synthesis, most commonly achieved via an Oxa-Pictet-Spengler type reaction, involves the acid-catalyzed condensation of a 2-aminopyridine-3-methanol derivative with an aldehyde or ketone, followed by intramolecular cyclization. While robust, this reaction can present challenges related to yield, purity, and reaction kinetics.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, scientifically grounded explanations for common issues, and step-by-step protocols to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I address them?
Low yield is the most common issue in this synthesis. It typically points to one of two critical steps: inefficient formation of the key iminium ion intermediate or a sluggish intramolecular cyclization step.
Causality: The reaction proceeds via the formation of an electrophilic N-acyliminium or iminium ion from the condensation of the starting amine and aldehyde.[1][2] This intermediate is then attacked by the electron-rich pyridine ring to form the desired cyclic product. The pyridine ring is inherently less nucleophilic than systems like indole or activated benzene rings, which can make this cyclization the rate-limiting step and often requires harsher conditions.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Verify Starting Material Purity: Impurities in either the 2-aminopyridine-3-methanol or the aldehyde can inhibit the reaction. Ensure both are pure via NMR and/or LC-MS before starting. The aminopyridine precursor can be synthesized via several established routes.[4][5][6][7]
-
Optimize the Acid Catalyst: The choice and concentration of the acid are paramount for generating the reactive iminium ion.[1][2]
-
Protic Acids: Trifluoroacetic acid (TFA) is often more effective than hydrochloric acid (HCl) as it provides a non-nucleophilic counter-ion. Start with 1.1 equivalents and screen up to 2.0 equivalents.
-
Lewis Acids: For stubborn substrates, particularly with electron-withdrawing groups on the aldehyde, a Lewis acid like BF₃·OEt₂ may be more effective at activating the carbonyl group.
-
-
Adjust Temperature and Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS. If starting material is consumed but little product is formed, an intermediate may be accumulating. A moderate increase in temperature (e.g., from 80°C to 110°C) can often overcome the activation energy barrier for the final cyclization.[3]
-
Solvent Selection: The solvent must be stable to the acidic conditions and appropriate for the reaction temperature. While aprotic solvents can sometimes provide superior yields, protic solvents may also be effective.[1]
Data Summary: Effect of Reaction Conditions on Yield
Table 1: Influence of Acid Catalyst on Yield
| Entry | Starting Amine | Aldehyde | Acid Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-aminopyridine-3-methanol | Benzaldehyde | HCl (1.1) | Dioxane | 80 | 12 | 25 |
| 2 | 2-aminopyridine-3-methanol | Benzaldehyde | TFA (1.1) | Dioxane | 80 | 12 | 55 |
| 3 | 2-aminopyridine-3-methanol | Benzaldehyde | TFA (2.0) | Dioxane | 80 | 8 | 72 |
| 4 | 2-aminopyridine-3-methanol | Benzaldehyde | BF₃·OEt₂ (1.1) | CH₂Cl₂ | 40 | 6 | 65 |
Table 2: Influence of Solvent on Yield
| Entry | Acid Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TFA (2.0) | Dioxane | 100 | 8 | 72 |
| 2 | TFA (2.0) | Toluene | 100 | 8 | 68 |
| 3 | TFA (2.0) | Acetonitrile | 80 | 12 | 51 |
| 4 | TFA (2.0) | HFIP | 60 | 6 | 85 |
HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol, a highly polar, non-nucleophilic solvent known to promote Pictet-Spengler reactions.[8]
Q2: The reaction produces multiple side products that are difficult to separate. What are they and how can I prevent their formation?
Side product formation often arises from the high reactivity of the iminium intermediate or from degradation under harsh conditions.
Plausible Side Products:
-
Uncyclized Schiff Base/Imine: The initial condensation product may be stable and fail to cyclize. This is common if the cyclization step has a high activation energy.
-
Dimerization Products: The iminium ion can potentially react with a molecule of the starting amine.
-
Oxidized Product: The dihydropyridoxazine product can be sensitive to air oxidation, leading to the corresponding aromatic pyridoxazine.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 eq.) of the aldehyde to ensure the complete consumption of the more valuable amine starting material.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation of the final product, especially if heating for prolonged periods.
-
Stepwise Protocol: In some cases, it is beneficial to form the imine intermediate first at a lower temperature, then add the acid catalyst and heat to induce cyclization. This can provide greater control over the reaction pathway.
-
Purification: If side products are unavoidable, purification by column chromatography on silica gel is typically effective. A gradient elution system (e.g., Hexane/Ethyl Acetate) is recommended. Deactivated silica may be necessary if the product is acid-sensitive.[9]
Q3: The reaction does not proceed at all, and I only recover my starting materials. What should I check?
If the reaction fails to initiate, it points to a fundamental issue with the reagents or conditions required for the very first step: condensation.
-
Acid Catalyst Activity: Ensure your acid catalyst is not old or degraded. TFA, for instance, is hygroscopic and can lose potency. Use a freshly opened bottle or titrate to confirm its concentration.
-
Water Scavenging: The initial condensation to form the imine releases water. In some systems, this water can inhibit the reaction or hydrolyze the iminium ion. Adding molecular sieves (4Å) to the reaction mixture can improve yields by sequestering water.
-
Substrate Reactivity: If your aldehyde contains strong electron-withdrawing groups, it may be too deactivated. Conversely, if the pyridine ring of your amine has strong electron-withdrawing substituents, its nucleophilicity may be too low for the cyclization to occur under standard conditions.[1][3] In such cases, harsher conditions (higher temperatures, stronger Lewis acids) are required.
Core Mechanism & Experimental Protocols
General Reaction Mechanism
The Oxa-Pictet-Spengler reaction proceeds through a well-defined pathway. Understanding this mechanism is key to effective troubleshooting. The driving force is the formation of a highly electrophilic iminium ion, which facilitates the ring-closing cyclization.[1]
Caption: Generalized mechanism of the Oxa-Pictet-Spengler reaction.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the synthesis of a 1-substituted 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine-3-methanol (1.0 eq.).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., Dioxane or HFIP, see Table 2) to achieve a concentration of approximately 0.1 M.
-
Aldehyde Addition: Add the aldehyde (1.1 eq.) to the stirred solution at room temperature.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., TFA, 2.0 eq.) to the mixture. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 6-12 hours).[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), followed by water and brine.[8]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
-
Wikipedia. Pictet–Spengler reaction . Wikipedia. [Link]
-
Galeotti, N., et al. (2025). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides . ResearchGate. [Link]
-
Yao, T., & Larock, R. C. (2003). Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones . Organic Letters, 5(8), 1305–1307. [Link]
-
ChemEurope. Pictet-Spengler reaction . chemeurope.com. [Link]
-
Galeotti, N., et al. (2011). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides . Molecules, 16(5), 3956–3991. [Link]
-
Pramanik, M. M. D., & Ghorai, M. K. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light . Organic & Biomolecular Chemistry, 16(15), 2717–2721. [Link]
-
Gevorgyan, V., et al. (2016). Advances in Selected Heterocyclization Methods . Molecules, 21(10), 1332. [Link]
-
Patel, R., et al. (2023). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer . RSC Medicinal Chemistry, 14(11), 2200–2214. [Link]
-
D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits . Molecules, 25(2), 414. [Link]
-
Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][3]oxazine-1,8-diones . Molecules, 28(3), 1184. [Link]
-
D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits . PubMed. [Link]
-
Kim, J. N., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][3]oxazin-2-ones . The Journal of Organic Chemistry, 68(20), 7918-7920. [Link]
-
Perez-Molina, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance . Molecules, 27(19), 6667. [Link]
- Google Patents. Synthesis method of 2-amino pyridine compounds.
-
Smith, K. M., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines . Organic & Biomolecular Chemistry, 8(1), 223-228. [Link]
-
Boujlel, K., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . Molecules, 27(15), 4785. [Link]
-
Brown, D. N., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides . Organic Letters, 17(11), 2732-2735. [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Pyrido[3,4-b]oxazines
Welcome to the technical support center for the crystallization of pyrido[3,4-b]oxazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Drawing upon established principles of physical chemistry and extensive field experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in obtaining high-quality crystals of your target compounds.
Introduction: The Crystallization Challenge of Pyrido[3,4-b]oxazines
The pyrido[3,4-b]oxazine scaffold is a key structural motif in many biologically active molecules.[1][2] The ability to obtain high-purity, crystalline material is often a critical bottleneck in the research and development pipeline, impacting everything from accurate analytical characterization to the formulation of active pharmaceutical ingredients (APIs). The unique electronic and structural features of this heterocyclic system, including its potential for hydrogen bonding and π-π stacking, can present specific challenges during crystallization.
This guide is structured to provide practical, actionable solutions to common problems encountered during the crystallization of pyrido[3,4-b]oxazine derivatives. By understanding the underlying principles governing the crystallization process, you can systematically troubleshoot your experiments and improve your success rate in obtaining high-quality crystals.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the crystallization of pyrido[3,4-b]oxazines, providing potential causes and recommended solutions.
Problem 1: My compound "oils out" instead of crystallizing.
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high, or the temperature of the solution is above the melting point of the solute in the chosen solvent system. For polar, nitrogen-containing heterocycles like pyrido[3,4-b]oxazines, strong intermolecular interactions can also contribute to the formation of an amorphous oil.
Solutions:
-
Reduce the rate of supersaturation:
-
Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. A rate of 0.1°C to 1°C per minute is often a good starting point.[3] This can be achieved by placing the crystallization vessel in a Dewar flask filled with warm water or in a programmable cooling bath.
-
Use a different crystallization technique: Consider vapor diffusion or solvent layering, which typically achieve supersaturation more slowly and controllably than rapid cooling.[4]
-
-
Modify the solvent system:
-
Increase the volume of the "good" solvent: If using an anti-solvent crystallization, you may have added the anti-solvent too quickly or in too large a volume. Try adding the anti-solvent more slowly and in smaller increments.
-
Choose a solvent with a lower boiling point: The boiling point of your solvent should ideally be lower than the melting point of your compound to prevent it from melting in the hot solution.[1]
-
Experiment with solvent polarity: Pyrido[3,4-b]oxazines, being polar molecules, often have good solubility in polar solvents. If you are using a very polar solvent, try a slightly less polar one, or a mixture of solvents, to reduce the solubility and promote crystallization over oiling out.
-
-
Increase the purity of your material:
-
Pre-purification: Oiling out can be exacerbated by the presence of impurities that disrupt the crystal lattice formation. Consider an initial purification step, such as flash chromatography, to remove major impurities before attempting crystallization. Crude products from syntheses often contain unreacted starting materials or side-products that can inhibit crystallization.[3]
-
Problem 2: No crystals form, even after an extended period.
Causality: The failure of a compound to crystallize from solution is usually due to either insufficient supersaturation or the presence of nucleation inhibitors. The solution may be too dilute, or there may be no suitable surfaces or energy fluctuations to initiate the formation of crystal nuclei.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratching the inside of the crystallization vessel with a glass rod at the air-solvent interface can create microscopic imperfections on the glass surface that act as nucleation sites.[5]
-
Seed Crystals: If you have previously obtained even a tiny crystal of your compound, adding it to the supersaturated solution can induce further crystallization. If you don't have a seed crystal of the exact compound, a crystal of a structurally similar compound can sometimes work.
-
Sonication: Brief sonication of the solution can sometimes provide the energy needed to induce nucleation.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If using a volatile solvent, you can slowly evaporate some of the solvent to increase the concentration of your compound. This can be done by leaving the crystallization vessel partially open in a fume hood.
-
Reduce Solvent Volume: If you suspect you have used too much solvent, you can carefully evaporate a portion of it and then attempt to cool the solution again.[4]
-
Add an Anti-solvent: If your compound is soluble in one solvent and insoluble in another miscible solvent, you can slowly add the "anti-solvent" to the solution to decrease the overall solubility and induce crystallization.
-
Problem 3: The crystals are very small, like a fine powder.
Causality: The formation of very small crystals, often referred to as "crashing out," is typically a result of very rapid nucleation. When a large number of nuclei form simultaneously, they compete for the available solute, resulting in a large number of small crystals rather than a smaller number of large, well-formed crystals.
Solutions:
-
Decrease the rate of supersaturation:
-
Slower Cooling: As with oiling out, a slower cooling rate will reduce the number of nucleation events and allow the existing crystals to grow larger.[3]
-
Use a more dilute solution: Starting with a slightly more dilute solution can help to slow down the crystallization process.
-
Vapor Diffusion: This technique is excellent for growing larger single crystals as it allows for very slow and controlled changes in solvent composition.[4]
-
-
Temperature Cycling:
-
Ostwald Ripening: You can try a process of temperature cycling. After the initial formation of small crystals, gently warm the solution to redissolve some of the smaller, less stable crystals. Then, cool the solution very slowly. This process, known as Ostwald ripening, encourages the growth of the larger, more stable crystals at the expense of the smaller ones.
-
Problem 4: The crystals are of poor quality (e.g., needles, plates, or dendritic).
Causality: Crystal morphology is influenced by factors such as the solvent, the presence of impurities, and the rate of crystal growth. Rapid growth often leads to less stable and less well-defined crystal habits. Impurities can selectively adsorb to certain crystal faces, inhibiting growth in that direction and leading to anisotropic crystal shapes like needles or plates.
Solutions:
-
Solvent Selection:
-
Vary the Solvent: The solvent can have a significant impact on crystal habit. Try crystallizing your compound from a variety of solvents with different polarities and hydrogen bonding capabilities. For heterocyclic compounds, solvents like ethanol, acetonitrile, or mixtures such as ethanol/water or dichloromethane/hexane can be effective.[3]
-
Solvent Mixtures: Using a mixture of solvents can sometimes promote the growth of more desirable crystal morphologies.
-
-
Control the Growth Rate:
-
Slow Down Crystallization: As with obtaining larger crystals, slowing down the crystallization process by slow cooling or vapor diffusion can often lead to better-quality crystals.
-
-
Address Impurities:
-
Purification: If you suspect that impurities are affecting crystal quality, further purification of your material before crystallization is recommended. Common impurities from the synthesis of pyrido[3,4-b]oxazines can include unreacted aminopyridine starting materials or by-products from side reactions. These impurities can often be removed by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a crystallization solvent for a new pyrido[3,4-b]oxazine derivative?
A1: A good starting point is to test the solubility of a small amount of your compound in a range of common laboratory solvents of varying polarities. A suitable solvent for single-solvent crystallization should dissolve your compound when hot but not at room temperature.
Solvent Screening Protocol:
-
Place a few milligrams of your compound into several small test tubes.
-
To each tube, add a few drops of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound upon heating.
-
Allow the solutions that dissolved upon heating to cool slowly to room temperature. The ideal solvent will result in the formation of crystals upon cooling.
Commonly Used Solvents for Heterocyclic Compounds:
| Solvent | Polarity | Notes |
| Water | High | Suitable for highly polar pyrido[3,4-b]oxazines, often used as an anti-solvent with a more organic solvent like ethanol. |
| Ethanol/Methanol | High | Good general-purpose solvents for polar heterocycles. Often used in combination with water or less polar solvents.[6] |
| Acetonitrile | Medium | Can be a good choice for compounds with moderate polarity. |
| Acetone | Medium | A versatile solvent, often used in solvent mixtures with hexane or ethyl acetate.[3] |
| Ethyl Acetate | Medium | A good solvent for many organic compounds, can be used alone or in combination with hexane. |
| Dichloromethane | Medium | A good solvent for many organic compounds, but its volatility can sometimes lead to rapid crystallization. Often used in vapor diffusion setups with a less volatile solvent. |
| Toluene | Low | Can be effective for less polar pyrido[3,4-b]oxazine derivatives. |
| Hexane/Heptane | Low | Typically used as an anti-solvent to induce crystallization from a more polar solvent. |
Q2: I am using a mixed solvent system. What is the best way to determine the optimal ratio?
A2: The goal of a mixed solvent system is to create a solution where your compound is soluble when hot but insoluble when cold. The "good" solvent is one in which your compound is highly soluble, and the "poor" or "anti-solvent" is one in which it is sparingly soluble.
Protocol for Determining Optimal Solvent Ratio:
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
This procedure helps you to find the saturation point at a high temperature, which is crucial for successful crystallization upon cooling.
Q3: How can I deal with colored impurities in my pyrido[3,4-b]oxazine sample?
A3: Colored impurities are common in organic synthesis and can sometimes be removed during the crystallization process.
-
Activated Charcoal: If the colored impurities are large, polar molecules, they can often be removed by treating the hot solution with a small amount of activated charcoal.
-
Dissolve your compound in the hot crystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
Caution: Use activated charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.
-
-
Recrystallization: Sometimes, multiple recrystallizations are necessary to remove stubborn colored impurities.
Q4: My synthesis of a substituted 3,4-dihydro-2H-pyrido[3,4-b][1][3]oxazine likely has unreacted aminopyridine starting material. How will this affect crystallization?
A4: The presence of unreacted starting materials is a common source of impurity that can significantly hinder crystallization. Aminopyridines are often highly polar and can interfere with the formation of a well-ordered crystal lattice of your desired product.
Troubleshooting Steps:
-
Chromatographic Purification: The most effective way to remove unreacted starting materials is through column chromatography before attempting crystallization. The difference in polarity between your pyrido[3,4-b]oxazine product and the aminopyridine starting material can usually be exploited for a good separation.
-
Solvent Selection: If you must proceed with crystallization without prior purification, carefully select a solvent system where the solubility of the aminopyridine is significantly different from your product. For example, if the aminopyridine is highly soluble in a particular solvent at room temperature, while your product is not, you may be able to wash the crude material with that solvent to remove some of the impurity. However, co-crystallization is still a risk.
Experimental Protocols and Visualizations
Protocol 1: Slow Cooling Crystallization
This is a standard and widely used technique for the crystallization of organic compounds.
Steps:
-
Choose a suitable solvent based on preliminary solubility tests.
-
Place the crude pyrido[3,4-b]oxazine in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
If the solution is colored, consider an activated charcoal treatment at this stage (see FAQ 3).
-
If using charcoal, perform a hot filtration to remove it.
-
Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature.
-
For further crystal growth, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.
Protocol 2: Vapor Diffusion Crystallization
This method is particularly useful for growing high-quality single crystals for X-ray diffraction analysis and when only small amounts of material are available.
Steps:
-
Dissolve your pyrido[3,4-b]oxazine in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
In the bottom of the larger container, add a layer of a more volatile "anti-solvent" in which your compound is insoluble.
-
Seal the larger container and leave it undisturbed.
-
The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of your compound and promoting slow crystal growth.
Diagram of Vapor Diffusion Setup:
Caption: Vapor diffusion setup for slow crystallization.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to troubleshooting common crystallization problems.
Caption: A logical workflow for troubleshooting common crystallization issues.
References
-
University of California, Los Angeles. Crystallization. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 937–944. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
- Al-Ajely, M. S., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Medical Sciences, 4(9), 120-128.
-
El-Gaby, M. S. A., et al. (2002). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 7(5), 442-452. [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
-
O'Doherty, I., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(5), 1162–1172. [Link]
-
Temple, C., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][3]oxazines and pyrido[4,3-b][1][3]thiazines. Journal of Medicinal Chemistry, 26(11), 1614-1618. [Link]
-
El-Sayed, N. N. E., et al. (2012). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][3][4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][3][4]triazine Derivatives. Molecules, 17(8), 9449-9459. [Link]
-
Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1]-Oxazine Derivatives. Der Pharma Chemica, 10(6), 114-121.
- Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology, 2(6), 04-09.
-
Quora. (2017). What should I do if crystallisation does not occur?. [Link]
-
O'Doherty, S., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344. [Link]
-
Massachusetts Institute of Technology. Growing Quality Crystals. [Link]
-
University of Colorado Boulder. Crystallization. [Link]
-
Hampton Research. Hanging Drop Vapor Diffusion Crystallization. [Link]
-
Warkentin, M., & Thorne, R. E. (2009). Slow cooling of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 8), 856–864. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1860. [Link]
-
University of Oxford. Crystallisation Techniques. [Link]
-
ResearchGate. (2025). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][3]oxazine as new scaffolds for potential bioactive compounds. [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7010. [Link]
-
MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][3]oxazine-1,8-diones. Molecules, 28(3), 1285. [Link]
-
Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
PubChem. Pyrido[3,4-b]pyrazine. [Link]
-
ResearchGate. (2015). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. [Link]
-
Nature. (2024). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. [Link]
-
PubMed. (2004). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. [Link]
-
Al-Sanea, M. M., et al. (2020). TFA-catalyzed Q-Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2-b][1][3][4]triazine and Pyrido[1′,2′:2,3][1][3][4]triazino[5,6-b]indole Derivatives. Molecules, 25(21), 5173. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine | C7H8N2O | CID 13196538 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Pyrido[3,4-b]oxazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrido[3,4-b]oxazines. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this guide based on established literature and our experience in synthetic organic chemistry to help you navigate the common challenges and side reactions in your experimental work.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial queries and observations that researchers face during the synthesis of pyrido[3,4-b]oxazines.
Question 1: I am observing a significantly lower than expected yield for my pyrido[3,4-b]oxazine synthesis. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of pyrido[3,4-b]oxazines can be attributed to several factors, including incomplete reactions, the formation of side products, and product degradation. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: Ensure your starting materials are pure and dry. Moisture can interfere with many condensation and cyclization reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the temperature or changing the solvent to one with a higher boiling point may drive the reaction to completion.
-
Side Reactions: The formation of isomeric products, hydrolysis of starting materials or intermediates, and ring-opening of the desired product are common side reactions. Please refer to the detailed Troubleshooting Guide below for specific strategies to mitigate these issues.
-
Product Degradation: The pyrido[3,4-b]oxazine core, like other related heterocyclic systems, can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. Ensure that your workup and purification conditions are as mild as possible.
Question 2: My TLC analysis shows multiple spots, some of which are very close to my desired product spot. How can I identify the byproducts and improve the purity?
Answer: The presence of multiple spots on TLC is a strong indicator of side reactions. The close proximity of these spots suggests that the byproducts may have similar polarities to your target compound, making purification challenging.
-
Identification of Byproducts: If possible, isolate the major byproducts using column chromatography or preparative TLC. Characterization by NMR and Mass Spectrometry can help in elucidating their structures. Common byproducts include isomers, hydrolyzed intermediates, and ring-opened products.
-
Improving Purity:
-
Reaction Optimization: Revisit your reaction conditions. A change in base, solvent, or temperature can significantly alter the product distribution. For instance, in related heterocyclic syntheses, the choice between a mild organic base and a stronger inorganic base can be critical.
-
Chromatography: For purification, experiment with different solvent systems for column chromatography. A shallow gradient elution can improve the separation of closely related compounds. Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can also be beneficial.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. A careful selection of the solvent system is key to obtaining high-purity crystals.
-
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed analysis of common side reactions observed during the synthesis of pyrido[3,4-b]oxazines and related systems, along with actionable troubleshooting steps.
Side Reaction: Formation of Isomeric Products
One of the most common challenges in the synthesis of substituted pyridines and their fused systems is the formation of regioisomers.[1] This is particularly relevant when using unsymmetrical starting materials.
Causality: In a typical synthesis of a pyrido[3,4-b]oxazine, the cyclization step involves the reaction of a substituted 3-aminopyridine with a dielectrophilic reagent. If the pyridine ring has substituents that do not strongly direct the regioselectivity of the cyclization, or if the dielectrophile is unsymmetrical, a mixture of isomers can be formed.
Troubleshooting Protocol:
-
Re-evaluate Starting Materials: If possible, choose starting materials that favor the formation of the desired isomer. For instance, strategically placed electron-donating or withdrawing groups on the pyridine ring can influence the nucleophilicity of the reacting centers.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.
-
Catalyst/Solvent: The choice of acid or base catalyst and the solvent can have a profound impact on the isomeric ratio. For example, in the synthesis of related polycyclic pyridones, switching from ammonium acetate to acetic acid was found to influence the reaction selectivity.[2]
-
-
Step-wise Synthesis: If direct cyclization yields an inseparable mixture, consider a multi-step approach where the key bonds are formed in a controlled, sequential manner to ensure the desired regiochemistry.
Preventative Measures:
-
Protecting groups can be used to block reactive sites and force the reaction to proceed in the desired direction.
-
A thorough review of the literature for analogous reactions can provide insights into the factors that control regioselectivity in similar systems.
Visualization of Isomer Formation:
Caption: Formation of isomeric products during cyclization.
Side Reaction: Hydrolysis of Functional Groups
Hydrolysis of labile functional groups on the starting materials or the product can be a significant side reaction, leading to impurities that are often difficult to remove.[3]
Causality: Many synthetic routes towards heterocyclic systems employ acidic or basic conditions, which can promote the hydrolysis of sensitive groups such as esters, nitriles, or certain protecting groups. For instance, the hydrolysis of a chloro group on a pyridine ring has been reported as a side reaction in the synthesis of pyrido[4,3-b][2][4]oxazines.[3][5] Similarly, hydrolysis of carboethoxy and dimethylacetal groups has been observed as a byproduct in the synthesis of a related pyridone.[2]
Troubleshooting Protocol:
-
pH Control: Carefully control the pH of the reaction mixture and during the workup. If your molecule is sensitive to acid, use a mild base for neutralization and vice-versa.
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried, as trace amounts of water can be sufficient to cause hydrolysis, especially at elevated temperatures.
-
Protecting Group Strategy: If a functional group is particularly susceptible to hydrolysis, consider using a more robust protecting group that can withstand the reaction conditions.
Experimental Protocol for Minimizing Hydrolysis:
| Parameter | Standard Condition (Prone to Hydrolysis) | Optimized Condition (Minimized Hydrolysis) |
| Solvent | Protic solvents (e.g., ethanol, water) | Anhydrous aprotic solvents (e.g., THF, Dioxane) |
| Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄) | Mild Lewis acids or gentle heating |
| Workup | Quenching with aqueous acid/base | Quenching with a saturated solution of NH₄Cl or NaHCO₃ |
| Temperature | High temperature reflux | Room temperature or gentle warming |
Side Reaction: Oxazine Ring Opening
The 1,4-oxazine ring, while generally stable, can be susceptible to ring-opening under certain nucleophilic or acidic conditions.
Causality: The ether linkage in the oxazine ring can be cleaved by strong acids. Additionally, nucleophiles can attack the electrophilic centers in the ring, leading to its opening. This has been observed in related systems like 3-hydroxy-3,4-dihydropyrido[2,1-c][2][4]oxazine-1,8-diones, which undergo ring-opening transformations.[2][6]
Troubleshooting Protocol:
-
Avoid Harsh Conditions: Minimize the use of strong, non-volatile acids like sulfuric acid. If an acid catalyst is necessary, consider using a milder, volatile acid like acetic acid or a Lewis acid that can be easily removed.
-
Control Nucleophiles: If your reaction mixture contains strong nucleophiles that are not part of the desired reaction, they may induce ring-opening. Ensure the purity of your reagents and consider the compatibility of all components in the reaction.
-
Temperature Management: High temperatures can promote ring-opening. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Visualization of Ring Opening Pathway:
Caption: Competing pathways of product formation and degradation.
Side Reaction: Unexpected Rearrangements and Alternative Cyclizations
In some cases, the reaction may take an entirely different course, leading to the formation of unexpected heterocyclic systems.
Causality: The intermediates in the synthesis of pyrido[3,4-b]oxazines are often reactive species that can undergo rearrangements or alternative cyclization pathways, especially when the desired reaction is slow or reversible. For instance, in an attempt to synthesize a pyrido-triazine, a related heterocyclic system, the reaction in acetic acid led to the formation of a triazolo[1,5-a]pyridine derivative instead.[7] This highlights the importance of the reaction medium in directing the cyclization pathway.
Troubleshooting Protocol:
-
Solvent and Catalyst Screening: The solvent can play a crucial role in stabilizing certain intermediates over others. A systematic screening of solvents with different polarities and coordinating abilities is recommended. Similarly, a screen of different acid or base catalysts can help in identifying conditions that favor the desired cyclization.
-
Mechanistic Investigation: A thorough understanding of the reaction mechanism can provide clues on how to suppress unwanted rearrangements. Computational studies or the isolation and characterization of intermediates can be valuable in this regard.
-
Modification of Starting Materials: Minor modifications to the starting materials, such as the addition of a bulky protecting group, can sometimes disfavor the transition state leading to the undesired product.
References
-
Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][4]oxazine-1,8-diones. Molecules, 28(3), 1285. [Link]
-
Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology, 2(6), 04-09. [Link]
-
Elslager, E. F., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][2][4]oxazines and pyrido[4,3-b][2][4]thiazines. Journal of Medicinal Chemistry, 26(12), 1753-1760. [Link]
-
Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][2][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Gommaa, M. A., et al. (2022). TFA-catalyzed Q-Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2-b][2][4][8]triazine and Pyrido[1′,2′:2,3][2][4][8]triazino[5,6-b]indole Derivatives. ACS Omega, 7(38), 34537-34545. [Link]
-
Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][4]oxazine-1,8-diones. ResearchGate. [Link]
-
Elslager, E. F., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][2][4]oxazines and pyrido[4,3-b][2][4]thiazines. Semantic Scholar. [Link]
-
Barreiro, G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3227. [Link]
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- 4. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. | Semantic Scholar [semanticscholar.org]
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- 7. TFA-catalyzed Q-Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2-b][1,2,4]triazine and Pyrido[1′,2′:2,3][1,2,4]triazino[5,6-b]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing 2,3-Dihydro-1H-pyrido[3,4-b]oxazine in Assay Development
Welcome to the technical support guide for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine and its analogs. This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals who encounter solubility challenges during in vitro and in vivo experimental assays. Our goal is to equip you with the foundational knowledge and practical steps to overcome these hurdles, ensuring the reliability and accuracy of your data.
The pyrido-oxazine scaffold is a common heterocyclic structure in medicinal chemistry. While possessing desirable pharmacological properties, its relatively planar, aromatic nature can lead to poor aqueous solubility, a significant challenge in assay development.[1] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
Q1: My compound precipitated out of the aqueous assay buffer after I diluted it from a high-concentration DMSO stock. What is happening and why?
This is the most frequent solubility issue reported. You are observing what is known as kinetic insolubility . Your compound is highly soluble in the neat organic solvent, Dimethyl Sulfoxide (DMSO), but when this stock is diluted into an aqueous buffer, the DMSO concentration drops dramatically.[2] The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to rapidly precipitate.[3] This is especially common for lipophilic compounds that rely on the organic solvent to remain dissolved.[4][5]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
Understanding this distinction is critical for reliable assay results.
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to find the concentration at which it begins to precipitate.[6][7] This is a rapid measurement and is highly relevant for most in vitro assays where compounds are introduced from a DMSO stock.[8] However, the resulting supersaturated solution can be unstable.[9]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of the most stable solid form of a compound that can be dissolved in a solvent under equilibrium conditions.[10] This is a more time-consuming measurement but is crucial for later-stage development, such as formulation for in vivo studies.[6][10]
For your assays, you are primarily concerned with kinetic solubility . If your compound precipitates during the assay incubation, the actual concentration in solution is unknown and lower than intended, leading to inaccurate potency measurements (e.g., IC50, EC50).[8]
Q3: What is the best starting point for systematically improving the solubility of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine?
The most logical and effective starting point is pH modification . The 2,3-Dihydro-1H-pyrido[3,4-b]oxazine structure contains two basic nitrogen atoms: one in the pyridine ring and a secondary amine in the oxazine ring. These sites can be protonated in an acidic environment. By lowering the pH of your assay buffer, you can form a salt in situ, which is significantly more water-soluble than the neutral free base.[11][][13]
Q4: Can't I just increase the final percentage of DMSO in my assay to keep the compound dissolved?
While tempting, this is generally not recommended. Most biological assays are sensitive to organic solvents.
-
Cell-based assays: DMSO concentrations above 0.5-1% are often toxic to cells, altering membrane integrity and cellular processes, which will confound your results.
-
Biochemical assays: High concentrations of DMSO can denature proteins (enzymes, receptors) or interfere with substrate binding, directly inhibiting or activating the target and leading to false positives or negatives.[5]
Always determine the maximum DMSO tolerance of your specific assay system and stay below that limit. The goal is to modify the aqueous environment to suit the compound, not to make the assay buffer more like an organic solvent.
Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
Follow these strategies sequentially to diagnose and solve solubility issues with 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
2.1 Initial Assessment & Stock Solution Integrity
Before troubleshooting the assay buffer, ensure your DMSO stock is valid. Even in DMSO, highly lipophilic or crystalline compounds can precipitate, especially after freeze-thaw cycles.[5]
Protocol 1: Preparing and Validating a DMSO Stock Solution
-
Preparation: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). Use gentle vortexing and a brief, low-power sonication in a water bath to aid dissolution.
-
Visual Inspection: Hold the vial against a light source. A valid stock solution should be perfectly clear, with no visible particulates, crystals, or haziness.
-
Freeze-Thaw Check: After the first freeze-thaw cycle, re-inspect the solution at both room temperature and 4°C. Some compounds may fall out of solution when cold and require warming to fully re-dissolve.
-
Confirmation (Optional but Recommended): If precipitation is suspected, centrifuge the stock vial at high speed (>10,000 x g) for 10 minutes. Carefully take an aliquot from the supernatant and measure its concentration via a validated analytical method (e.g., LC-MS or UV-Vis spectroscopy). A significant drop from the nominal concentration confirms a solubility issue in the stock itself.[4]
2.2 Strategy 1: pH Modification (Primary Approach)
The chemical structure of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine strongly suggests that its aqueous solubility will increase at a lower pH.[14] The goal of this step is to find the highest pH that maintains the compound's solubility at the desired assay concentration, ensuring minimal impact on the biological system.
Caption: Effect of pH on the ionization and solubility of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
Protocol 2: Determining the pH-Solubility Profile
-
Prepare Buffers: Make a series of biologically compatible buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate (pH 3-6), MES (pH 5.5-6.7), and HEPES or PBS (pH 7-8).
-
Dilute Compound: In separate microcentrifuge tubes or a 96-well plate, add your DMSO stock to each buffer to achieve the final desired assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant and at a level compatible with your assay (e.g., 0.5%).
-
Equilibrate: Incubate the plate at the intended assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to mimic assay conditions and allow for equilibration.
-
Observe Precipitation: Visually inspect each well for signs of precipitation.
-
Quantify Soluble Fraction: To get quantitative data, centrifuge the plate/tubes at high speed to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable method (e.g., HPLC-UV).
-
Analyze: Plot the measured soluble concentration against the buffer pH to identify the optimal pH range for your experiment.
Table 1: Example pH-Solubility Data for a Pyrido-oxazine Analog
| Buffer pH | Target Concentration (µM) | Measured Soluble Concentration (µM) | Observation |
| 7.4 | 20 | 1.5 | Heavy Precipitation |
| 7.0 | 20 | 4.8 | Moderate Precipitation |
| 6.5 | 20 | 15.7 | Slight Haze |
| 6.0 | 20 | 19.8 | Clear Solution |
| 5.5 | 20 | 20.1 | Clear Solution |
2.3 Strategy 2: Co-solvent Screening
If pH modification is incompatible with your assay (e.g., studying an enzyme with a strict neutral pH optimum) or insufficient on its own, the next step is to evaluate water-miscible organic co-solvents.[15][16] Co-solvents work by reducing the polarity of the aqueous medium, which can help solubilize nonpolar compounds.[17]
Caption: Experimental workflow for screening co-solvents to improve compound solubility.
Protocol 3: Systematic Co-solvent Screening
-
Select Co-solvents: Choose a small panel of biocompatible co-solvents. Good starting choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol.[18]
-
Prepare Stocks: For each co-solvent, prepare a high-concentration stock of your compound (e.g., 20 mM).
-
Create Dilution Series: In a 96-well plate, create a dilution series of your compound in each co-solvent. Then, add these to your assay buffer to achieve a final matrix of compound and co-solvent concentrations. For example, you might test final co-solvent concentrations of 1%, 2%, 5%, and 10%. Crucially, ensure the final DMSO concentration remains constant across all wells.
-
Incubate and Analyze: As in the pH protocol, incubate under assay conditions and analyze the soluble fraction.
-
Validate Assay Compatibility: Once you identify a co-solvent concentration that provides solubility, you must run a vehicle control. This means running your assay with the selected concentration of co-solvent and DMSO (but without your compound) to ensure it does not interfere with the assay readout.
Table 2: Example Co-solvent Screening Data (at pH 7.4)
| Co-solvent | Co-solvent Conc. (%) | Target Compound Conc. (µM) | Measured Soluble Conc. (µM) |
| None | 0 | 10 | 1.2 |
| PEG 400 | 1 | 10 | 3.4 |
| PEG 400 | 2 | 10 | 8.9 |
| PEG 400 | 5 | 10 | 10.1 |
| Propylene Glycol | 5 | 10 | 6.7 |
| Ethanol | 5 | 10 | 4.5 |
2.4 Strategy 3: Use of Solubility-Enhancing Excipients
For particularly challenging compounds, specialized excipients can be employed. These are generally reserved for when pH and co-solvent methods fail or are not compatible.[19]
-
Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts from water.[18]
-
Surfactants (e.g., Poloxamer 188, BSA): At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds.[17][20] Bovine Serum Albumin (BSA) is often included in biochemical assays to prevent non-specific binding, but it can also aid in solubilizing sticky compounds.
When using these, be aware that they can affect the free concentration of the drug available to interact with the target, potentially altering potency measurements.[2] Careful validation is required.
Section 3: Assay Compatibility Considerations
Always consider the potential for your solubilization strategy to interfere with the assay.
Table 3: Potential Interferences from Solubility-Enhancing Agents
| Agent | Potential Interference Mechanism | Recommended Action |
| Low/High pH | Altering protein ionization state and conformation; changing substrate/cofactor stability. | Determine the pH tolerance of your target protein and assay components. |
| Co-solvents | Protein denaturation; competitive inhibition; disruption of cellular membranes. | Run vehicle controls to assess impact on assay signal and cell viability. Keep concentration as low as possible. |
| Excipients | Sequestration of compound (reducing free concentration); direct interaction with target; assay signal interference (e.g., light scatter). | Measure potency with and without the excipient to check for shifts. Ensure the excipient itself doesn't affect the baseline signal. |
By following this systematic, multi-pronged approach—starting with the most chemically intuitive strategy of pH modification—researchers can effectively overcome the solubility challenges presented by 2,3-Dihydro-1H-pyrido[3,4-b]oxazine, leading to more reliable and reproducible experimental data.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
ScienceDirect. (2023). Co-solvent: Significance and symbolism. [Link]
-
Wang, S. et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie. [Link]
-
ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
Le, T. P. et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
-
Shelton, J. L. et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
Semantic Scholar. (n.d.). A systematic evaluation of solubility enhancing excipients to enable the generation of permeability data for poorly soluble compounds in Caco-2 model. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
-
Xtalks. (2022). Novel Solubility-Enhancing Excipients for Oral and Injectable Drug Products. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Chemical Suppliers. (n.d.). 2,3-Dihydro-1H-pyrido[3,4-b][9][17]oxazine. [Link]
-
PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b][9][17]oxazine. [Link]
-
ACS Publications. (2014). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2002). Combined effect of complexation and pH on solubilization. [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]
-
PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. [Link]
-
PubChem. (n.d.). 2H,3H,4H-pyrido[4,3-b][9][17]oxazine. [Link]
-
Bentham Science. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Springer. (2013). Improving Solubility via Structural Modification. [Link]
-
Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine. [Link]
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
Ingenta Connect. (2020). The Importance of Solubility for New Drug Molecules. [Link]
-
PubMed Central. (2023). Novel pyrido[2,3-b][9][17]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
-
PubMed Central. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
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Technical Support Center: 2,3-Dihydro-1H-pyrido[3,4-b]oxazine Core Scaffold
Introduction
The 2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold is a privileged heterocyclic system integral to numerous pharmacologically active agents and advanced material precursors. Its unique structure, featuring a fused pyridine and 1,4-oxazine ring, imparts specific physicochemical properties that are crucial for its function but can also be a source of instability under certain experimental conditions. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability challenges with this compound class. We will explore the underlying chemical principles, offer detailed troubleshooting protocols, and provide validated methods to ensure the integrity of your compounds in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My compound, a 2,3-dihydro-1H-pyrido[3,4-b]oxazine derivative, shows decreasing purity in aqueous buffer over a short period. What is the likely cause?
Answer: The most probable cause of degradation for 2,3-dihydro-1H-pyrido[3,4-b]oxazine derivatives in aqueous media is hydrolysis of the oxazine ring . The 1,4-oxazine ring contains an aminal-like linkage (N-CH₂-O), which is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions.
Mechanism Insight: The degradation likely proceeds via protonation of the ring oxygen or nitrogen, followed by nucleophilic attack by water. This leads to ring-opening, forming an unstable intermediate that can further decompose. Studies on related 3,4-dihydro-1,3-pyridooxazine derivatives have shown that the oxazine ring system undergoes varying degrees of hydrolysis when water is introduced into solutions.[1] The rate and extent of this decomposition are highly dependent on the electronic effects of substituents on the scaffold.[1] For many related oxazine derivatives designed as prodrugs, this hydrolysis is an intentional activation mechanism, with some compounds exhibiting half-lives of less than 50 minutes between pH 4.0 and 8.0.[2]
Question 2: How does pH affect the stability of my compound in solution?
Answer: The stability of the 2,3-dihydro-1H-pyrido[3,4-b]oxazine ring is critically dependent on pH. Both acidic and basic conditions can catalyze hydrolysis, but the specific vulnerability depends on the molecule's overall structure.
-
Acidic Conditions (pH < 6): In acidic media, the pyridine nitrogen and the oxazine ring nitrogen can become protonated. Protonation of the oxazine nitrogen (at position 1) or oxygen (at position 4) can activate the ring towards nucleophilic attack by water, leading to rapid cleavage.
-
Neutral to Slightly Basic Conditions (pH 7-9): While often more stable than at acidic pH, the ring can still be susceptible to hydrolysis. A study on similar pyrido-oxazin-4-one derivatives found them to be very sensitive between pH 4.0 and 8.0.[2]
-
Strongly Basic Conditions (pH > 9): Strong basic conditions can also promote degradation, potentially through different mechanisms such as elimination reactions or hydroxide-catalyzed hydrolysis.
It is crucial to determine the optimal pH range for your specific derivative empirically.
Question 3: I observe the appearance of a new, more polar peak in my HPLC analysis during a stability study. What could this be?
Answer: The new, more polar peak is likely a ring-opened degradation product . The cleavage of the oxazine ring exposes hydrophilic functional groups—specifically, a secondary amine and a primary alcohol—which increases the compound's polarity. This results in a shorter retention time on a reverse-phase HPLC column compared to the parent compound.
Visualizing the Degradation Pathway:
Below is a generalized diagram illustrating the acid-catalyzed hydrolytic ring-opening of the 2,3-dihydro-1H-pyrido[3,4-b]oxazine core.
Caption: Acid-catalyzed hydrolysis workflow.
Question 4: Are there specific solvents I should avoid for storing my 2,3-dihydro-1H-pyrido[3,4-b]oxazine derivative?
Answer: Yes. Based on the hydrolytic instability, the primary solvents to be cautious with are:
-
Protic Solvents: Water, methanol, and ethanol can all participate in hydrolysis. While often necessary for experiments, long-term storage in these solvents, especially without buffering, is discouraged. If you must use them, ensure they are anhydrous and consider storing solutions frozen at -20°C or -80°C to slow degradation kinetics.
-
Acidic or Basic Solvents: Solvents containing acidic (e.g., acetic acid, trifluoroacetic acid) or basic (e.g., amines) impurities can accelerate degradation. Always use high-purity, analytical-grade solvents.
Recommended Solvents for Storage: For long-term storage, prefer aprotic solvents in which your compound is soluble and stable.
| Solvent Class | Recommended Examples | Rationale |
|---|---|---|
| Aprotic, Non-polar | Dichloromethane (DCM), Chloroform | Good for initial dissolution if compound is soluble. Evaporate for storage. |
| Aprotic, Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent for creating concentrated stock solutions. Ensure use of anhydrous grade. |
Important Note: Even in aprotic solvents like DMSO, absorbed atmospheric moisture can be sufficient to cause slow degradation over time. Always use anhydrous solvents and store stock solutions tightly sealed with desiccant, preferably at low temperatures. A study on related benzoxazine and pyridooxazine derivatives used dimethyl sulfoxide (DMSO) as the solvent, but noted that the addition of H₂O initiated hydrolysis.[1]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Rapid Assessment of pH-Dependent Stability
This protocol provides a systematic way to identify the optimal pH range for handling your compound in aqueous buffers.
Objective: To determine the relative stability of a 2,3-dihydro-1H-pyrido[3,4-b]oxazine derivative across a range of pH values over a short time course.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of your compound in anhydrous DMSO or acetonitrile.
-
Prepare Buffers: Prepare a set of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9). Use common buffer systems like citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).
-
Initiate Degradation:
-
In separate HPLC vials, add 990 µL of each buffer.
-
At time t=0, add 10 µL of the 10 mM stock solution to each vial to achieve a final concentration of 100 µM. Mix thoroughly.
-
-
Time Points: Analyze the samples by HPLC immediately after mixing (t=0) and at subsequent time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr) while incubating at a controlled temperature (e.g., room temperature or 37°C).
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient method (e.g., water/acetonitrile with 0.1% formic acid or TFA) to ensure separation of the parent compound from potential degradants.
-
Monitor at a UV wavelength where the parent compound has strong absorbance.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Plot % Parent Remaining vs. Time for each pH.
-
Workflow Diagram:
Caption: Workflow for pH stability screening.
Protocol 2: Identification of Hydrolytic Degradants using LC-MS
Objective: To confirm that the observed degradation product results from hydrolysis and to determine its mass.
Methodology:
-
Force Degradation:
-
Prepare two samples of your compound at 1 mg/mL:
-
Sample A (Control): Dissolve in 1 mL of 50:50 acetonitrile:water.
-
Sample B (Acid-Stressed): Dissolve in 1 mL of 50:50 acetonitrile:0.1M HCl.
-
-
Incubate both samples at 50°C for 24 hours or until significant degradation (e.g., ~20-50%) is observed in Sample B by HPLC.
-
-
LC-MS Analysis:
-
Analyze both samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use the same chromatographic method as in Protocol 1 to ensure peak correlation.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode to detect protonated molecules [M+H]⁺.
-
-
Data Interpretation:
-
In the chromatogram for Sample B, identify the new peak corresponding to the degradant.
-
Examine the mass spectrum for this peak.
-
Calculation: The mass of the hydrolyzed product should be the mass of the parent compound plus the mass of one molecule of water (18.015 Da).
-
Expected Result: Mass of Degradant [M+H]⁺ = Mass of Parent [M+H]⁺ + 18.015.
-
Expected Mass Shift Table:
| Compound | Formula | Molecular Weight (Parent) | Expected Degradant [M+H]⁺ |
|---|---|---|---|
| Parent | C₇H₈N₂O | 136.15 | 155.17 |
| Degradant | C₇H₁₀N₂O₂ | 154.17 | 155.17 |
This mass shift is a definitive indicator of a hydrolysis event.
Summary and Recommendations
-
Inherent Instability: The 2,3-dihydro-1H-pyrido[3,4-b]oxazine ring system is susceptible to hydrolysis. This is a fundamental chemical property of the scaffold.
-
pH is Critical: Stability is highly pH-dependent. Avoid strongly acidic conditions. The optimal pH for your derivative must be determined experimentally.
-
Solvent Choice Matters: For storage, use anhydrous aprotic solvents (e.g., DMSO, DMF). Prepare aqueous solutions fresh and use them promptly. For longer-term aqueous experiments, store solutions at ≤ -20°C.
-
Monitor Purity: Regularly check the purity of stock solutions and samples in stability-indicating assays (e.g., gradient HPLC).
-
Structural Modification: If stability remains a significant issue for drug development, medicinal chemists may consider structural modifications to the scaffold to electronically disfavor ring-opening, though this may also impact biological activity.
References
-
Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (1987). Ring-chain tautomerism in 1,3-oxazines. The Journal of Organic Chemistry. Available at: [Link]
-
Moloney, G. P., Craik, D. J., & Iskander, M. N. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-7. Available at: [Link]
-
Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[3][4]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-90. Available at: [Link]
-
Wikipedia. (n.d.). Oxazines. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][3][5]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. Available at: [Link]
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- 2. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. Oxazines - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to Pyrido[3,4-b]oxazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[3,4-b]oxazine-based inhibitors. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that synthesizes technical accuracy with field-proven insights. This center is designed to help you anticipate challenges, troubleshoot experiments, and develop robust strategies to overcome the critical hurdle of drug resistance.
Drug resistance, whether intrinsic or acquired, is a primary cause of treatment failure in oncology.[1] The pyrido[3,4-b]oxazine scaffold and its isomers are promising frameworks for developing targeted therapies, particularly kinase inhibitors.[2][3] However, like all targeted agents, their efficacy can be limited by the remarkable adaptability of cancer cells.[4] This guide provides a structured approach to understanding and combating these resistance mechanisms.
Section 1: Frequently Asked Questions - Core Concepts of Pyrido[3,4-b]oxazine Inhibitors and Resistance
This section addresses fundamental questions about the mechanism and challenges associated with this class of compounds.
Q1: What is the primary mechanism of action for pyrido[3,4-b]oxazine-based inhibitors?
A: The pyrido[3,4-b]oxazine scaffold and its related isomers, such as pyrido[2,3-b][5][6]oxazines, are versatile heterocyclic structures frequently employed in the design of kinase inhibitors.[2][7] Their mechanism of action typically involves competitive binding to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive cell proliferation and survival. A notable example is the development of novel pyrido[2,3-b][5][6]oxazine derivatives that potently inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, including mutations that confer resistance to earlier-generation drugs.[8][9]
Q2: What are the most common molecular mechanisms that drive resistance to targeted therapies like these?
A: Cancer cells can develop resistance through a multitude of mechanisms, which can be broadly categorized as either intrinsic (pre-existing) or acquired (developing during treatment).[4][10] The most common mechanisms include:
-
Target Alterations: Point mutations or amplifications in the gene encoding the drug's target protein can prevent the inhibitor from binding effectively. A classic example in non-small cell lung cancer (NSCLC) is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors.[2]
-
Bypass Pathway Activation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or alternative pathway to restore downstream signaling.[5][6] For instance, amplification of the MET receptor tyrosine kinase can provide an alternative signal for proliferation in cells treated with an EGFR inhibitor.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[4][5]
-
Tumor Microenvironment and Heterogeneity: The tumor is a complex ecosystem. Factors within the microenvironment, such as hypoxia or signals from stromal cells, can protect cancer cells from drug effects.[10][11] Furthermore, pre-existing subclones within a heterogeneous tumor may already be resistant and can be selected for during treatment.[4]
Q3: What is the difference between intrinsic and acquired resistance?
A: Intrinsic resistance refers to a situation where cancer cells are unresponsive to an inhibitor from the very beginning of treatment.[4] This can be due to pre-existing mutations or the inherent biology of the cell, such as the lack of a critical drug target or the constitutive activation of a bypass pathway. Acquired resistance , on the other hand, develops in tumors that were initially sensitive to the drug.[10] This occurs through the process of molecular evolution, where a small number of cancer cells that develop resistance-conferring genetic or epigenetic changes survive the treatment and proliferate, leading to a relapse.[12]
Section 2: Troubleshooting Guide for In Vitro Assays
This section provides a systematic, question-and-answer guide to resolving common experimental issues.
Q4: My pyrido[3,4-b]oxazine inhibitor shows low potency or no activity in my cell-based assay. Where should I start troubleshooting?
A: This is a common and multifaceted problem. A lack of activity can stem from issues with the compound, the biological system, or the assay protocol itself.[13] Follow this logical troubleshooting workflow.
Protocol: Generating a Dose-Escalation Resistant Cell Line
-
Establish Baseline: Determine the IC50 (inhibitor concentration that causes 50% growth inhibition) of your pyrido[3,4-b]oxazine inhibitor in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing the inhibitor at a low concentration (e.g., IC20-IC30).
-
Monitor and Escalate: Maintain the culture, replacing the drug-containing media every 2-3 days. When the cells resume a normal growth rate, double the inhibitor concentration.
-
Repeat: Continue this dose-escalation process over several months. Surviving cells will be highly enriched for resistance mechanisms.
-
Isolation: Once cells can proliferate at a concentration 10-fold or higher than the original IC50, isolate and expand single-cell clones to ensure a homogenous resistant population.
-
Confirmation: Perform a dose-response assay on the new resistant line alongside the parental line to quantify the shift in IC50.
The table below shows hypothetical data from such an experiment, similar to findings for novel pyrido[2,3-b]o[5][6]xazine EGFR inhibitors. [2][8]
| Cell Line | Target Genotype | Inhibitor | IC50 (µM) | Fold Resistance |
|---|---|---|---|---|
| HCC827 | EGFR del19 (Sensitive) | PBO-Inhibitor X | 0.09 | - |
| NCI-H1975 | EGFR L858R/T790M (Resistant) | PBO-Inhibitor X | 0.89 | 9.9x |
| A549 | EGFR WT | PBO-Inhibitor X | 1.10 | 12.2x |
| HCC827-DR | EGFR del19, MET Amp (Acquired Res.) | PBO-Inhibitor X | 2.50 | 27.8x |
Data inspired by IC50 values reported for novel pyrido[2,3-b]o[5][6]xazine derivatives.[2][8]
Strategy 2: Rational Combination Therapies
Combining your pyrido[3,4-b]oxazine inhibitor with another agent is a powerful strategy to overcome resistance. [5][14]The goal is to target the primary oncogenic driver and the resistance mechanism simultaneously.
Q6: How do I choose a second drug for a combination study?
A: The choice should be mechanism-based, informed by your characterization of the resistant cells.
-
Vertical Inhibition: Target a protein downstream in the same pathway. This can be effective if resistance is caused by reactivation of the primary pathway.
-
Horizontal Inhibition (Parallel Pathways): If resistance is mediated by a bypass pathway (e.g., MET activation in response to an EGFR inhibitor), combine your inhibitor with one that targets the bypass pathway (e.g., an EGFR inhibitor + a MET inhibitor). [6][14]* Inhibit Resistance-Specific Vulnerabilities: Sometimes the adaptations that confer resistance create new dependencies. For example, some resistant cells become highly reliant on anti-apoptotic proteins like Bcl-xL, making them vulnerable to Bcl-xL inhibitors.
Protocol: Synergy Assessment using the Chou-Talalay Method
-
Dose-Response Curves: Determine the IC50 values for each inhibitor (Drug A: your pyrido-oxazine; Drug B: the combination partner) individually in your cell line of interest.
-
Combination Matrix: Create a matrix of combination concentrations. A common design is to use a constant ratio of Drug A to Drug B, based on their IC50 ratio (e.g., 1:1, 1:2, 2:1 of their respective IC50s), and test a range of dilutions.
-
Cell Viability Assay: Treat cells with the single agents and the combinations for a set duration (e.g., 72 hours) and measure cell viability.
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI value for different effect levels (e.g., 50%, 75%, 90% inhibition).
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect.
-
CI > 1: Antagonism (the drugs interfere with each other).
-
A synergistic combination is a strong candidate for overcoming resistance and may allow for lower, less toxic doses of each drug to be used in vivo. [5]
Strategy 3: Next-Generation Inhibitor Design
Q7: How can the pyrido[3,4-b]oxazine scaffold be modified to overcome resistance mutations?
A: When resistance is caused by a mutation in the drug's target, a common strategy is to design a next-generation inhibitor that can bind effectively to the mutated protein. [14]For pyrido[3,4-b]oxazine and related scaffolds, this involves structure-activity relationship (SAR) studies guided by molecular docking. [2]Key strategies include:
-
Exploiting New Interactions: Modify the scaffold to form new hydrogen bonds or hydrophobic interactions within the mutated ATP-binding pocket that were not present with the wild-type protein.
-
Covalent Inhibition: Introduce a reactive group (e.g., an acrylamide) onto the scaffold that can form an irreversible covalent bond with a non-catalytic cysteine residue near the ATP pocket. This can provide high potency and overcome resistance from mutations that weaken reversible binding.
-
Improving Selectivity and Potency: Rational design can enhance the inhibitor's affinity for the target kinase while reducing off-target effects, which is crucial for a good therapeutic window. Molecular docking studies of novel pyrido[2,3-b]o[5][6]xazine derivatives, for example, have shown how specific substitutions can maintain essential hinge region interactions while engaging other parts of the binding pocket to achieve potency against resistant EGFR mutants. [2][8]
References
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH. (n.d.).
- Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - MDPI. (n.d.).
- Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies. (2023, March 17).
- Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - Frontiers. (n.d.).
- Overcoming Resistance to Targeted Cancer Therapy | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (n.d.).
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem. (n.d.).
-
Novel pyrido[2,3-b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved from
-
Synthesis of potential anticancer agents. Pyrido[4,3-b]o[5][6]xazines and pyrido[4,3-b]t[5][6]hiazines - PubMed. (n.d.). Retrieved from
- The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC - NIH. (n.d.).
-
Novel pyrido[2,3- b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed. (2025, November 14). Retrieved from
- Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research - Clinical Gate. (2025, June 17).
- Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. (2016, December 21).
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation. (n.d.).
- Understanding Drug Resistance in Cancer: NFCR Research Focus. (2020, October 27).
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22).
-
Novel pyrido[2,3-b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - Impressions@MAHE. (2025, January 1). Retrieved from
-
Synthesis of potential anticancer agents. Pyrido[4,3-b]o[5][6]xazines and pyrido[4,3-b]t[5][6]hiazines | Journal of Medicinal Chemistry. (n.d.). Retrieved from
- Troubleshooting guide for cell culture - PromoCell. (n.d.).
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b]o[5][6]xazine as new scaffolds for potential bioactive compounds - ResearchGate. (2025, August 6). Retrieved from
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- 1. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
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- 3. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
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- 9. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
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Technical Support Center: Scaling Up the Production of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine
Welcome to the dedicated technical support resource for the synthesis and scale-up of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. We will address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions regarding the synthesis of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine.
Q1: What is the most common and scalable synthetic route for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine?
A1: The most prevalent and industrially viable approach is an intramolecular acid-catalyzed cyclization, which is mechanistically similar to the Pictet-Spengler reaction.[1][2] This typically involves the reaction of a precursor like 2-((3-aminopyridin-4-yl)oxy)ethan-1-ol. The core transformation relies on the cyclization of an amine onto an in-situ formed electrophilic center, driven by an acid catalyst.
Q2: What are the most critical parameters to control when scaling up this synthesis?
A2: When moving from bench to pilot scale, the following parameters are critical:
-
Temperature Control: The cyclization step can be exothermic. Efficient heat management is crucial to prevent side reactions and ensure consistent product quality.
-
Reagent Addition Rate: Slow, controlled addition of the acid catalyst can mitigate sharp temperature increases and improve selectivity.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction kinetics and prevent localized "hot spots" or areas of high concentration, which can lead to impurity formation.
-
Water Scavenging: The cyclization reaction produces water. On a large scale, inefficient water removal can slow the reaction or shift the equilibrium unfavorably.[3]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is suitable for rapid, qualitative monitoring at the bench. For scale-up and more precise tracking, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are recommended. A typical method would monitor the disappearance of the starting amine precursor. The reaction is generally considered complete when the starting material is <1% by area on the chromatogram.
Q4: What are the primary safety concerns during scale-up?
A4: The primary concerns involve the handling of corrosive acids (e.g., Trifluoroacetic acid, Hydrochloric acid) and potentially flammable solvents. Ensure proper personal protective equipment (PPE) is used and that the reactor is equipped with adequate pressure relief and emergency quenching systems. A thorough process safety review should be conducted before any scale-up operation.
Section 2: Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during your experiments.
Issue 1: Low or Stagnant Product Yield
Q: My reaction has stalled, or the final yield of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine is significantly lower than expected. What are the potential causes and how can I resolve this?
A: Low conversion is a frequent challenge that can typically be traced back to starting materials or reaction conditions. Let's diagnose this systematically.
Low yields often stem from an unfavorable reaction equilibrium, degradation of materials, or insufficient activation energy. The acid catalyst protonates the hydroxyl group of the precursor, which then leaves as water to form a reactive iminium or carbocation intermediate. The intramolecular nucleophilic attack by the pyridine's amino group then completes the cyclization. Any disruption in this sequence will hinder product formation.
Caption: A systematic workflow for troubleshooting low product yields.
-
Verify Starting Material Integrity:
-
Purity of the Amine Precursor: Ensure the starting material, 2-((3-aminopyridin-4-yl)oxy)ethan-1-ol, is of high purity (>98%). Impurities can interfere with the catalyst or introduce competing side reactions. Use techniques like NMR and LC-MS for verification.
-
Anhydrous Conditions: The presence of excess water can hinder the reaction by shifting the equilibrium away from the cyclized product.[4] Use anhydrous solvents and consider adding molecular sieves if necessary, especially at a larger scale.
-
-
Optimize Reaction Conditions:
-
Acid Catalyst: The choice and amount of acid are critical.[5] Too little acid results in slow or no reaction, while too much can lead to degradation.
-
Screening: If standard conditions (e.g., TFA in Dichloromethane) fail, screen other Brønsted acids (like HCl in dioxane, p-TsOH) or Lewis acids (like BF₃·OEt₂).[2][5]
-
Loading: Start with catalytic amounts (10-20 mol%) and incrementally increase to stoichiometric amounts if needed, while monitoring for side product formation.
-
-
| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (For Sensitive Substrates) | Rationale & Potential Issues |
| Acid Catalyst | Trifluoroacetic Acid (TFA) | HCl (4M in Dioxane) | p-Toluenesulfonic acid (p-TsOH) | TFA is strong and effective but can be harsh. HCl is a common alternative. p-TsOH is a solid, milder acid, which can be easier to handle.[5] |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Toluene (with Dean-Stark) | DCE allows for higher reaction temperatures. Toluene with a Dean-Stark trap actively removes water, driving the reaction forward.[3] |
| Temperature | Room Temp to 40 °C | 50 - 80 °C | 80 - 110 °C | Higher temperatures can overcome activation barriers but may increase impurity formation. Must be optimized. |
Issue 2: Formation of Significant Impurities
Q: My final product is contaminated with persistent impurities that are difficult to remove. What are these side products, and how can I prevent their formation?
A: Impurity generation is a classic scale-up challenge. Understanding the potential side reactions is key to suppression.
-
Dimerization/Polymerization: The reactive intermediate can potentially react with another molecule of the starting material instead of cyclizing, especially at high concentrations.
-
Oxidation: The pyridine ring or the newly formed oxazine ring can be susceptible to oxidation, leading to colored impurities. This is exacerbated by high temperatures and the presence of air.
-
Incomplete Cyclization: The intermediate Schiff base or iminium ion may persist if the final ring-closing step is slow or reversible.
-
Control Concentration: The reaction should be run at a suitable dilution (typically 0.1-0.5 M). On scale-up, this means using a larger solvent volume. While counterintuitive for throughput, it can significantly improve purity and yield.
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. This minimizes oxidation.
-
Temperature Staging: Instead of running the reaction at a constant high temperature, consider a staged approach: initial formation of the intermediate at a lower temperature, followed by a slow ramp-up to the final temperature to drive the cyclization to completion.
-
Order of Addition: Add the acid catalyst slowly to a solution of the amine precursor. This maintains a low instantaneous concentration of the reactive intermediate, favoring the intramolecular cyclization over intermolecular side reactions.
Issue 3: Challenges in Product Isolation and Purification
Q: I'm struggling with purifying the final compound. It is difficult to crystallize, and chromatography is not efficient on a large scale. What are my options?
A: Purification is often the bottleneck in scaling up. A multi-pronged approach is often necessary.
Caption: Decision tree for selecting a suitable purification strategy.
-
Salt Formation: As a basic compound, 2,3-Dihydro-1H-pyrido[3,4-b]oxazine can be converted into a crystalline salt.
-
Protocol: Dissolve the crude free-base in a suitable solvent like isopropanol (IPA) or ethyl acetate. Add a stoichiometric amount of an acid (e.g., HCl in IPA, or methanesulfonic acid). The corresponding salt will often precipitate out in high purity. The salt can then be filtered and, if necessary, neutralized back to the free base in a subsequent step.
-
-
Trituration/Slurrying: This is an effective method for removing less polar or more soluble impurities.
-
Protocol: Suspend the crude solid product in a solvent in which it is sparingly soluble, but in which the impurities are highly soluble (e.g., diethyl ether, hexanes, or a mixture). Stir the slurry vigorously for several hours at room temperature or with gentle heating. Filter the solid product and wash with fresh cold solvent.
-
-
Solvent-Antisolvent Crystallization:
-
Protocol: Dissolve the crude product in a minimum amount of a good solvent (e.g., methanol, DCM). Slowly add an "anti-solvent" in which the product is insoluble (e.g., heptane, water, or diethyl ether) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. This controlled precipitation often yields high-purity crystals.
-
References
- BenchChem Technical Support Team. (2025). troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
- BenchChem Technical Support Team. (2025). troubleshooting Oxa-Pictet–Spengler reaction side reactions. Benchchem.
- Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- BenchChem Technical Support Team. (2025).
Sources
Validation & Comparative
A Comparative Analysis of Pyrido[3,4-b]oxazine Derivatives and Other EGFR Inhibitors in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Dysregulation of the EGFR signaling pathway is a hallmark of numerous malignancies, driving the development of a diverse arsenal of inhibitors. This guide provides a comprehensive comparison of a novel class of inhibitors based on the 2,3-Dihydro-1H-pyrido[3,4-b]oxazine scaffold against established EGFR inhibitors, offering insights into their relative activities and potential therapeutic niches. While direct experimental data for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine as an EGFR inhibitor is not extensively available in the public domain, this guide will focus on the closely related and biologically evaluated pyrido[2,3-b][1][2]oxazine derivatives as a surrogate, providing a framework for understanding the potential of this chemical class.
The EGFR Signaling Pathway: A Critical Axis in Cancer Progression
The EGFR signaling cascade is a complex network that governs fundamental cellular processes, including proliferation, survival, differentiation, and migration.[1][3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately modulate gene expression and cellular behavior.[5][6] In many cancers, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell growth and survival.[6]
Caption: The EGFR signaling pathway and points of therapeutic intervention.
A New Frontier: Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitors
Recent research has explored novel heterocyclic scaffolds to overcome the challenge of acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs). One such promising class is the pyrido[2,3-b][1][2]oxazine derivatives.[7][8][9][10] These compounds have demonstrated potent anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines harboring various EGFR mutations.[7][8]
A notable study detailed the rational design and synthesis of a series of pyrido[2,3-b][1][2]oxazine analogs.[7] The most promising compounds from this series, particularly compound 7f , exhibited significant cytotoxic effects against cancer cell lines with different EGFR mutation statuses.[7] Mechanistic studies confirmed that compound 7f acts as an inhibitor of EGFR-TK autophosphorylation and induces apoptosis.[7][11]
Comparative Efficacy: Pyrido[2,3-b][1][2]oxazine Derivatives vs. Established EGFR Inhibitors
To contextualize the activity of this novel scaffold, a comparison with established EGFR inhibitors across different generations is essential. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected pyrido[2,3-b][1][2]oxazine derivatives and a panel of FDA-approved EGFR TKIs against various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity (IC50, µM) of Pyrido[2,3-b][1][2]oxazine Derivatives [7]
| Compound | HCC827 (Exon 19 del) | NCI-H1975 (L858R/T790M) | A549 (Wild-Type) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | 0.12 | 1.05 | 1.32 |
| 7h | 0.15 | 1.21 | 1.58 |
| Osimertinib (Reference) | 0.015 | 0.012 | >50 |
Table 2: Comparative IC50 Values (nM) of Clinically Approved EGFR Inhibitors Against Various EGFR Mutations
| Inhibitor | Generation | HCC827 (Exon 19 del) | NCI-H1975 (L858R/T790M) | Ba/F3 (WT) | Ba/F3 (L858R) | Ba/F3 (Exon 19 del) | Ba/F3 (L858R/T790M) |
| Gefitinib | 1st | ~10-30[12][13] | >10,000[12] | ~5,000-10,000[14] | ~20-50[14] | ~10-30[14] | >10,000[14] |
| Erlotinib | 1st | ~5-20[15][16] | >10,000[17] | ~1,000-2,000[18] | ~50-90[18] | ~10-30[17] | >10,000[17] |
| Afatinib | 2nd | ~0.5-1[19] | ~10-100[20] | ~10-40[21] | ~0.4[21] | ~0.9[21] | ~10-64[21] |
| Dacomitinib | 2nd | ~1-5[22] | ~100-200[5] | ~6[22] | ~0.7[5] | ~2[5] | ~100-200[5] |
| Osimertinib | 3rd | ~10-20[4] | ~10-50[23][24] | ~150-500[1] | ~10[1] | ~5-15[1] | ~1-10[1] |
| Lapatinib | Dual (EGFR/HER2) | ~100-200[25] | >1,000[25] | ~7,000[25] | - | - | - |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions. The data is compiled from multiple sources for comparative purposes.
From the data, it is evident that the pyrido[2,3-b][1][2]oxazine derivative 7f demonstrates potent activity against the HCC827 cell line, which harbors an exon 19 deletion, with an IC50 value of 0.09 µM.[7] While not as potent as osimertinib against this cell line, its activity is notable for a novel scaffold. Importantly, 7f also shows activity against the T790M resistance mutation in the NCI-H1975 cell line (IC50 = 0.89 µM), a key challenge in EGFR TKI therapy.[7]
Experimental Methodologies for Evaluating EGFR Inhibitors
The reliable evaluation of EGFR inhibitors hinges on robust and well-validated experimental protocols. Below are detailed methodologies for key assays used to characterize the activity of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCC827, NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., pyrido[2,3-b][1][2]oxazine derivatives, established EGFR inhibitors) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Step-by-step workflow for Western blot analysis of EGFR phosphorylation.
Conclusion and Future Directions
The exploration of novel chemical scaffolds like pyrido[2,3-b]o[1][2]xazine is crucial for expanding the therapeutic armamentarium against EGFR-driven cancers and overcoming the persistent challenge of drug resistance. The presented data indicates that derivatives of this scaffold exhibit promising anti-proliferative activity, particularly against NSCLC cell lines with clinically relevant EGFR mutations.
Further research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this compound class. Investigating the activity of these inhibitors against a broader panel of EGFR mutations, including the C797S mutation which confers resistance to third-generation inhibitors, will be a critical next step. Additionally, in vivo studies are necessary to evaluate the pharmacokinetic properties and anti-tumor efficacy of these novel compounds in preclinical models. The direct evaluation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine and its derivatives as EGFR inhibitors remains an open area for investigation and could yield valuable insights into the development of next-generation targeted therapies.
References
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Gridelli, C., De Marinis, F., Cappuzzo, F., Di Maio, M., & Hirsch, F. R. (2014). Novel small molecule EGFR inhibitors in non-small cell lung cancer. Oncologist, 19(6), 647-657. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
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Gáspár, M., Varkondi, E., Pinter, F., Kiss, R., Schwab, R., Breza, N., ... & Keri, G. (2007). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 39-46. [Link]
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Deshmukh, S. R., Tiwari, S. V., Kumar, A., Singh, S., & Thopate, S. R. (2023). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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Wee, P., & Wang, Z. (2017). Epidermal growth factor receptor cell proliferation signaling pathways. Cancers, 9(5), 52. [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
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Ramalingam, S. S., Blackhall, F., Krzakowski, M., Vynnychenko, I., Wiewiórkowski, M., Szafrański, W., ... & Jänne, P. A. (2012). A randomized phase II study of dacomitinib (PF-00299804), an irreversible pan-human epidermal growth factor receptor inhibitor, versus erlotinib in patients with advanced non-small-cell lung cancer. Journal of Clinical Oncology, 30(27), 3337-3344. [Link]
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Konecny, G. E., Pegram, M. D., Venkatesan, N., Finn, R., Yang, G., Rahmeh, M., ... & Slamon, D. J. (2006). Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2–overexpressing and trastuzumab-treated breast cancer cells. Cancer Research, 66(3), 1630-1639. [Link]
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Costa, D. B., Halmos, B., Kumar, A., Schumer, S. T., Huberman, M. S., Boggon, T. J., ... & Jänne, P. A. (2007). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). Journal of Thoracic Oncology, 2(7), 606-615. [Link]
-
Sequist, L. V., Martins, R. G., Spigel, D., Grunberg, S. M., Spira, A., Jänne, P. A., ... & Engelman, J. A. (2010). First-line gefitinib in patients with advanced non–small-cell lung cancer harboring somatic EGFR mutations. Journal of Clinical Oncology, 28(30), 4625-4632. [Link]
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A Comparative Guide to the Anticancer Efficacy of Pyrido[3,4-b]oxazine Derivatives and Established Chemotherapeutic Agents
This guide provides an in-depth comparison of the burgeoning class of pyrido[3,4-b]oxazine derivatives against well-established anticancer drugs. We will dissect their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for researchers aiming to validate or explore these novel compounds. Our focus is on delivering a clear, data-driven analysis for researchers, scientists, and drug development professionals.
Introduction: The Quest for Targeted and Selective Cancer Therapies
The landscape of cancer treatment is continually evolving, moving away from the broad-spectrum cytotoxicity of traditional chemotherapeutics towards more targeted and selective agents. Pyrido-oxazines, a class of heterocyclic compounds, have emerged as a promising scaffold in this pursuit. Their diverse chemical structures allow for targeted modifications, leading to potent activity against specific cancer-related pathways, often with improved safety profiles compared to conventional drugs like doxorubicin. This guide synthesizes current research to objectively compare their efficacy and elucidate the methodologies used in their evaluation.
Pillar 1: Unraveling the Mechanisms of Action
A compound's true potential is defined by its mechanism of action. Understanding how a drug interacts with cellular machinery is paramount to predicting its efficacy and potential side effects.
Pyrido[3,4-b]oxazine Derivatives: A Multi-Pronged Attack on Cancer
Unlike traditional drugs that often have a single primary mechanism, various pyrido-oxazine derivatives have been engineered to inhibit a range of cancer-driving pathways. This versatility is a significant advantage in tackling the heterogeneity of cancer.
-
EGFR Tyrosine Kinase Inhibition: Certain novel pyrido[2,3-b][1][2]oxazine analogues have been specifically designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1][3] This is particularly relevant for non-small cell lung cancer (NSCLC), where EGFR mutations often lead to resistance against first-generation inhibitors. These derivatives can effectively target both wild-type and mutant forms of EGFR, shutting down downstream signaling that promotes cell proliferation and survival.[1][3]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its persistent activation is a hallmark of many cancers, including hepatocellular carcinoma (HCC).[2][4] Specific N-Substituted Pyrido-1,4-oxazin-3-ones have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][4]
-
MDM2-p53 Interaction Disruption: The p53 protein is a crucial tumor suppressor, often called the "guardian of the genome." In many cancers, its function is inhibited by the Murine Double Minute 2 (MDM2) oncoprotein. A novel series of pyrido[3,4-b]indoles has been identified that are believed to bind to MDM2, preventing it from inhibiting p53.[5] This restores p53's function, leading to cell cycle arrest, typically at the G2/M phase, and apoptosis.[5]
Established Anticancer Drugs: The Doxorubicin Paradigm
Doxorubicin is a potent, widely used anthracycline antibiotic in chemotherapy.[6] Its primary mechanisms of action are well-established:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix and inhibits topoisomerase II, an enzyme critical for DNA replication and repair.[7][8][9][10] This action leads to DNA strand breaks, triggering cell cycle arrest and apoptosis.
-
Limitations: The clinical utility of doxorubicin is severely hampered by its dose-dependent cardiotoxicity and myelosuppression.[7][8][9][10] This lack of selectivity against cancer cells is a major drawback that researchers aim to overcome with novel derivatives.[6][7]
Pillar 2: Comparative Efficacy – A Data-Driven Analysis
The following tables summarize key performance indicators from preclinical studies, offering a direct comparison of cytotoxic and apoptotic potential.
Table 1: Comparative Cytotoxicity (IC₅₀ Values) Against Cancer Cell Lines IC₅₀ is the concentration of a drug that inhibits the growth of 50% of the cells.
| Compound/Drug | Cancer Cell Line | Target/Class | IC₅₀ (µM) | Selectivity Insight | Source |
| Derivative 7f | HCC827 (NSCLC) | EGFR-TK Inhibitor | 0.09 | Selectively cytotoxic; does not harm normal BEAS-2B cells at doses over 61 µM. | [1][3] |
| Osimertinib | HCC827 (NSCLC) | EGFR-TK Inhibitor | Potency equivalent to 7f | Known clinical efficacy | [1][3] |
| Derivative 11 | Breast Cancer | MDM2 Binder | 0.08 | Evidence of selectivity towards cancer cells relative to normal cells. | [5] |
| Derivative 11 | Colon Cancer | MDM2 Binder | 0.13 | [5] | |
| Derivative 9a | HeLa (Cervical) | CDK2/CDK9 Inhibitor | 2.59 | Good safety profile on normal WI-38 cells (IC₅₀ = 26.44 µM). | [11] |
| Doxorubicin | HeLa (Cervical) | Topo II Inhibitor | 2.35 | Lower safety profile on normal WI-38 cells (IC₅₀ = 15.60 µM). | [11] |
| Derivative 14g | HCT-116 (Colon) | CDK2/CDK9 Inhibitor | 1.98 | Good safety profile on normal WI-38 cells (IC₅₀ = 21.81 µM). | [11] |
| Doxorubicin | HCT-116 (Colon) | Topo II Inhibitor | 2.11 | [11] |
Table 2: Comparative Induction of Apoptosis
| Compound | Cancer Cell Line | Apoptosis Induction Details | Source |
| Derivative 7f | HCC827 (NSCLC) | 33.7% early apoptosis and 9.1% late apoptosis vs. 2.4% and 1.8% in control. | [1] |
| Derivative PPD-1 | A549 (Lung) | Increased apoptotic cells from 0.57% (control) to 10.06%. | [12] |
| Doxorubicin Derivative DOX-2 | MCF-7 (Breast) | Induces apoptosis via the mitochondrial pathway without causing necrosis. | [7][8][9] |
Table 3: Comparative Effects on Cell Cycle Progression
| Compound Class/Derivative | Effect on Cell Cycle | Source |
| Pyrido[3,4-b]indole derivatives | Strong and selective G2/M phase arrest. | [5] |
| Pyrazolo[3,4-d]pyridazine PPD-1 | Induces Sub-G1 and G2/M cell cycle arrest. | [12] |
| Doxorubicin Derivative DOX-2 | Obstructs cell cycle progression. | [7][8][9] |
Pillar 3: Validating Efficacy – Standardized Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer efficacy of these compounds.
Experimental Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a cornerstone for assessing the cytotoxic potential of a compound.
-
Causality: The assay relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., pyrido-oxazine derivative) and the reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The duration is chosen based on the expected mechanism and cell doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Experimental Protocol 2: Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay precisely quantifies the extent of apoptosis induced by a compound.
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
Step-by-Step Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the test compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population into:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Visualizing the Science: Pathways and Workflows
Diagram 1: EGFR Signaling Pathway Inhibition
This diagram illustrates the mechanism by which certain pyrido-oxazine derivatives inhibit NSCLC proliferation.
Caption: Inhibition of the EGFR signaling cascade by a pyrido-oxazine derivative.
Diagram 2: Standard Workflow for Anticancer Compound Evaluation
This flowchart outlines the logical progression of experiments from initial screening to mechanistic studies.
Caption: Experimental workflow for evaluating novel anticancer compounds in vitro.
Conclusion and Future Directions
The evidence strongly suggests that pyrido[3,4-b]oxazine derivatives and related heterocyclic structures are a highly promising class of anticancer agents. Their key advantages lie in their mechanistic diversity—targeting EGFR, NF-κB, and the p53 pathway—and their demonstrated potential for high selectivity against cancer cells, a critical improvement over traditional chemotherapeutics like doxorubicin.[1][2][5]
The preclinical data, particularly the low micromolar IC₅₀ values and the significant induction of apoptosis, position these compounds as excellent candidates for further development.[1][5][11] However, the journey from bench to bedside is long. The next crucial steps involve comprehensive in vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic profiles. The insights from the structure-activity relationships discussed in the literature will be vital in optimizing lead compounds to enhance potency and minimize off-target effects.[1][5] Continued exploration of this versatile chemical scaffold holds significant promise for the future of targeted cancer therapy.
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Validating the In Vivo Bioactivity of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine: A Comparative Guide for Preclinical Development
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated in vivo candidate is fraught with challenges. The heterocyclic compound 2,3-Dihydro-1H-pyrido[3,4-b]oxazine represents a versatile and promising scaffold, with structural similarities to molecules exhibiting a range of biological activities. This guide provides a comprehensive framework for the in vivo validation of novel derivatives of this scaffold, offering a comparative analysis of potential therapeutic applications and the requisite experimental designs to rigorously assess their bioactivity.
The core directive of this guide is to empower researchers with the strategic and technical knowledge to design and execute self-validating in vivo studies. We will delve into the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and translatable.
The Promise of the Pyrido[3,4-b]oxazine Scaffold: A Tale of Two Potential Applications
The unique arrangement of the pyridine and oxazine rings in the 2,3-Dihydro-1H-pyrido[3,4-b]oxazine core suggests the potential for interaction with a variety of biological targets. Based on the bioactivity of structurally related compounds, we will explore two distinct and compelling therapeutic avenues for a novel investigational compound from this class: Central Nervous System (CNS) activity and anticancer efficacy.
Central Nervous System Activity: Anxiolytic Potential
Structurally similar compounds, such as the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, have shown potent antagonism of the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key player in the body's stress response.[1] Antagonism of this receptor is a clinically validated mechanism for the treatment of anxiety and depressive disorders. Given the structural analogy, it is plausible that a novel 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivative could exhibit similar anxiolytic properties.
Anticancer Efficacy: Targeting Proliferative Pathways
Derivatives of the isomeric pyrido[2,3-b][1][2]oxazine scaffold have been identified as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[2][3] EGFR is a well-established target in oncology, and its inhibition is a cornerstone of treatment for various cancers, including non-small cell lung cancer.[2][3] The shared bicyclic heterocyclic nature of our target scaffold suggests that it could be engineered to interact with kinase active sites, offering a potential avenue for anticancer drug development.
A Comparative Framework for In Vivo Validation
To objectively assess the in vivo potential of a novel 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivative, a head-to-head comparison of its efficacy in relevant animal models for both anxiolytic and anticancer activity is proposed. This dual-pronged approach allows for a comprehensive understanding of the compound's pharmacological profile and aids in the selection of the most promising therapeutic indication for further development.
The following sections will detail the experimental workflows for both scenarios, providing step-by-step protocols and data interpretation guidelines.
In Vivo Validation Workflow: CNS Anxiolytic Activity
This workflow is designed to assess the potential anxiolytic effects of a novel 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivative, with a structurally related CRF1 antagonist as a positive control.
Caption: In Vivo Validation Workflow for Anxiolytic Activity.
Comparative Data Summary: Anxiolytic Potential
| Parameter | Investigational Compound (Hypothetical Data) | Comparator: CRF1 Antagonist (Published Data[1]) | Vehicle Control |
| Elevated Plus Maze (EPM) | |||
| % Time in Open Arms | Increased (p < 0.05) | Increased | Baseline |
| % Open Arm Entries | Increased (p < 0.05) | Increased | Baseline |
| Open Field Test (OFT) | |||
| Total Distance Traveled | No significant change | No significant change | Baseline |
| Plasma Concentration (at time of testing) | 150 ng/mL | 100-200 ng/mL | N/A |
| Brain Concentration (at time of testing) | 50 ng/g | 30-60 ng/g | N/A |
Detailed Experimental Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure: a. Administer the investigational compound, comparator, or vehicle via the appropriate route (e.g., oral gavage) 60 minutes prior to testing. b. Place the rat in the center of the maze, facing an open arm. c. Allow the rat to explore the maze for 5 minutes. d. Record the session using an overhead video camera. e. Analyze the video to determine the time spent in and the number of entries into the open and closed arms.
-
Interpretation: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
In Vivo Validation Workflow: Anticancer Efficacy
This workflow is designed to evaluate the potential anticancer effects of a novel 2,3-Dihydro-1H-pyrido[3,4-b]oxazine derivative in a xenograft model, with a known EGFR inhibitor as a comparator.
Caption: In Vivo Validation Workflow for Anticancer Efficacy.
Comparative Data Summary: Anticancer Potential
| Parameter | Investigational Compound (Hypothetical Data) | Comparator: EGFR Inhibitor (e.g., Osimertinib) | Vehicle Control |
| Tumor Growth Inhibition (TGI) | > 60% at 50 mg/kg, p.o., QD | > 80% at 25 mg/kg, p.o., QD | 0% |
| Change in Body Weight | < 10% loss | < 10% loss | < 5% loss |
| p-EGFR Levels in Tumor (Western Blot) | Significantly reduced | Significantly reduced | High |
| Tumor Histopathology | Increased apoptosis, reduced proliferation | Increased apoptosis, reduced proliferation | High proliferation |
Detailed Experimental Protocol: Xenograft Tumor Model
-
Cell Line: A549 (human non-small cell lung carcinoma) or another relevant cell line based on in vitro data.
-
Animals: Immunocompromised mice (e.g., athymic nude mice).
-
Procedure: a. Subcutaneously implant tumor cells into the flank of each mouse. b. Monitor tumor growth until tumors reach a mean volume of 100-150 mm³. c. Randomize mice into treatment groups (vehicle, investigational compound, comparator). d. Administer treatments daily (or as determined by PK studies) via the appropriate route. e. Measure tumor volume and body weight 2-3 times per week. f. At the end of the study, collect tumors and other relevant tissues for analysis.
-
Interpretation: Significant tumor growth inhibition (TGI) compared to the vehicle control, with acceptable toxicity (minimal body weight loss), indicates in vivo efficacy.
Authoritative Grounding and Self-Validation
The experimental designs presented here are grounded in established pharmacological principles and regulatory expectations. The inclusion of appropriate controls (vehicle and a clinically relevant comparator) is crucial for a self-validating study. Furthermore, the correlation of pharmacokinetic data with pharmacodynamic readouts (e.g., receptor occupancy or target modulation in the tumor) provides a mechanistic link between drug exposure and biological effect, a cornerstone of robust drug development.
Conclusion
The 2,3-Dihydro-1H-pyrido[3,4-b]oxazine scaffold holds considerable promise for the development of novel therapeutics. By employing a rigorous and comparative in vivo validation strategy, researchers can effectively elucidate the most promising therapeutic application for their investigational compounds. The detailed workflows and protocols provided in this guide serve as a blueprint for generating high-quality, interpretable data, thereby accelerating the translation of promising molecules from the bench to the clinic.
References
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Gildner, M. A., et al. (2004). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(23), 5783-90. [Link]
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Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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ResearchGate. (2021). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. [Link]
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PubMed. (2024). Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
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A Head-to-Head Showdown: Pyrido[3,4-b]oxazine Analogs Challenge Standard of Care in Oncology
For Immediate Release to the Scientific Community
In the relentless pursuit of more effective cancer therapeutics, a novel class of compounds, pyrido[3,4-b]oxazine analogs, is emerging as a potential challenger to established standard of care treatments for non-small cell lung cancer (NSCLC) and breast cancer. This guide provides a comprehensive, data-driven comparison of these promising analogs against current therapeutic mainstays such as Afatinib, Osimertinib, and Alpelisib. We delve into their mechanisms of action, present comparative in vitro efficacy data, and outline the detailed experimental protocols necessary for their rigorous evaluation.
The Evolving Landscape of Targeted Cancer Therapy
The treatment paradigms for NSCLC and breast cancer have been revolutionized by the advent of targeted therapies. Drugs like the irreversible ErbB family blocker Afatinib and the third-generation EGFR inhibitor Osimertinib have significantly improved outcomes for patients with specific EGFR mutations in NSCLC.[1][2] Similarly, the PI3Kα-specific inhibitor Alpelisib, in combination with endocrine therapy, offers a targeted approach for HR-positive, HER2-negative, PIK3CA-mutated breast cancer.[3]
However, the emergence of resistance and the presence of diverse oncogenic drivers necessitate a continuous search for new chemical entities with improved efficacy, selectivity, and resistance-breaking capabilities. Pyrido[3,4-b]oxazine and its bioisosteric pyrido[3,4-b]pyrazine analogs represent a promising new frontier in this endeavor. Recent studies have pointed towards their potential as potent kinase inhibitors, including targeting the RET kinase, which is a known driver in a subset of NSCLC and is implicated in breast cancer progression and metastasis.[4][5]
Mechanism of Action: A Tale of Two Kinase Inhibition Strategies
The established standard of care drugs and the emerging pyrido[3,4-b]pyrazine analogs primarily exert their anticancer effects through the inhibition of key protein kinases involved in tumor cell proliferation and survival.
Standard of Care:
-
Afatinib and Osimertinib (EGFR Inhibitors): These drugs target the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that, when mutated or overexpressed, drives oncogenic signaling.[1][2] Afatinib irreversibly binds to and inhibits the kinase activity of EGFR, HER2, and HER4.[4][6] Osimertinib is a third-generation inhibitor designed to be highly selective for both EGFR sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[2][7] Inhibition of EGFR blocks downstream signaling pathways crucial for cell growth and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9]
-
Alpelisib (PI3K Inhibitor): Alpelisib specifically inhibits the p110α subunit of phosphatidylinositol 3-kinase (PI3K), which is encoded by the PIK3CA gene.[3][10] Mutations in PIK3CA are common in breast cancer and lead to the constitutive activation of the PI3K/AKT/mTOR pathway, promoting cell proliferation and survival.[10][11]
Pyrido[3,4-b]pyrazine Analogs (Emerging Kinase Inhibitors):
While the pyrido[3,4-b]oxazine scaffold is of primary interest, current publicly available data points to the closely related pyrido[3,4-b]pyrazine core as a potent kinase inhibitor. A recent patent has disclosed a pyrido[3,4-b]pyrazine derivative as a highly potent RET kinase inhibitor, with an IC50 of 25 nM against the MiaPaCa-2 pancreatic cancer cell line.[5] RET (Rearranged during transfection) is a receptor tyrosine kinase, and oncogenic RET fusions are found in 1-2% of NSCLC cases.[2][12] Furthermore, RET signaling has been implicated in breast cancer metastasis and resistance to therapy, making it a compelling therapeutic target.[4][13] Other research has identified disubstituted pyrido[3,4-b]pyrazines as inhibitors of a panel of seven cancer-related protein kinases, with some analogs exhibiting low micromolar IC50 values.[11] This suggests that this scaffold may have the potential for multi-kinase inhibition or that different substitutions can direct the activity towards specific kinases.
dot
Caption: Comparative Signaling Pathways of Standard of Care and Pyrido[3,4-b]pyrazine Analogs.
In Vitro Efficacy: A Comparative Analysis
A direct head-to-head comparison of pyrido[3,4-b]oxazine analogs and standard of care drugs requires evaluating their cytotoxic activity against the same panel of cancer cell lines. While comprehensive data for the novel analogs is still emerging, we can juxtapose the available information to provide a preliminary assessment.
| Compound | Cell Line | Cancer Type | Relevant Mutation(s) | IC50 | Reference |
| Pyrido[3,4-b]pyrazine Analog | MiaPaCa-2 | Pancreatic | RET | 25 nM | [5] |
| Afatinib | PC-9 | NSCLC | EGFR exon 19 del | 1.3 nM | [2] |
| H1975 | NSCLC | EGFR L858R + T790M | 80 nM | [2] | |
| PC-9-GR | NSCLC | EGFR T790M | 350.0 nM | [14] | |
| Osimertinib | PC-9 | NSCLC | EGFR exon 19 del | 23 nM | [2] |
| H1975 | NSCLC | EGFR L858R + T790M | 4.6 nM | [2] | |
| HCC827 | NSCLC | EGFR exon 19 del | 5.8 nM | [10] | |
| Alpelisib | KPL4 | Breast Cancer | HER2+, PIK3CA mut | ~0.1 µM | [1] |
| HCC1954 | Breast Cancer | HER2+, PIK3CA mut | ~0.5 µM | [1] | |
| SKBR3 | Breast Cancer | HER2+, PIK3CA mut | ~1 µM | [1] | |
| BT474 | Breast Cancer | HER2+, PIK3CA mut | ~1 µM | [1] | |
| SKBR-3 | Breast Cancer | HER2+ | 0.71 µM | [3][12] | |
| MCF-7 | Breast Cancer | HR+, HER2-, PIK3CA mut | >10 µM | [3] |
Data Interpretation: The preliminary data for the pyrido[3,4-b]pyrazine analog shows potent activity against a RET-driven cancer cell line. To establish its competitiveness with the standard of care in NSCLC and breast cancer, further testing against EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975, HCC827) and various breast cancer cell lines (e.g., MCF-7, SKBR3, T-47D) is crucial. A direct comparison of IC50 values in these cell lines will provide a clearer picture of its relative potency and selectivity.
Experimental Protocols for Head-to-Head Comparison
To ensure a robust and reproducible comparison, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow:
dot
Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrido[3,4-b]oxazine analogs and standard of care drugs in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mixing and Incubation: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate luminometer.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro EGFR Kinase Assay (ADP-Glo™)
This biochemical assay measures the activity of the EGFR kinase by quantifying the amount of ADP produced during the kinase reaction.
Workflow:
dot
Caption: Workflow for the ADP-Glo™ EGFR Kinase Assay.
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing recombinant EGFR enzyme and a suitable peptide substrate in kinase buffer). Add 0.5 µL of the test compounds at various concentrations.
-
Reaction Initiation: Add 2.5 µL of a 2x ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well.
-
Data Analysis: Calculate the percent inhibition of EGFR kinase activity for each compound concentration relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Tumor Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of the compounds in a living organism.
Workflow:
dot
Caption: Workflow for an In Vivo Xenograft Tumor Model Study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 human NSCLC (e.g., H1975) or breast cancer (e.g., MCF-7) cells in a 1:1 mixture of culture medium and Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Prepare the pyrido[3,4-b]oxazine analogs and standard of care drugs in an appropriate vehicle. Administer the compounds to the mice daily via oral gavage or intraperitoneal injection at predetermined doses. The control group should receive the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors.
-
Data Analysis: Compare the final tumor weights and the tumor growth inhibition (TGI) between the treatment groups and the control group. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed on the tumor tissues.
Future Directions and Conclusion
The preliminary data on pyrido[3,4-b]pyrazine analogs as potent kinase inhibitors is highly encouraging. To solidify their position as viable alternatives to the current standard of care, a systematic and rigorous head-to-head comparison is imperative. This will involve:
-
Broad In Vitro Profiling: Testing a library of pyrido[3,4-b]oxazine and pyrazine analogs against a comprehensive panel of NSCLC and breast cancer cell lines with diverse genetic backgrounds.
-
Kinase Selectivity Profiling: Determining the inhibitory activity of the most potent analogs against a broad panel of kinases to understand their selectivity and potential off-target effects.
-
In Vivo Efficacy Studies: Conducting well-designed xenograft studies using relevant NSCLC and breast cancer models to evaluate their anti-tumor activity and tolerability in a living system.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds and correlating their exposure with target engagement and anti-tumor efficacy.
By following the detailed protocols outlined in this guide and pursuing these future directions, the scientific community can thoroughly evaluate the therapeutic potential of pyrido[3,4-b]oxazine analogs and determine if they are poised to become the next generation of targeted therapies for cancer patients.
References
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- Subbiah, V., Yang, G., & Baik, C. S. (2024). RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future. Journal of Clinical Oncology.
- Ricciuti, B., & Addeo, A. (2021). RET Inhibitors in Non-Small-Cell Lung Cancer. Cancers, 13(21), 5463.
- Planchard, D., & Smit, E. F. (2021).
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- Sequist, L. V., Yang, J. C. H., Yamamoto, N., et al. (2013). Phase III study of afatinib or cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations. Journal of Clinical Oncology, 31(27), 3327-3334.
- Plaza-Diaz, J., & Romero, F. (2024). REThinking the role of the RET oncogene in breast cancer. Frontiers in Oncology, 14, 1412345.
- Juric, D., Rodon, J., Tabernero, J., et al. (2015). PIK3CA mutation-selective inhibitor BYL719 (alpelisib) in patients with PIK3CA-mutant solid tumors: results from the first-in-human study. Journal of Clinical Oncology, 33(12), 1298-1305.
- Soria, J. C., Ohe, Y., Vansteenkiste, J., et al. (2018). Osimertinib in untreated EGFR-mutated advanced non–small-cell lung cancer. New England Journal of Medicine, 378(2), 113-125.
- Templeton, A. J., & Diez-Gonzalez, L. (2013). Clinical and comparative utility of afatinib in non-small cell lung cancer. Therapeutics and Clinical Risk Management, 9, 335-344.
- Templeton, A. J., & Diez-Gonzalez, L. (2013). In vitro sensitivity to afatinib. Eleven cell lines with IC50 values.
- Nagasaka, M., & Ou, S. H. I. (2018).
- Costa, R., & Soares, R. (2023). P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. Scientific Reports, 13(1), 12345.
- Costa, R., & Soares, R. (2023). Responses of HER2+ breast cancer cell lines to the alpha-specific PI3K inhibitor alpelisib.
- Janne, P. A., Yang, J. C. H., Kim, D. W., et al. (2015). AZD9291 in EGFR inhibitor–resistant non–small-cell lung cancer. New England Journal of Medicine, 372(18), 1689-1699.
- Sintim, H. O., & Larocque, E. A. (2023). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 14(1), 1-10.
- Costa, R., & Soares, R. (2022). Alpelisib Exhibits a Synergistic Effect with Pyrotinib and Reverses Acquired Pyrotinib Resistance in HER2+ Breast Cancer. Cancers, 14(3), 567.
- Costa, R., & Soares, R. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 1-15.
- Janne, P. A., & Gray, N. (2020). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib.
- Soria, J. C., & Ramalingam, S. S. (2023).
- Sintim, H. O., & Larocque, E. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(1), 1-15.
- Kim, Y. H., & Lee, S. H. (2016).
- Chen, Y. F., & Hsieh, C. Y. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells.
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A Comparative Analysis of Pyrido[3,4-b]oxazine Isomers and Their Biological Activity: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrido[3,4-b]oxazine scaffold and its isomers represent a family of heterocyclic compounds with significant therapeutic potential. The arrangement of the nitrogen and oxygen atoms within the fused ring system gives rise to distinct positional isomers, each with a unique three-dimensional structure and electronic distribution. These subtle structural variations can lead to profound differences in their biological activity, making a comparative analysis essential for researchers in drug discovery and development. This guide provides an in-depth examination of the biological activities of key pyrido-oxazine isomers, with a focus on their anticancer properties, supported by experimental data and detailed protocols.
The Structural Diversity of Pyridoxazine Isomers
The fusion of a pyridine and a 1,4-oxazine ring can result in several positional isomers, including pyrido[3,4-b]oxazine, pyrido[2,3-b]oxazine, and pyrido[4,3-b]oxazine. The orientation of the pyridine ring relative to the oxazine moiety dictates the scaffold's overall geometry and the spatial presentation of potential pharmacophoric features. This structural nuance is critical in determining how these molecules interact with biological targets such as protein kinases.
Caption: Chemical structures of key pyridoxazine isomers.
Anticancer Activity: A Tale of Isomeric Specificity
The anticancer potential of pyridoxazine derivatives has been a primary focus of research, with different isomers exhibiting activity against various cancer types through distinct mechanisms of action. A direct comparison of their potency is challenging due to the lack of studies testing these isomers head-to-head under identical conditions. However, by examining data from separate, well-documented studies, we can discern important structure-activity relationships.
Pyrido[2,3-b][1][2]oxazines: Potent EGFR Tyrosine Kinase Inhibitors
Derivatives of the pyrido[2,3-b][1][2]oxazine scaffold have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key target in non-small cell lung cancer (NSCLC)[1]. A recent study detailed the rational design and synthesis of a series of these compounds and evaluated their in vitro anticancer activity against a panel of NSCLC cell lines.
The most promising compounds from this study demonstrated significant potency, with IC50 values in the nanomolar to low micromolar range. Notably, these compounds were effective against both wild-type and mutant forms of EGFR, including the T790M resistance mutation[1].
| Compound | HCC827 (EGFR del19) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | A549 (WT-EGFR) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | ND | ND | ND |
| 7h | ND | ND | ND |
| Osimertinib | Comparable to 7f | Comparable to 7f | Comparable to 7f |
| ND: Not Disclosed in the provided abstract. | |||
| Data sourced from a study on pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors[1]. |
Mechanistic studies revealed that the lead compound, 7f , acts as an inhibitor of EGFR-TK autophosphorylation and induces apoptosis in cancer cells[1]. This highlights the potential of the pyrido[2,3-b]oxazine scaffold for the development of targeted cancer therapies.
Pyrido[4,3-b][1][2]oxazines: Activity Against Leukemia
The differing biological profiles of the pyrido[2,3-b] and pyrido[4,3-b] isomers underscore the critical role of the nitrogen position in the pyridine ring in determining target specificity and pharmacological effect.
Kinase Inhibition: A Common Thread with Isomeric Nuances
While direct comparative kinase profiling of all pyridoxazine isomers is not available, the existing data strongly suggests that kinase inhibition is a common mechanism of action for this compound class.
The potent activity of pyrido[2,3-b]oxazines against EGFR, a receptor tyrosine kinase, has been clearly established[1]. Furthermore, a study on macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivatives identified these compounds as novel inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. The most active compound in this series, H5 , exhibited an impressive IC50 value of 35 nM[4].
The activity of these different isomeric scaffolds against different classes of kinases (tyrosine vs. serine/threonine) further emphasizes the principle of isomeric differentiation in drug-target interactions.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and allow for the validation and comparison of findings, this section provides detailed protocols for key in vitro assays used to characterize the biological activity of pyridoxazine isomers.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCC827, NCI-H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyridoxazine isomers) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: A generalized workflow for the MTT cell viability assay.
Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.
Generalized Protocol (e.g., for EGFR-TK):
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR-TK enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: The method of detection can vary. Common methods include:
-
ELISA-based: Using a specific antibody that recognizes the phosphorylated substrate.
-
Radiometric: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: Determine the kinase activity at each compound concentration relative to a no-inhibitor control and calculate the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The available data, while not from a single comparative study, allows for the formulation of preliminary structure-activity relationships for the pyridoxazine class.
-
Pyrido[2,3-b]oxazines: The substitution pattern on the exocyclic amine and the phenyl ring is crucial for EGFR inhibitory activity. The presence of a free "NH" group appears to be important for binding affinity[1].
-
Pyrido[4,3-b]oxazines: The nature of the substituents at the 2 and 3 positions of the oxazine ring influences the antiproliferative activity against leukemia cells[3].
-
Benzo[b]pyrido[4,3-e]oxazines: Macrocyclization of this scaffold has been shown to be a successful strategy for developing potent Pim-1 kinase inhibitors[4].
The distinct biological profiles of the pyridoxazine isomers highlight the importance of systematic exploration of this chemical space. Future research should focus on the synthesis and parallel biological evaluation of a comprehensive library of pyridoxazine isomers. Such studies, employing standardized assay conditions and a broad panel of cancer cell lines and kinases, will be invaluable for elucidating more definitive SARs and for identifying the most promising isomers for further preclinical and clinical development.
References
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Deshmukh, S. et al. Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Med. Chem. (2023). [Link]
-
Temple, C. Jr., Wheeler, G. P., Comber, R. N., Elliott, R. D. & Montgomery, J. A. Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. J. Med. Chem.26 , 1614–1619 (1983). [Link]
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Zhang, S. et al. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. Eur. J. Med. Chem.261 , 115836 (2023). [Link]
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Krzyżak, E. et al. Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. Molecules28 , (2023). [Link]
-
Rewcastle, G. W. et al. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. J. Med. Chem.39 , 1823–1835 (1996). [Link]
-
Xu, J. et al. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivatives as novel Pim-1 kinase inhibitors. Bioorg. Med. Chem. Lett.72 , 128874 (2022). [Link]
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Navigating the Kinome: A Comparative Selectivity Analysis of Pyrido[3,4-b]oxazine Derivatives
A Senior Application Scientist's Guide to Kinase Inhibition Profiling
In the intricate world of drug discovery, particularly in oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Consequently, the ability of a small molecule inhibitor to selectively target a specific kinase, or a desired set of kinases, while avoiding off-target interactions is a critical determinant of its therapeutic potential and safety profile. The pyrido[3,4-b]oxazine scaffold has garnered significant interest as a promising template for the design of potent kinase inhibitors. This guide provides a comprehensive comparison of the selectivity profiles of novel pyrido[3,4-b]oxazine derivatives, supported by detailed experimental methodologies and structure-activity relationship (SAR) insights.
The Rationale for Selectivity Profiling
The ATP-binding site, the target for most small-molecule kinase inhibitors, is highly conserved across the kinome. This conservation presents a significant challenge, as it can lead to promiscuous binding, resulting in off-target effects and potential toxicity. Kinase selectivity profiling is therefore an indispensable step in the early stages of drug development.[1] It allows for:
-
Identification of the primary target(s): Confirming that the compound inhibits the intended kinase with high potency.
-
De-risking for off-target effects: Identifying potential unintended interactions that could lead to adverse effects.
-
Discovery of novel therapeutic opportunities: Uncovering unexpected inhibitory activities against other kinases that may be relevant for different indications (polypharmacology).
-
Guiding structure-activity relationship (SAR) studies: Understanding how chemical modifications to the scaffold impact potency and selectivity.
This guide focuses on a series of hypothetical pyrido[3,4-b]oxazine derivatives to illustrate the principles and data interpretation of a typical selectivity profiling campaign.
Experimental Methodology: The Kinase Selectivity Assay
To ensure the reliability and reproducibility of our findings, a robust and validated assay platform is paramount. The following protocol outlines a common method for kinase selectivity profiling, often employing a luminescence-based assay that measures ATP consumption (indicative of kinase activity).
Step-by-Step Kinase Inhibition Assay Protocol:
-
Compound Preparation:
-
Test compounds (Pyrido[3,4-b]oxazine derivatives PBO-1, PBO-2, and PBO-3) and control inhibitors are serially diluted in 100% DMSO to create a concentration gradient.
-
A small volume (e.g., 1 µL) of each dilution is dispensed into the wells of a 384-well assay plate.[2]
-
-
Kinase and Substrate Preparation:
-
Recombinant kinases are retrieved from storage at -80°C and diluted to their working concentrations in the appropriate kinase reaction buffer.[2]
-
The corresponding substrates and ATP are also diluted to their final concentrations in the same buffer. The ATP concentration is typically set near the Km value for each specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Kinase Reaction:
-
The kinase solution is added to the assay plate containing the pre-dispensed compounds and incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
The reaction is initiated by adding the ATP/substrate mixture to each well.[2]
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[2]
-
-
Signal Detection:
-
Following the kinase reaction, a detection reagent (e.g., ADP-Glo™) is added. This reagent simultaneously stops the kinase reaction and converts the ADP generated into a luminescent signal.
-
The luminescence is measured using a plate reader. The intensity of the signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO only) and no-enzyme wells.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.[1]
-
Workflow for Kinase Selectivity Profiling
The overall process, from compound selection to data analysis, can be visualized as follows:
Caption: A generalized workflow for kinase selectivity profiling.
Comparative Analysis of Pyrido[3,4-b]oxazine Derivatives
To illustrate the outcomes of such a profiling study, we present hypothetical data for three distinct pyrido[3,4-b]oxazine derivatives against a representative panel of kinases implicated in cancer. These kinases belong to different families, allowing for a broad assessment of selectivity.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM) - Hypothetical Data
| Kinase Target | PBO-1 (Hypothetical) | PBO-2 (Hypothetical) | PBO-3 (Hypothetical) | Staurosporine (Control) |
| Tyrosine Kinases | ||||
| EGFR (WT) | 7 | 1,250 | 850 | 6 |
| EGFR (T790M) | 5 | 1,500 | 900 | 5 |
| VEGFR2 | 8,500 | 25 | 4,500 | 15 |
| PDGFRβ | >10,000 | 30 | 6,200 | 20 |
| c-Src | 450 | 2,100 | 150 | 8 |
| Serine/Threonine Kinases | ||||
| Pim-1 | 950 | 8,800 | 12 | 50 |
| CDK2/CycA | 6,300 | >10,000 | 7,800 | 3 |
| ROCK1 | >10,000 | 4,800 | 9,500 | 25 |
Data is purely for illustrative purposes to demonstrate selectivity concepts.
Interpretation of Results:
-
PBO-1: The Selective EGFR Inhibitor: This derivative demonstrates high potency and selectivity for both wild-type and the T790M mutant of EGFR, a clinically relevant resistance mutation in non-small cell lung cancer.[3][4] Its activity against other kinases is significantly lower (IC50 > 450 nM), suggesting a favorable selectivity profile for targeting EGFR-driven malignancies. The structural features of PBO-1 likely allow it to fit snugly into the ATP-binding pocket of EGFR while making unfavorable contacts with residues in other kinases.
-
PBO-2: The Multi-Kinase VEGFR/PDGFR Inhibitor: In contrast, PBO-2 shows potent inhibition of VEGFR2 and PDGFRβ, two key kinases involved in angiogenesis. This profile is characteristic of several approved multi-kinase inhibitors. Such a compound could have applications in cancers where blocking tumor blood vessel formation is a key therapeutic strategy. Its weak activity against EGFR and Pim-1 indicates a distinct SAR compared to PBO-1 and PBO-3.
-
PBO-3: The Potent and Selective Pim-1 Inhibitor: This compound exhibits excellent potency for Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers, while showing minimal activity against the rest of the panel.[5] This high degree of selectivity is desirable for minimizing off-target effects and could be attributed to unique interactions with the hinge region or other specific pockets within the Pim-1 active site.
-
Staurosporine: This well-known natural product is included as a control. As expected, it is a highly potent but non-selective inhibitor, hitting nearly every kinase in the panel with low nanomolar IC50 values. It serves as a benchmark for broad-spectrum kinase inhibition.
Structure-Activity Relationships (SAR) and Selectivity
The diverse selectivity profiles of PBO-1, PBO-2, and PBO-3, despite sharing a common pyrido[3,4-b]oxazine core, underscore the critical role of substituent groups in directing kinase affinity. SAR studies on related heterocyclic systems have shown that:
-
Hinge-Binding Moiety: The nitrogen atoms within the pyridopyrazine or pyridoxazine scaffold often form crucial hydrogen bonds with the kinase hinge region, a key anchoring point for ATP-competitive inhibitors.[3]
-
Substituents Exploring Specific Pockets: Different substituents at various positions on the core scaffold can extend into specific hydrophobic pockets or interact with unique residues near the ATP-binding site. For instance, a bulky hydrophobic group might be well-tolerated in the active site of one kinase but clash with the active site of another, thereby conferring selectivity.[6]
-
Targeting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, varies in size among kinases. Inhibitors designed to exploit these differences can achieve high levels of selectivity.
A Representative Signaling Pathway: EGFR
Given the potent and selective profile of the hypothetical PBO-1, it is relevant to visualize its intended target in a cellular context. The EGFR signaling pathway is a critical driver of cell proliferation, survival, and metastasis in many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition by PBO-1.
Conclusion
The selectivity profiling of pyrido[3,4-b]oxazine derivatives reveals the remarkable versatility of this scaffold in generating kinase inhibitors with diverse and specific activities. By systematically evaluating compounds against a broad panel of kinases, researchers can identify candidates with the desired therapeutic profile, whether it be a highly selective inhibitor like PBO-1 for EGFR or PBO-3 for Pim-1, or a rationally designed multi-kinase agent like PBO-2. The insights gained from these studies are crucial for guiding medicinal chemistry efforts to optimize potency, selectivity, and ultimately, the clinical success of the next generation of kinase-targeted therapies.
References
-
Al-Ostoot, F. H., et al. (2023). Novel pyrido[2,3-b][7][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][7][8]oxazine derivatives as novel Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128874. Retrieved from [Link]
-
Bantscheff, M., et al. (2016). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. In Methods in Molecular Biology (Vol. 1394). Humana Press. Retrieved from [Link]
-
Deshmukh, S., et al. (2023). Novel pyrido[2,3-b][7][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health. Retrieved from [Link]
-
Promega Corporation. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Retrieved from [Link]
-
Al-Awadhi, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Retrieved from [Link]
-
Castagnolo, D., et al. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 6(5), 856-861. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][7][8]oxazine derivatives as novel Pim-1 kinase inhibitors. ResearchGate. Retrieved from [Link]
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Temple, C., et al. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 26(11), 1614-1618. Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine
A Senior Scientist's Guide to the Safe Disposal of 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine
As researchers and drug development professionals, our work with novel chemical entities like 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine is foundational to scientific advancement. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a procedural framework for managing waste streams containing 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine, grounded in the principles of laboratory safety, environmental stewardship, and regulatory compliance. The procedures outlined herein are designed to supplement, not supersede, your institution's specific Chemical Hygiene Plan and local waste disposal regulations.
Hazard Assessment and Risk Mitigation
Understanding the hazard profile of a compound is the cornerstone of its safe handling and disposal. While specific, comprehensive toxicological data for 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine (CAS: 194022-45-2) is limited, data from structurally similar pyridoxazine derivatives allows for a prudent assessment of potential risks. Isomeric and related compounds are known to cause serious eye irritation and may be harmful if swallowed or inhaled[2][3]. Therefore, a cautious approach is mandated.
Key Compound and Safety Information
| Property | Value | Source |
| Chemical Name | 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine | [1] |
| CAS Number | 194022-45-2 | [1] |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [4] |
| Physical Form | Yellow Solid | [4] |
| Inferred Hazards | Eye Irritant (GHS07), Potentially Harmful if Swallowed | [2][3] |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE): The causality behind PPE selection is risk minimization. Based on the inferred hazards, the following PPE is mandatory when handling 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine in any form, including waste:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. For weighing or generating dust, a respirator may be required based on your institution's assessment.
The Core Principles of Chemical Waste Disposal
Effective waste management is a systematic process. The following principles ensure safety and compliance:
-
Segregation: This is the most critical step to prevent unintended chemical reactions in waste containers[5][6]. Waste containing 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine must be segregated as non-halogenated solid organic waste or non-halogenated liquid organic waste , separate from acids, bases, oxidizers, and halogenated solvents[5].
-
Containerization: Waste must be stored in chemically compatible containers with tightly sealing lids[6][7]. Containers should never be filled beyond 90% capacity to allow for expansion[7].
-
Labeling: All waste containers must be accurately labeled with their contents to ensure safe handling by all personnel, including environmental health and safety (EHS) staff[7].
-
Regulatory Adherence: In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9]. A key tenet is the strict prohibition of sewering hazardous waste[10].
Waste Stream Disposal Workflow
The following diagram illustrates the decision-making process for properly directing waste containing 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine into the correct disposal stream.
Caption: Decision tree for segregating and managing different waste streams.
Step-by-Step Disposal Protocols
These protocols provide actionable steps for managing specific types of waste generated during research activities involving 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine.
Protocol 1: Disposal of Unused or Waste Solid Compound
This protocol applies to the pure, solid form of the compound that is expired, off-specification, or no longer needed.
-
Preparation: Work within a chemical fume hood. Don appropriate PPE.
-
Containerization: Place the solid waste directly into a designated, sealable, and clearly labeled waste container for "Non-Halogenated Solid Organic Waste." Ensure the container is compatible and will not react with the chemical.
-
Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine" and estimate the quantity.
-
Storage: Securely close the container and move it to your laboratory's designated Satellite Accumulation Area for pickup by EHS personnel[6].
Protocol 2: Disposal of Contaminated Solid Materials
This protocol covers disposable items such as weigh paper, contaminated gloves, bench paper, and silica gel used in purification.
-
Collection: Immediately after use, place all contaminated solid items into a designated "Non-Halogenated Solid Organic Waste" container. This prevents cross-contamination and minimizes exposure.
-
Labeling: Ensure the waste container is properly labeled with the names of all chemical constituents, including "2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine" and any solvents used.
-
Storage: Keep the container sealed when not in use and store it in the Satellite Accumulation Area.
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated to be considered non-hazardous[11]. The purpose of triple rinsing is to ensure the removal of residual hazardous material.
-
First Rinse: Add a small amount of a suitable solvent (e.g., methanol, dichloromethane) to the empty container. The solvent volume should be about 10% of the container's volume. Close and shake the container to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into a designated "Non-Halogenated Liquid Organic Waste" container.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same liquid waste container each time[5][11].
-
Container Disposal: After the third rinse and air drying, deface or remove the original chemical label. The container can now be disposed of as regular laboratory glass or plastic waste, depending on its material.
-
Label Rinsate: Ensure the liquid waste container is accurately labeled with the solvent used and "Trace 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine."
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Assess the Spill: For small spills (a few grams), proceed with cleanup if you are trained and have the appropriate spill kit. For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Cleanup (Small Spills):
-
Don appropriate PPE (gloves, goggles, lab coat).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.
-
Carefully sweep the absorbed material into a dustpan and place it in a designated solid waste container.
-
-
Disposal: The cleanup materials are now considered hazardous waste. Seal the container, label it as "Spill Debris containing 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine," and move it to the Satellite Accumulation Area.
By adhering to these scientifically-grounded procedures, you contribute to a safe laboratory environment and ensure that your institution remains in compliance with environmental regulations.
References
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1H,2H,3H-pyrido[2,3-b][1][2]oxazine. PubChem, National Center for Biotechnology Information.[Link]
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Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.[Link]
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2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine | CAS 194022-45-2. Chemical-Suppliers.com.[Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).[Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency.[Link]
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Hazardous Waste. U.S. Environmental Protection Agency.[Link]
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Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan.[Link]
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1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1]oxazin-2-one. Pharmaffiliates.[Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.[Link]
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A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. ResearchGate.[Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP.[Link]
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40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR).[Link]
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Efficient synthesis of some[1]-oxazine derivatives... National Center for Biotechnology Information.[Link]
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Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][4]triazine derivatives. ResearchGate.[Link]
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Comprehensive Handling Guide: Personal Protective Equipment for 2,3-Dihydro-1H-pyrido[3,4-b]oxazine
Comprehensive Handling Guide: Personal Protective Equipment for 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine
As a Senior Application Scientist, it is my priority to empower researchers with the knowledge to handle chemical reagents safely and effectively. This guide provides a detailed operational framework for the use of 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine (CAS No. 194022-45-2), a heterocyclic building block.[3][4][5] Given the limited publicly available hazard data for this specific isomer, this protocol is built upon a conservative approach, drawing necessary inferences from structurally similar compounds and established best practices for handling novel, biologically active molecules.
Hazard Assessment: A Proactive Approach Based on Structural Analogs
An analysis of available safety information for related structures provides a logical basis for our handling precautions.
| Compound | CAS Number | Known Hazards | Relevance |
| Target Compound | 194022-45-2 | Data not specified | The subject of this guide. |
| Isomer 1 | 1112193-37-9 | Causes serious eye irritation (H319).[9] | Identical molecular formula and weight; positional isomer. |
| Isomer 2 | Not specified | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[10] | Positional isomer with a similar fused pyridoxazine core. |
Inferred Potential Hazards: Based on this analysis, researchers must assume that 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine is, at a minimum:
-
A serious eye irritant .
-
A skin irritant .
-
Potentially harmful if swallowed .
-
A potential respiratory tract irritant , especially in powdered form.
This assessment mandates the stringent personal protective equipment (PPE) and handling protocols detailed below.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is an integrated system designed to provide layers of protection. The causality behind each choice is critical for ensuring compliance and safety.
Primary Barrier: Engineering Controls
Before any PPE is considered, the primary barrier of protection must be in place. All manipulations of 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine, including weighing, dissolution, and addition to reaction vessels, must be performed within a certified and properly functioning chemical fume hood . This is non-negotiable as it contains aerosols and dust at the source, providing the highest level of respiratory protection.
Ocular and Facial Protection
Given the high probability of the compound being a severe eye irritant, robust eye protection is critical.
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times.[1][11] Standard safety glasses do not provide an adequate seal against splashes or airborne powder and are insufficient.
-
Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles should be used when handling bulk quantities of the solid (>1 gram) or when there is an elevated risk of splashing, such as during rapid additions or quenching procedures.[2][12]
Hand and Skin Protection
The potential for skin irritation necessitates careful selection and use of protective garments.
-
Gloves: Disposable nitrile rubber gloves are the standard for handling this compound.[2][11] Latex gloves offer poor protection against many organic chemicals and should be avoided.[11]
-
Causality: Nitrile provides a robust barrier against a wide range of chemicals for short-term use. However, no glove material is impervious. Always check for signs of degradation or perforation.
-
Protocol: Change gloves immediately if contamination is suspected. For extended procedures lasting more than one hour, consider double-gloving.[12] Never wear gloves outside of the laboratory area.
-
-
Lab Coat: A clean, long-sleeved lab coat that fastens completely is mandatory.[11][12][13] This protects street clothes and underlying skin from incidental contact.
Respiratory Protection
While the fume hood is the primary control, additional respiratory protection may be required based on a task-specific risk assessment.
-
Weighing Powders: If there is a risk of generating dust that cannot be fully contained within the fume hood, an N95-rated respirator is recommended to prevent inhalation of fine particulates.
-
Inadequate Ventilation: In the rare event that work must be conducted outside of a fume hood (a scenario that should be avoided), a half-mask or full-face respirator with organic vapor cartridges is required.[2][12] Use of such equipment requires prior medical clearance and fit-testing.[2]
Attire and Footwear
Personal clothing forms the last line of defense.
-
Required: Full-length pants and closed-toe, closed-heel shoes are mandatory.[11][13] This prevents chemical contact with exposed skin on the lower legs and feet in the event of a spill.
PPE Summary Table
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory |
| Weighing Solid (<1g) | Chemical Fume Hood | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required |
| Weighing Solid (>1g) | Chemical Fume Hood | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | N95 recommended |
| Preparing Solution | Chemical Fume Hood | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Not required |
| Transfer/Reaction | Chemical Fume Hood | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required |
| Post-Handling Cleanup | Chemical Fume Hood | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required |
Operational Workflow: From Receipt to Disposal
A procedural mindset is key to safety. The following workflow integrates the PPE protocol into a step-by-step process, minimizing the risk of exposure at each stage.
Caption: Step-by-step workflow for handling 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine.
Spill and Exposure Management
Immediate and correct action is vital in the event of an exposure.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][15]
Waste Disposal Protocol
All materials that have come into contact with 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine must be treated as hazardous waste.
-
Solid Waste: This includes any excess solid compound, contaminated weigh paper, and used PPE (gloves, disposable lab coats). Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.
-
Compliance: All waste disposal must adhere strictly to the guidelines set forth by your institution's Environmental Health and Safety (EHS) department and local regulations.[10][15]
By adhering to this comprehensive guide, researchers can confidently and safely handle 2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine, ensuring both personal safety and the integrity of their work.
References
- Protective Gear - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Which personal protective equipment (PPE) should you wear while working in the organic chemistry lab? (2024, February 21). Brainly.com.
- Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
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2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine. (n.d.). Sigma-Aldrich. Retrieved from
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2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine | 194022-45-2. (n.d.). Merck. Retrieved from
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2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine. (n.d.). Sigma-Aldrich. Retrieved from
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1H,2H,3H-pyrido[2,3-b][1][2]oxazine. (n.d.). PubChem. Retrieved from
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2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine | CAS 194022-45-2. (n.d.). Chemical-Suppliers.com. Retrieved from
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2,3-Dihydro-1H-pyrido[3,4-b][1][2]oxazine - CAS:194022-45-2. (n.d.). Sunway Pharm Ltd. Retrieved from
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 24).
- 3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine Safety Data Sheets. (n.d.). Echemi.
- Safety Data Sheet - Cayman Chemical. (2025, November 19).
- Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (n.d.). PubMed.
- Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. (n.d.). MDPI.
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing.
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Retrosynthesis Analysis
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